2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBPWRTJNBBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440260 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-22-0 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3,4,5-Tetrahydro-1H-benzo[c]azepine basic properties
An In-Depth Technical Guide to the Core Properties of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Introduction
The this compound, also referred to as 2,3,4,5-tetrahydro-1H-2-benzazepine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, fused-ring structure provides a three-dimensional framework that is amenable to functionalization, enabling the precise spatial orientation of substituents to interact with biological targets. While the parent molecule itself is primarily a foundational structure, its derivatives have demonstrated significant pharmacological activities across various therapeutic areas. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and pharmacological significance of the this compound core, intended for researchers and professionals in the field of drug discovery.
Section 1: Physicochemical and Structural Properties
The fundamental identity of a chemical scaffold lies in its structure and associated physical properties. The this compound core consists of a benzene ring fused to a seven-membered azepane ring.
Nomenclature and Isomerism: It is crucial to distinguish the benzo[c]azepine isomer from its constitutional isomers, such as benzo[b]azepine and benzo[d]azepine, as the position of the nitrogen atom and the fusion pattern of the rings dictate the molecule's overall geometry and chemical reactivity. The IUPAC name "2,3,4,5-tetrahydro-1H-2-benzazepine" is frequently used and is synonymous with this compound.[1]
Data Presentation: Core Physicochemical Properties
The properties of the parent compound, often handled as its hydrochloride salt for improved stability and solubility, are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [1] |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-2-benzazepine | 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | [1] |
| CAS Number | Not specified; parent compound CID 10464472 | 17724-36-6 | [1] |
| Appearance | Not specified | Solid | |
| XLogP3 | ~1.8 - 2.1 | Not applicable | |
| Hydrogen Bond Donor | 1 | 2 | [1] |
| Hydrogen Bond Acceptor | 1 | 1 | [1] |
Section 2: General Synthesis Strategies
The synthesis of the tetrahydrobenzazepine core is a critical step in the development of its derivatives. While numerous specific methods exist for substituted analogs, a common and effective strategy involves intramolecular cyclization followed by reduction. Asymmetric synthesis, particularly through catalytic hydrogenation, has become a powerful tool for producing specific enantiomers, which is often crucial for pharmacological selectivity.[2]
A generalized approach often starts from a readily available phenethylamine derivative, which is elaborated and then cyclized to form the seven-membered ring.
Mandatory Visualization: Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the this compound scaffold, highlighting key transformations.
References
2,3,4,5-Tetrahydro-1H-benzo[c]azepine chemical structure and nomenclature
An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine: Structure, Nomenclature, and Medicinal Chemistry Applications
Abstract
The this compound moiety represents a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. As a privileged structure, its unique seven-membered ring fused to a benzene ring imparts a distinct three-dimensional conformation that is conducive to potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive exploration of the this compound core, intended for researchers, scientists, and professionals in the field of drug discovery. We will delve into its systematic nomenclature, structural characteristics, key synthetic strategies, and spectroscopic analysis. Furthermore, this document will examine its pharmacological significance by discussing structure-activity relationships (SAR) and highlighting prominent derivatives that have shaped our understanding of its therapeutic potential.
The Benzo[c]azepine Scaffold: An Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent.[1] Among these, azepines—seven-membered rings containing a single nitrogen atom—and their derivatives have garnered significant interest due to their diverse biological activities, including psychotropic, anticonvulsive, and analgesic properties.[2][3]
The fusion of an azepine ring to a benzene ring gives rise to three constitutional isomers: benzo[b]azepine, benzo[c]azepine, and benzo[d]azepine. The nomenclature indicates the face of the benzene ring ([a], [b], [c], etc.) to which the heterocyclic ring is fused. The this compound scaffold, the focus of this guide, is characterized by the fusion at the 'c' face, resulting in a specific spatial arrangement of the nitrogen atom and the aliphatic portion of the seven-membered ring relative to the aromatic system. This structural nuance is critical, as it dictates the molecule's interaction with protein binding sites and is a key determinant of its pharmacological profile. A notable example of its application is in the structure of Capsazepine, a competitive antagonist of the TRPV1 ion channel.[4]
Nomenclature and Structural Elucidation
A precise understanding of the structure and nomenclature is fundamental for unambiguous scientific communication.
Systematic (IUPAC) Nomenclature
The systematic name for this compound is 2,3,4,5-tetrahydro-1H-2-benzazepine .[5][6] The nomenclature can be deconstructed as follows:
-
Azepine : Refers to the seven-membered nitrogen-containing heterocycle.
-
Benz- : Indicates the fusion of a benzene ring.
-
2- : Specifies the position of the nitrogen atom within the fused system according to IUPAC rules.
-
Tetrahydro- : Denotes the saturation of four double bonds in the parent azepine ring, resulting in a fully aliphatic heterocyclic portion.
-
1H- : Indicates the presence of a hydrogen atom at position 1, which is a "designated hydrogen" required to specify the location of saturation.
-
The "[c]" in the common name "benzo[c]azepine" refers to the specific fusion pattern as previously described.
Caption: Chemical structure and IUPAC numbering of this compound.
Physicochemical Properties
The physical and chemical properties of the core structure are essential for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃N | [5][7] |
| Molecular Weight | 147.22 g/mol | [8][9] |
| CAS Number | 7216-22-0 | [5][7] |
| Appearance | Powder or liquid | [7] |
| Melting Point | 181-184 °C (Hydrochloride Salt) | [5] |
| Boiling Point | 248.6 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| XLogP3 | 2.13 | [5] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 1 | [9] |
Synthetic Strategies and Methodologies
The synthesis of the benzo[c]azepine core is a non-trivial task that requires careful strategic planning. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Retrosynthetic Analysis
A common retrosynthetic approach involves disconnecting the seven-membered ring to reveal more readily available starting materials. A logical disconnection is the C1-N2 bond, which can be formed via an intramolecular cyclization, often an N-alkylation or reductive amination. This leads back to a substituted 2-(2-aminoethyl)benzyl derivative.
Caption: General retrosynthetic workflow for the Benzo[c]azepine scaffold.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a plausible multi-step synthesis adapted from foundational organic chemistry principles for constructing the benzo[c]azepine core. This serves as an illustrative example of the logic behind the experimental choices.
Objective: To synthesize this compound from 2-bromophenylacetic acid.
Step 1: Heck Coupling to Introduce the Vinyl Group
-
Rationale: The Heck reaction is a reliable method for C-C bond formation, specifically for creating a vinyl group on the aromatic ring which will later be converted into the two-carbon side chain.
-
To a solution of 2-bromophenylacetic acid (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (2.5 eq), palladium acetate (0.05 eq), and a phosphine ligand such as PPh₃ (0.1 eq).
-
Add vinylboronic acid pinacol ester (1.2 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 2-vinylphenylacetic acid via column chromatography.
Step 2: Reduction of the Carboxylic Acid and Nitrile Formation
-
Rationale: The carboxylic acid is reduced to an alcohol, which is then converted to a nitrile. The nitrile group serves as a precursor to the primary amine needed for the final cyclization.
-
Dissolve the 2-vinylphenylacetic acid (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of borane-THF complex (BH₃·THF, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully with methanol, then concentrate under reduced pressure. The product is 2-(2-vinylphenyl)ethanol.
-
Dissolve the alcohol in dichloromethane, add triethylamine (1.5 eq), and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1 hour.
-
Wash the mixture with water and brine, then dry and concentrate to yield the mesylate.
-
Dissolve the crude mesylate in DMSO and add sodium cyanide (NaCN, 1.5 eq). Heat the mixture to 60 °C for 6 hours. This nucleophilic substitution yields 3-(2-vinylphenyl)propanenitrile.
Step 3: Reduction of Nitrile and Olefin
-
Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitrile to a primary amine and the vinyl group to an ethyl group in a single step.
-
In a separate flask, prepare a suspension of LAH (3.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of 3-(2-vinylphenyl)propanenitrile (1.0 eq) in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain 3-(2-ethylphenyl)propan-1-amine.
Step 4: Intramolecular Cyclization (Pictet-Spengler type)
-
Rationale: This final step forms the seven-membered ring. While not a classic Pictet-Spengler, the acid-catalyzed intramolecular cyclization via an iminium intermediate is a common strategy for forming such rings.
-
Dissolve the amine from the previous step in a solution of formic acid and heat to 100 °C for 2 hours to form the N-formyl derivative.
-
Add a strong dehydrating acid such as polyphosphoric acid (PPA) and continue heating at 120-140 °C for 4 hours. This promotes cyclization and dehydration.
-
Cool the mixture, carefully pour it onto ice, and basify with concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Characterization
Confirming the structure of the synthesized compound is paramount. NMR, MS, and IR spectroscopy are the primary tools for this purpose.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.25 (m, 4H, Ar-H), δ ~3.0 (t, 2H, Ar-CH₂), δ ~2.9 (t, 2H, CH₂-N), δ ~2.8 (s, 2H, Ar-CH₂-N), δ ~1.9 (m, 2H, CH₂-CH₂-CH₂), δ ~1.5 (br s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~126 (Ar-CH), δ ~55 (Ar-CH₂-N), δ ~48 (CH₂-N), δ ~35 (Ar-CH₂), δ ~30 (aliphatic CH₂). |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 147. Expected fragmentation includes loss of ethyl or propyl fragments. |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), 3050-3000 cm⁻¹ (Aromatic C-H stretch), 2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch). |
Note: The spectral data presented are predictive and may vary based on solvent and experimental conditions.
Role in Drug Discovery and Structure-Activity Relationships (SAR)
The benzo[c]azepine scaffold is a versatile template for designing ligands for various receptors and enzymes. The SAR for this class is highly dependent on the biological target.
General SAR Insights
-
N-Substitution (Position 2): The nitrogen atom is a critical handle for modification. Introducing substituents here directly impacts the molecule's polarity, basicity, and ability to form hydrogen bonds. Small alkyl groups or more complex side chains can be introduced to probe specific pockets in a binding site. For example, in many CNS-active compounds, an N-methyl group can increase activity.[10]
-
Aromatic Ring Substitution (Positions 6, 7, 8, 9): Substitution on the benzene ring with electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule.[10] Hydroxyl or methoxy groups are common for targeting adrenergic or dopaminergic receptors, while halogens can enhance binding affinity through halogen bonding or by modifying metabolic stability.
-
Aliphatic Ring (Positions 1, 3, 4, 5): The conformation of the seven-membered ring is crucial. Introducing substituents or spiro-fused rings can lock the conformation into a more active form, reducing the entropic penalty of binding. This has been exploited in the development of potent PARP-1 inhibitors.[11]
Caption: Structure-Activity Relationship (SAR) map for the Benzo[c]azepine scaffold.
Case Study: Capsazepine
Capsazepine is a synthetic antagonist of capsaicin and a selective blocker of the TRPV1 (transient receptor potential vanilloid 1) ion channel.[4] Its structure features the core this compound scaffold, but with key modifications:
-
N-Carbothioamide Group: The nitrogen is part of a thiourea linkage, connecting to a 4-chlorophenethyl group. This large, lipophilic group is critical for antagonistic activity.
-
Catechol Moiety: The benzene ring is substituted with two hydroxyl groups at positions 7 and 8, forming a catechol. This feature is often important for interactions with vanilloid-sensitive receptors.
The development of Capsazepine underscores the utility of the benzo[c]azepine core as a rigid scaffold upon which pharmacophoric elements can be precisely arranged to achieve high-affinity and selective biological activity.[4]
Conclusion and Future Perspectives
The this compound framework continues to be an area of active investigation in medicinal chemistry. Its conformational flexibility and multiple points for synthetic diversification make it an attractive starting point for the development of novel therapeutics. Future work will likely focus on leveraging modern synthetic methods, such as C-H activation and asymmetric catalysis, to access novel derivatives with greater efficiency and stereocontrol. As our understanding of disease biology deepens, this versatile scaffold is poised to yield new chemical entities targeting a wide array of challenging diseases, from neurodegenerative disorders to cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. Capsazepine - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. This compound hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.7216-22-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 8. This compound - CAS:7216-22-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine: A Core Scaffold in Medicinal Chemistry
Executive Summary
2,3,4,5-Tetrahydro-1H-benzo[c]azepine is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepine ring. This scaffold is of significant interest to researchers and drug development professionals due to its presence in a variety of biologically active molecules. Its structural framework serves as a versatile starting point for the synthesis of compounds targeting the central nervous system and for the development of novel therapeutics, such as PARP-1 inhibitors in oncology. This guide provides a comprehensive overview of its chemical identity, a representative synthetic route, key applications in drug discovery, and essential analytical methods for quality control, designed for professionals in the chemical and pharmaceutical sciences.
Part 1: Chemical Identity and Properties
The nomenclature of fused ring systems can often lead to ambiguity. This compound is also recognized by its synonym, 2,3,4,5-Tetrahydro-1H-2-benzazepine[1][2]. The '[c]' in the IUPAC name indicates the face of the benzene ring where the azepine ring is fused. It is crucial to distinguish this isomer from related structures such as benzo[b]azepine and benzo[d]azepine, which exhibit different chemical properties and biological activities.
The hydrochloride salt is a common form of this compound, with the CAS Number 17724-36-6[1][3]. This salt form often provides improved stability and solubility, which is advantageous for various applications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 7216-22-0 | [2] |
| Molecular Formula | C10H13N | [2] |
| Molecular Weight | 147.22 g/mol | [4] |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-2-benzazepine | [1] |
| Synonyms | This compound | [2] |
| InChI Key | SIQBPWRTJNBBER-UHFFFAOYSA-N | [2] |
| DSSTox Substance ID | DTXSID00440260 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. It is typically a powder or liquid at room temperature[1]. The hydrochloride salt has a reported melting point of 181-184 °C[2]. These properties are vital for designing synthetic procedures and for its application in drug development, influencing factors such as solubility and membrane permeability.
Part 2: Synthesis and Manufacturing
The synthesis of the this compound core can be achieved through various strategies in organic chemistry. A common conceptual approach involves the construction of the seven-membered ring onto a pre-existing benzene derivative. Below is a representative, multi-step synthetic workflow.
Proposed Synthetic Workflow
A plausible synthetic route starts from a readily available benzene derivative, such as 1,2-bis(bromomethyl)benzene. This undergoes a reaction with a suitable nitrogen-containing nucleophile, followed by cyclization and subsequent reduction steps to yield the desired saturated heterocyclic system.
Step-by-Step Methodology:
-
Nucleophilic Substitution: 1,2-bis(bromomethyl)benzene is reacted with a protected amine, such as tosylamide, under basic conditions. The tosyl group serves as a protecting group for the nitrogen and can activate it for subsequent reactions.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, often promoted by a strong base, to form the seven-membered ring.
-
Deprotection: The tosyl protecting group is removed from the nitrogen atom. This is typically achieved under reducing conditions or by using a strong acid.
-
Reduction of the Amide (if applicable): If the cyclization step results in a lactam (a cyclic amide), a final reduction step using a powerful reducing agent like lithium aluminum hydride (LiAlH4) is necessary to obtain the fully saturated azepine ring.
References
The 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Core: From a Novel Scaffold to a Cornerstone of Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine ring system, a fascinating seven-membered nitrogen-containing heterocycle fused to a benzene ring, has carved a significant niche in medicinal chemistry. Its journey from a synthetic curiosity to a key pharmacophore is intrinsically linked to the quest for novel analgesics. This guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological significance of this scaffold, with a primary focus on its most prominent derivative, Capsazepine, the first competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. We will delve into the synthetic strategies employed to construct this core, explore the structure-activity relationships of its derivatives, and elucidate the downstream signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering both historical context and practical, field-proven insights into this important class of molecules.
Discovery and Historical Context: The Dawn of TRPV1 Antagonism
The history of the this compound scaffold is largely synonymous with the discovery of Capsazepine . Prior to the early 1990s, the parent scaffold was not a major focus of medicinal chemistry efforts. Its prominence surged with the groundbreaking work of researchers at the Sandoz Institute for Medical Research (now part of Novartis) who were seeking to understand and modulate the action of capsaicin, the pungent compound in chili peppers.
Capsaicin exerts its effects by activating a specific receptor on sensory neurons, leading to the sensation of heat and pain. This receptor was later identified as the Transient Receptor Potential Vanilloid 1 (TRPV1). The research team at Sandoz rationally designed a series of capsaicin analogs with the goal of creating a competitive antagonist. Their strategy involved conformationally constraining the aromatic A-region and the amide B-region of the capsaicin pharmacophore by incorporating them into a ring system.[1] This exploration led to the synthesis of Capsazepine, which was first reported in 1994.[1][2] This discovery was a landmark achievement, providing the scientific community with the first selective, competitive antagonist for the TRPV1 receptor.[1][3] Capsazepine quickly became an indispensable pharmacological tool for dissecting the physiological and pathophysiological roles of TRPV1, paving the way for the development of a new class of non-opioid analgesics.[4]
The emergence of the this compound core within Capsazepine marked its entry into the annals of significant medicinal chemistry scaffolds. Its unique three-dimensional structure proved to be ideal for presenting the necessary pharmacophoric elements to block the TRPV1 channel effectively.
Synthetic Strategies for the this compound Core
The construction of the this compound ring system has been approached through several synthetic routes, largely driven by the need for efficient access to Capsazepine and its analogs. Two notable methods are the intramolecular Mannich reaction and the Schmidt reaction.
Intramolecular Mannich Reaction Approach
A facile and practical synthesis of the Capsazepine core can be achieved via an efficient intramolecular Mannich cyclization. This approach typically starts from a readily available substituted phenethylamine derivative. The key step involves the acid-catalyzed condensation of the amine with an aldehyde (such as formaldehyde) to form an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the seven-membered azepine ring.
Caption: Intramolecular Mannich reaction workflow.
Schmidt Reaction Approach
An alternative and highly efficient synthesis of the benzazepine precursor for Capsazepine utilizes a Schmidt reaction as the key step. This method involves the reaction of a substituted tetralone with hydrazoic acid (generated in situ from sodium azide and a strong acid). The tetralone undergoes a ring expansion to yield a lactam, which can then be reduced to the desired this compound. This two-step process from a commercially available tetralone offers a high-yield and scalable route to the core structure.
Caption: Schmidt reaction workflow for benzazepine synthesis.
Experimental Protocol: Synthesis of 7,8-Dihydroxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine (Capsazepine Precursor)
This protocol is a representative example of the synthesis of the core scaffold of Capsazepine.
Step 1: Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one
-
Materials: 3,4-Dimethoxyphenylacetic acid, thionyl chloride, ethylene, aluminum chloride, dichloromethane.
-
Procedure:
-
To a solution of 3,4-dimethoxyphenylacetic acid in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.
-
Bubble ethylene gas through the solution while adding aluminum chloride portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one.
-
Step 2: Schmidt Reaction for Ring Expansion
-
Materials: 7,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one, sodium azide, concentrated sulfuric acid, chloroform.
-
Procedure:
-
Dissolve the tetralone from Step 1 in chloroform and cool to 0 °C.
-
Slowly add concentrated sulfuric acid.
-
Add sodium azide portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with aqueous ammonia.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactam.
-
Step 3: Reduction of the Lactam
-
Materials: Crude lactam from Step 2, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Add a solution of the crude lactam in anhydrous THF dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
-
Step 4: Demethylation to obtain the Dihydroxy Core
-
Materials: 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine, boron tribromide (BBr₃), dichloromethane.
-
Procedure:
-
Dissolve the product from Step 3 in dichloromethane and cool to -78 °C.
-
Add a solution of BBr₃ in dichloromethane dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Cool to 0 °C and quench with methanol.
-
Remove the solvent under reduced pressure to obtain the crude hydrobromide salt.
-
Purify by recrystallization or chromatography to yield 7,8-dihydroxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
-
Pharmacological Significance: Targeting the TRPV1 Ion Channel
The primary pharmacological importance of the this compound scaffold lies in its ability to act as a competitive antagonist at the TRPV1 ion channel.[3]
Mechanism of Action
TRPV1 is a non-selective cation channel predominantly expressed in primary afferent sensory neurons, where it functions as a molecular integrator of noxious stimuli, including heat (>43 °C), acidosis (protons), and endogenous and exogenous chemical ligands like capsaicin.[4][5] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the signaling cascade that is ultimately perceived as pain.
Capsazepine and its analogs, containing the this compound core, competitively bind to the same site on the TRPV1 channel as capsaicin.[1] By occupying this binding pocket, they prevent the binding of agonists and stabilize the channel in a closed conformation, thus inhibiting the influx of cations and blocking the downstream signaling events.[6]
Caption: Mechanism of TRPV1 antagonism by Capsazepine.
Downstream Signaling Pathways
The antagonism of TRPV1 by this compound derivatives primarily impacts intracellular calcium signaling. By preventing the influx of Ca²⁺ through the TRPV1 channel, these compounds inhibit a cascade of downstream events that are triggered by elevated intracellular calcium levels.[7] These include:
-
Reduced Neuropeptide Release: Inhibition of the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve terminals.
-
Prevention of Neurogenic Inflammation: By blocking neuropeptide release, these compounds can mitigate the local inflammatory response mediated by sensory neurons.[8]
-
Modulation of Other Signaling Pathways: Capsazepine has been reported to have pleiotropic effects, including the modulation of pathways like JAK/STAT and ROS-JNK-CHOP, and downregulation of NF-κB in certain cellular contexts, although some of these effects may be independent of TRPV1 antagonism.[5][9][10]
Structure-Activity Relationship (SAR)
The development of Capsazepine spurred extensive research into the structure-activity relationships of this compound derivatives as TRPV1 antagonists. The general pharmacophore for capsaicin-like TRPV1 ligands is divided into three regions:
-
A-Region: The aromatic "head" group. In Capsazepine, this is the 7,8-dihydroxy-substituted benzene ring of the benzo[c]azepine core. The catechol moiety is crucial for hydrogen bonding interactions within the receptor's binding pocket.
-
B-Region: A polar "neck" or linker region. In Capsazepine, this is the thiourea group.
-
C-Region: A hydrophobic "tail" group. In Capsazepine, this is the 4-chlorophenethyl group.
| Compound/Analog | A-Region Modification | B-Region Modification | C-Region Modification | TRPV1 Antagonist Potency (IC₅₀) | Reference |
| Capsazepine | 7,8-dihydroxybenzo[c]azepine | Thiourea | 4-chlorophenethyl | ~562 nM | [11] |
| Analog 1 | 7-hydroxy-8-methoxybenzo[c]azepine | Thiourea | 4-chlorophenethyl | Reduced Potency | [12] |
| Analog 2 | 7,8-dihydroxybenzo[c]azepine | Urea | 4-chlorophenethyl | Maintained or slightly reduced potency | [13] |
| Analog 3 | 7,8-dihydroxybenzo[c]azepine | Thiourea | 4-tert-butylphenyl | Potent Antagonist | [14] |
| Analog 4 | 7,8-dihydroxybenzo[c]azepine | Amide | 4-chlorophenethyl | Reduced Potency | [13] |
Key SAR Insights:
-
A-Region: The presence of the two hydroxyl groups on the aromatic ring is critical for potent antagonist activity, likely due to their role as hydrogen bond donors.[12]
-
B-Region: The thiourea linker can be replaced with a urea group with some retention of activity, but other linkers like a simple amide often lead to a decrease in potency.[13]
-
C-Region: The nature of the hydrophobic tail significantly influences potency. Bulky, lipophilic groups are generally favored.[14] The conformational constraint imposed by the benzo[c]azepine ring, which forces the A- and B-regions into a nearly orthogonal orientation, is considered a key feature for antagonism.[1]
Future Directions and Conclusion
The discovery of Capsazepine and the elucidation of the role of the this compound scaffold have been pivotal in the field of pain research. While Capsazepine itself has limitations for clinical use due to poor pharmacokinetic properties, it remains an invaluable research tool.[4] The foundational knowledge gained from studying this scaffold has fueled the development of second and third-generation TRPV1 antagonists with improved drug-like properties, some of which have advanced into clinical trials.
The this compound core serves as a testament to the power of rational drug design. Its story highlights how the structural modification of a natural product can lead to the discovery of a novel pharmacological tool and a promising scaffold for the development of new therapeutics. Further exploration of this and related constrained ring systems will undoubtedly continue to yield valuable insights into the modulation of ion channels and the treatment of pain and other sensory disorders.
References
- 1. The discovery of capsazepine, the first competitive antagonist of the sensory neuron excitants capsaicin and resiniferatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Capsazepine - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Capsazepine | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 12. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Introduction: The Significance of the Benzo[c]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine core is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its rigid, fused seven-membered ring system provides a unique three-dimensional architecture that has proven valuable in the design of pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic pathways to this important scaffold, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. We will explore classical ring-forming strategies and touch upon modern asymmetric approaches, offering a robust knowledge base for chemists engaged in the synthesis of novel therapeutics and chemical probes based on this versatile framework.
Strategic Overview: Dissecting the Benzo[c]azepine Core
The synthesis of the this compound ring system fundamentally relies on the formation of a seven-membered nitrogen-containing ring fused to a benzene ring. The primary strategic bond disconnections can be envisioned at several key positions, leading to a variety of synthetic approaches. The most prevalent and field-proven strategies involve intramolecular cyclization reactions, where a suitably functionalized acyclic precursor is induced to form the target ring system.
This guide will focus on three core classical strategies and one modern asymmetric approach:
-
Bischler-Napieralski Reaction followed by Reduction: A robust method involving the cyclization of a β-phenylethylamide.
-
Intramolecular Friedel-Crafts Acylation: A powerful C-C bond-forming strategy to generate a key lactam intermediate.
-
Beckmann Rearrangement: A classic ring-expansion reaction to form the seven-membered lactam.
-
Advanced Asymmetric Strategies: A look into modern catalytic methods for enantioselective synthesis.
Pathway 1: The Bischler-Napieralski Approach
The Bischler-Napieralski reaction is a cornerstone in the synthesis of dihydroisoquinolines and can be effectively adapted for the construction of the benzo[c]azepine system.[1] The strategy involves the acid-catalyzed cyclization of a β-arylethylamide, which, for our target, requires a precursor with an additional carbon in the backbone. The resulting cyclic imine is then reduced to afford the final tetrahydrobenzo[c]azepine.
Causality and Mechanistic Insight
This pathway is predicated on the generation of a highly electrophilic nitrilium ion (or a related imine-ester intermediate) that undergoes an intramolecular electrophilic aromatic substitution.
-
Activation: The amide oxygen is activated by a dehydrating Lewis acid, typically phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[1] This activation converts the oxygen into a good leaving group. For substrates that are less activated, a stronger combination like P₂O₅ in refluxing POCl₃ can be employed to generate a pyrophosphate intermediate, which is an even better leaving group.[2]
-
Cyclization: The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the electrophilic nitrilium ion to form the seven-membered ring. The presence of electron-donating groups on the aromatic ring significantly facilitates this step.[2]
-
Reduction: The resulting cyclic imine (a 3,4-dihydro-5H-benzo[c]azepine derivative) is unstable and is typically reduced in situ or after isolation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for this transformation, yielding the stable saturated heterocyclic ring.[3]
Caption: Bischler-Napieralski pathway to the benzo[c]azepine core.
Experimental Protocol: A Representative Synthesis
This protocol describes the synthesis of a substituted benzo[c]azepine via a Bischler-Napieralski cyclization followed by reduction.
Step 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
-
To a solution of homoveratrylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide, which is often pure enough for the next step.
Step 2: Cyclization and Reduction
-
Dissolve the amide from Step 1 (1.0 eq) in anhydrous DCM or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC for the disappearance of the amide.[3]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9 and extract with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclic imine.
-
Dissolve the crude imine in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the this compound derivative.
Pathway 2: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a highly effective method for forming the benzo[c]azepine core via a key lactam intermediate, 1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This lactam can then be readily reduced to the target amine.
Causality and Mechanistic Insight
This approach hinges on the formation of an acylium ion from a carboxylic acid derivative, which then undergoes intramolecular electrophilic aromatic substitution.
-
Precursor Synthesis: The key precursor is a 3-(2-aminoethyl)benzoic acid derivative or a related molecule that can be cyclized. A common and effective precursor is a protected 4-(phenyl)butanoic acid derivative where the nitrogen is incorporated into the chain.
-
Acylium Ion Formation: The carboxylic acid is typically converted to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride). Treatment with a strong Lewis acid, such as aluminum chloride (AlCl₃), abstracts the chloride to generate a highly electrophilic acylium ion.[4]
-
Intramolecular Cyclization: The tethered phenyl ring attacks the acylium ion. The proximity of the reacting groups makes this intramolecular process highly favorable, even with moderately deactivated rings.[4] This step forms the seven-membered ring and creates the ketone (lactam) functionality.
-
Lactam Reduction: The resulting 1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a cyclic amide. It can be efficiently reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF).[3]
Caption: Intramolecular Friedel-Crafts pathway to the benzo[c]azepine core.
Experimental Protocol: A Representative Synthesis
This protocol outlines the synthesis of the parent benzo[c]azepine via a Friedel-Crafts cyclization of a protected amino acid.
Step 1: Synthesis of 4-((2-Nitrophenyl)amino)butanoic acid
-
Combine 2-nitroaniline (1.0 eq) and ethyl 4-bromobutanoate (1.2 eq) with a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Hydrolyze the resulting ester by dissolving it in a mixture of THF/water and adding LiOH (2.0 eq). Stir at room temperature until the reaction is complete.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate to obtain the carboxylic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
This step is typically performed on the corresponding aniline, so the nitro group from Step 1 would first be reduced (e.g., with H₂, Pd/C or SnCl₂/HCl).
-
To the resulting aminobutanoic acid, add a protecting group to the nitrogen (e.g., Boc or Cbz).
-
Convert the carboxylic acid to the acyl chloride by refluxing with thionyl chloride. Remove excess SOCl₂ under vacuum.
-
Dissolve the crude acyl chloride in an anhydrous solvent like DCM and cool to 0 °C.
-
Add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract with DCM, wash the organic layer with water and brine, dry, and concentrate. Purify by chromatography to yield the protected lactam.
Step 3: Reduction of the Lactam
-
In a flame-dried flask under nitrogen, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Add a solution of the lactam from Step 2 in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 4-16 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).[5]
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Dry the combined filtrates over anhydrous Na₂SO₄, concentrate, and purify by chromatography or distillation to obtain this compound.
Pathway 3: Beckmann Rearrangement
The Beckmann rearrangement is a classic transformation of an oxime into an amide, and when applied to a cyclic ketone, it results in a ring-expanded lactam. This provides an elegant entry into the benzo[c]azepinone core, which can then be reduced.
Causality and Mechanistic Insight
The key to this pathway is the acid-catalyzed rearrangement of an oxime derived from α-tetralone.
-
Oxime Formation: α-Tetralone is condensed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
-
Rearrangement: The oxime is treated with a strong acid, such as polyphosphoric acid (PPA), sulfuric acid, or via activation with tosyl chloride.[6] The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).
-
Migration: In a concerted step, the alkyl group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, displacing the water molecule. In the case of α-tetralone oxime, this involves the migration of the benzylic carbon, which breaks the C-C bond of the six-membered ring and forms a new C-N bond, resulting in the seven-membered lactam.
-
Reduction: As with the Friedel-Crafts route, the resulting lactam is then reduced with a powerful reducing agent like LiAlH₄ to furnish the final tetrahydrobenzo[c]azepine.
Caption: Beckmann rearrangement pathway to the benzo[c]azepine core.
Comparative Analysis of Synthetic Pathways
| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |
| Bischler-Napieralski | Intramolecular Electrophilic Aromatic Substitution | Phenylethylamine derivatives | Reliable, well-established, good for substituted systems. | Requires harsh dehydrating agents (POCl₃, PPA); intermediate imine can be unstable. |
| Friedel-Crafts Acylation | Intramolecular Electrophilic Aromatic Substitution | Phenylbutanoic acid derivatives | High-yielding, versatile precursor synthesis, clean cyclization. | Requires strong Lewis acids (AlCl₃), strict anhydrous conditions, multi-step precursor synthesis. |
| Beckmann Rearrangement | Ring Expansion | α-Tetralone | Commercially available starting material, straightforward ring expansion. | Can produce regioisomeric lactams if the oxime is not stereochemically pure; requires strong acid. |
Advanced and Asymmetric Strategies
While classical methods provide robust access to racemic benzo[c]azepines, modern drug development often demands enantiomerically pure compounds. Asymmetric catalysis offers powerful solutions.
Asymmetric Hydrogenation
A highly efficient approach involves the asymmetric hydrogenation of a cyclic enecarbamate precursor. This method utilizes chiral transition metal catalysts, often based on iridium or ruthenium, to deliver the hydrogen atoms to one face of the double bond with high stereoselectivity.
-
Expert Insight: Iridium complexes featuring chiral N,P-ligands have demonstrated exceptional performance, achieving enantiomeric excesses (ee) of up to 99% for related 3-benzazepine systems.[3][7] The choice of catalyst and solvent is critical for achieving high enantioselectivity and conversion. This method is highly atom-economical and represents a state-of-the-art approach for installing chirality.
Intramolecular Asymmetric Reductive Amination (ARA)
This powerful strategy involves the one-pot cyclization and reduction of an amino-aldehyde or amino-ketone precursor. Chiral catalysts, often iridium-based complexes with chiral phosphine ligands, guide the reduction of the intermediate imine to produce one enantiomer preferentially. This method has been successfully applied to the synthesis of enantioenriched dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee).[2]
Conclusion and Future Outlook
The synthesis of the this compound scaffold is well-established through several classical and robust synthetic routes, primarily the Bischler-Napieralski reaction, intramolecular Friedel-Crafts acylation, and the Beckmann rearrangement. These methods, while effective, often require harsh conditions and yield racemic products. The choice of a specific pathway is dictated by the availability of starting materials, desired substitution patterns, and scalability.
For the modern medicinal chemist, the advent of asymmetric catalytic methods, such as asymmetric hydrogenation and reductive amination, has opened the door to the efficient and highly selective synthesis of chiral benzo[c]azepines. These cutting-edge techniques provide access to enantiopure compounds, which are critical for the development of next-generation therapeutics. The continued evolution of catalytic systems will undoubtedly lead to even more efficient and versatile methods for constructing this valuable heterocyclic core.
References
- 1. spectrabase.com [spectrabase.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with insights from the analysis of closely related compounds to offer a comprehensive understanding of its NMR, IR, and MS characteristics.
Introduction: The Structural Significance of this compound
This compound, with the CAS Number 7216-22-0, is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered azepine ring.[1][2][3] This structural motif is of significant interest in medicinal chemistry, serving as a scaffold in the development of various therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each environment.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic CH (4H) | 7.0 - 7.3 | Multiplet | ortho: 7-9, meta: 2-3, para: <1 |
| Benzylic CH₂ (C5) | ~ 3.8 - 4.0 | Singlet or AB quartet | |
| Aliphatic CH₂ (C3) | ~ 2.8 - 3.0 | Triplet or Multiplet | ~ 6-7 |
| Aliphatic CH₂ (C4) | ~ 2.7 - 2.9 | Triplet or Multiplet | ~ 6-7 |
| Aliphatic CH₂ (C1) | ~ 2.9 - 3.1 | Singlet or AB quartet | |
| NH (1H) | 1.5 - 3.0 (broad) | Singlet (broad) |
Rationale behind the assignments:
-
Aromatic Protons: These protons are in a standard benzene ring environment and are expected to resonate in the typical aromatic region. The multiplicity will be complex due to ortho, meta, and para couplings.
-
Benzylic Protons (C5 and C1): These methylene groups are adjacent to the benzene ring and the nitrogen atom, which deshields them, leading to a downfield shift compared to the other aliphatic protons. Depending on the conformational flexibility of the seven-membered ring, these protons could be diastereotopic and appear as an AB quartet.
-
Aliphatic Protons (C3 and C4): These protons are in a more typical aliphatic environment and will appear at a higher field. They are expected to show coupling to each other, likely resulting in triplet-like or more complex multiplet patterns.
-
NH Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Expected Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Quaternary Aromatic C | 135 - 145 |
| Aromatic CH | 125 - 130 |
| Benzylic CH₂ (C5) | ~ 50 - 55 |
| Aliphatic CH₂ (C3) | ~ 30 - 35 |
| Aliphatic CH₂ (C4) | ~ 25 - 30 |
| Benzylic CH₂ (C1) | ~ 45 - 50 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| Aromatic C-H Bend | 690 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Formula: C₁₀H₁₃N
-
Molecular Weight: 147.22 g/mol
-
Exact Mass: 147.1048 g/mol
Expected Fragmentation Pattern: The molecular ion peak (M⁺) is expected at m/z = 147. A key fragmentation pathway would be the benzylic cleavage, leading to the formation of a stable tropylium-like ion or a benzylic cation.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are detailed, representative protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.
-
Conclusion
The spectroscopic data of this compound can be confidently predicted and interpreted using fundamental principles of NMR, IR, and MS. This guide provides a robust framework for researchers to identify and characterize this important heterocyclic scaffold and its derivatives, even in the absence of a complete public spectral database. The provided protocols offer a standardized approach for obtaining high-quality data for this class of compounds.
References
- 1. This compound , 95% , 7216-22-0 - CookeChem [cookechem.com]
- 2. 7216-22-0|this compound|BLD Pharm [bldpharm.com]
- 3. 7216-22-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Promising Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. As with any promising drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount to successful formulation development and, ultimately, clinical translation. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound, offering both foundational knowledge and actionable experimental protocols. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes established principles and methodologies from closely related structures and regulatory guidelines to provide a robust framework for its characterization.
Physicochemical Characterization of this compound
A foundational understanding of the intrinsic properties of a molecule is the first step in predicting its behavior in various environments. For the purpose of this guide, we will consider the properties of the closely related isomer, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, as a predictive starting point for this compound, given the scarcity of specific data for the latter.[1] It is crucial to experimentally verify these properties for the specific isomer of interest.
Table 1: Predicted Physicochemical Properties of this compound (based on its isomer)
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₃N | Defines the elemental composition and molecular weight. |
| Molecular Weight | 147.22 g/mol [1] | Influences diffusion, membrane permeability, and formulation calculations. |
| XLogP3-AA | 1.8[1] | A measure of lipophilicity, impacting solubility, permeability, and metabolism. A value in this range suggests moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1[1] | The secondary amine acts as a hydrogen bond donor, influencing solubility in protic solvents. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |
| pKa | (Estimated ~9-10) | As a secondary amine, it is basic and will be protonated at physiological pH, significantly impacting aqueous solubility and salt form selection. This is an estimation and requires experimental determination. |
The hydrochloride salt of this compound is also commercially available and is expected to have significantly higher aqueous solubility due to the introduction of an ionic center.[2]
Solubility Assessment: A Cornerstone of Preformulation
Solubility is a critical determinant of a drug's bioavailability and manufacturability. A comprehensive solubility profile in a range of aqueous and organic solvents is essential.
Aqueous Solubility
The aqueous solubility of this compound is expected to be pH-dependent due to its basic nature. In acidic to neutral conditions, the secondary amine will be protonated, leading to higher solubility. Conversely, in basic conditions, the free base will predominate, likely resulting in lower aqueous solubility.
Organic Solvent Solubility
Predicting solubility in organic solvents can be guided by the principle of "like dissolves like." Given its moderate lipophilicity, this compound is anticipated to exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol), and moderate solubility in less polar solvents (e.g., acetonitrile, ethyl acetate).
Experimental Determination of Solubility
Two key types of solubility assays are routinely employed in drug development: kinetic and thermodynamic solubility.
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Caption: High-level workflow for a kinetic solubility assay.
Step-by-Step Protocol for Kinetic Solubility:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 0.1 to 10 mM).
-
Dispense 2 µL of each dilution into a 96-well microplate in triplicate.
-
Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Mix thoroughly and incubate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, for a more quantitative measure, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
This "gold standard" method measures the equilibrium solubility of the solid compound and is crucial for lead optimization and formulation development.
References
The Benzo[c]azepine Scaffold: A Privileged Core for Modulating Complex Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[c]azepine scaffold, a seven-membered diazepine ring fused to a benzene ring, represents a cornerstone in medicinal chemistry. Initially catapulted into prominence by the discovery of benzodiazepines, its derivatives have demonstrated a remarkable breadth of biological activities, extending far beyond their classical role as central nervous system depressants.[1] This technical guide provides a comprehensive exploration of the diverse pharmacological potential inherent in the benzo[c]azepine core and its structural analogs. We will dissect its canonical role as a modulator of GABA-A receptors, explore its function as a dopamine antagonist, and delve into its emerging and significant potential in oncology as a potent inhibitor of critical cancer targets like PARP-1. The narrative will emphasize the causal relationships between chemical structure and biological function, present validated experimental protocols, and offer insights into the rational design of next-generation therapeutics based on this versatile scaffold.
Chapter 1: The Central Nervous System: A Canonical Target
The initial and most well-known therapeutic applications of benzodiazepine-related structures revolve around their profound effects on the central nervous system (CNS). This activity is primarily mediated through two distinct, yet crucial, neurotransmitter systems: the GABAergic and dopaminergic pathways.
Allosteric Modulation of GABA-A Receptors
The hallmark of classical benzodiazepines is their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1][2]
Mechanism of Action: Benzo[c]azepine derivatives and their analogs do not act as direct agonists at the GABA-A receptor. Instead, they function as positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[3] This binding event induces a conformational change in the receptor that increases the frequency of chloride channel opening when GABA is bound.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory or calming effect on the brain.[4] This mechanism is responsible for the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties associated with this class of drugs.[1][5]
Caption: GABA-A receptor modulation by a Benzo[c]azepine analog.
Experimental Protocol: Patch-Clamp Electrophysiology Assay
This protocol provides a self-validating system to confirm the mechanism of action by directly measuring the physiological consequence (ion flow) of drug-receptor interaction.
-
Cell Preparation: Utilize HEK293 cells stably expressing the relevant GABA-A receptor subunits (e.g., α1, β2, γ2). Culture cells to 70-80% confluency on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution (containing 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).
-
Whole-Cell Recording: Secure a coverslip in the recording chamber on an inverted microscope stage. Perfuse with an extracellular solution (containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Establish Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip. Clamp the membrane potential at -60 mV.
-
Drug Application: Apply GABA (e.g., 1 µM) to the cell using a rapid perfusion system to elicit a baseline chloride current.
-
Modulator Application: Co-apply GABA (1 µM) with the test benzo[c]azepine derivative (at varying concentrations, e.g., 1 nM to 10 µM).
-
Data Analysis: Measure the peak amplitude of the inward chloride current in the presence and absence of the test compound. An increase in current amplitude in the presence of the test compound confirms positive allosteric modulation. Plot a dose-response curve to determine the EC50.
Dopamine Receptor Antagonism
Certain benzodiazepine derivatives have been designed to act as antagonists at dopamine receptors, shifting their therapeutic application toward the treatment of psychosis and related disorders.[6] Dopamine antagonists block the receptor, preventing its activation by the endogenous ligand, dopamine.[7][8]
Mechanism of Action: In conditions like schizophrenia, an excess of dopaminergic activity in certain brain regions is hypothesized to contribute to psychotic symptoms.[7] Dopamine receptor antagonists, particularly those targeting the D2 receptor subtype, competitively bind to these receptors without activating them. This blockade reduces dopaminergic neurotransmission, helping to alleviate symptoms such as hallucinations and delusions.[8] The development of benzo[c]azepine analogs as dopamine antagonists represents a strategic move to leverage a known privileged scaffold for a different CNS target.[6]
Caption: Blockade of a dopamine receptor by a Benzo[c]azepine antagonist.
Chapter 2: An Emerging Frontier: Oncology
Beyond the CNS, the benzo[c]azepine scaffold is proving to be a highly valuable core for the development of novel anticancer agents. Recent studies have identified derivatives with potent and specific activity against key targets in cancer biology.
PARP-1 Inhibition: Exploiting Synthetic Lethality
A groundbreaking area of research has identified novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1).[9][10]
Mechanism of Action: PARP-1 is a critical enzyme in the repair of single-strand DNA breaks. In cancer cells that already have a deficiency in repairing double-strand breaks (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of DNA damage that cannot be repaired, ultimately triggering cell death. This concept is known as synthetic lethality.[10] PARP-1 inhibitors have become a validated and successful class of drugs for treating various cancers. The discovery of benzo[c]azepine-based PARP-1 inhibitors opens a new chemical space for this important therapeutic strategy.[9]
One standout compound, designated 11b (2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol), has demonstrated superior PARP-1 inhibitory activity compared to the approved drug rucaparib and exhibited potent anti-proliferative effects against lung cancer cells.[9]
Data Presentation: Anticancer Activity of Benzo[c]azepine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | PARP-1 IC50 (nM) | Source |
| 11b | PARP-1 | A549 (Lung) | 1.95 | 19.24 | [9][10] |
| Rucaparib | PARP-1 | - | - | >19.24 | [9] |
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol provides a reliable, colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., compound 11b) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Chapter 3: Guiding Principles of Structure-Activity Relationships (SAR)
The biological activity of the benzo[c]azepine scaffold is highly dependent on the nature and position of its substituents. A deep understanding of SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.[11][12] While much of the classical SAR has been developed for 1,4-benzodiazepines, the principles are broadly applicable.
-
Position 7: An electron-withdrawing group (e.g., Cl, NO2) is crucial for anxiolytic and sedative activity in classical benzodiazepines.[13] This substitution enhances the interaction with the receptor.[14]
-
Position 5: A phenyl ring at this position is generally optimal for activity. Substitutions on this phenyl ring, particularly electron-withdrawing groups at the ortho (2') position, can increase potency. Para substitution, however, often decreases activity.[11]
-
Position 2: A carbonyl group (C=O) is important for the GABA-A modulatory activity.[13]
-
Position 1: Small alkyl groups (e.g., methyl) are generally well-tolerated or can enhance activity.[11]
-
Position 3: The introduction of a hydroxyl group (-OH) at this position creates a more polar molecule that can be more readily conjugated and excreted, leading to a shorter duration of action (e.g., oxazepam, lorazepam).[11][13]
Caption: Key Structure-Activity Relationships of the Benzodiazepine Scaffold.
Conclusion and Future Directions
The benzo[c]azepine scaffold and its related analogs represent a truly "privileged" chemical structure, demonstrating remarkable versatility across a spectrum of biological targets. From its foundational role in treating neurological and psychiatric disorders via GABA and dopamine receptors to its exciting emergence as a platform for developing targeted oncology agents like PARP-1 inhibitors, its therapeutic potential is vast.[1][9][15]
Future research should focus on several key avenues:
-
Selectivity: Designing derivatives with high selectivity for specific GABA-A receptor subtypes to isolate desired therapeutic effects (e.g., anxiolysis) from undesirable side effects (e.g., sedation).
-
Expanding Oncology Targets: Moving beyond PARP-1 to investigate if the scaffold can be adapted to inhibit other critical cancer targets such as kinases or protein-protein interactions.
-
Untapped Therapeutic Areas: Exploring the scaffold's potential in other disease areas where related structures have shown promise, such as antiviral, anti-inflammatory, and antimicrobial applications.[16][17]
By combining rational drug design based on established SAR with high-throughput screening against novel biological targets, the benzo[c]azepine core will undoubtedly continue to be a source of innovative and impactful medicines.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. egpat.com [egpat.com]
- 12. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2004035544A1 - Benzo[d]azepine derivatives for the treatment of neurological and psychiatric disorders - Google Patents [patents.google.com]
- 16. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzodiazepine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
The Tetrahydrobenzazepine Scaffold: A Privileged Motif in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrobenzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a versatile and privileged scaffold in medicinal chemistry. This structural motif is the foundation for a diverse array of pharmacologically active agents targeting a wide range of biological systems. This in-depth technical guide provides a comprehensive overview of the pharmacology of tetrahydrobenzazepines, moving beyond individual drug profiles to analyze the core structure's influence on therapeutic activity. We will explore the nuanced structure-activity relationships (SAR) that govern the interaction of these compounds with various receptors and enzymes, including dopamine receptors, NMDA receptors, sigma receptors, and angiotensin-converting enzyme (ACE). Furthermore, this guide will furnish detailed, field-proven experimental protocols for the pharmacological evaluation of novel tetrahydrobenzazepine derivatives, empowering researchers to advance the development of next-generation therapeutics based on this remarkable scaffold.
Introduction: The Versatility of the Tetrahydrobenzazepine Nucleus
Tetrahydrobenzazepines are a class of compounds characterized by a fused benzene and azepine ring system, creating a flexible yet constrained three-dimensional structure that has proven to be highly amenable to chemical modification. This inherent structural plasticity allows for the precise positioning of functional groups, enabling targeted interactions with a variety of biological macromolecules. The therapeutic landscape of tetrahydrobenzazepines is broad, encompassing treatments for hypertension, neurological disorders, and beyond. Notable examples include the dopamine D1 receptor agonist fenoldopam, used for the management of severe hypertension, and the angiotensin-converting enzyme (ACE) inhibitor benazepril, a mainstay in the treatment of high blood pressure and heart failure.[1][2] The diverse biological activities of this compound class underscore the importance of understanding the fundamental principles that govern their pharmacological profiles.[1]
Core Pharmacological Targets and Structure-Activity Relationships (SAR)
The pharmacological promiscuity of the tetrahydrobenzazepine scaffold is a direct result of how subtle structural modifications can dramatically alter its binding affinity and selectivity for different biological targets. This section will delve into the key receptor and enzyme systems modulated by tetrahydrobenzazepines and elucidate the critical structure-activity relationships.
Dopamine Receptor Modulation
The interaction of tetrahydrobenzazepines with dopamine receptors, particularly the D1 subtype, is a well-established area of research. These interactions are pivotal for their application in conditions such as Parkinson's disease and hypertension.
Key SAR Insights:
-
Substitution on the Aromatic Ring: The presence and position of hydroxyl groups on the benzene ring are critical for D1 receptor agonism. For instance, the 7,8-dihydroxy substitution pattern, as seen in the selective D1 agonist SKF-38393, is crucial for activity.
-
Substitution at the 1-Position: A phenyl group at the 1-position is a common feature of potent D1 ligands. The conformation of this phenyl ring, ideally in an equatorial position, is thought to be the biologically active conformation.[3]
-
N-Substitution: The nature of the substituent on the nitrogen atom of the azepine ring can differentiate between agonist and antagonist activity. For example, an N-methyl group is often found in antagonists like SCH-23390.[3]
Table 1: Comparative Binding Affinities of Tetrahydrobenzazepine-Based Dopamine Receptor Ligands
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D5 Receptor Ki (nM) | Primary Activity |
| Fenoldopam | ~1 | >1000 | ~0.5 | D1 Partial Agonist |
| SKF-38393 | 1 | >5000 | ~0.5 | D1 Partial Agonist |
| SCH-23390 | ~0.2 | >2000 | ~0.5 | D1 Antagonist |
NMDA Receptor Antagonism
A distinct class of tetrahydrobenzazepines exhibits antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This activity is of significant interest for the development of treatments for neurodegenerative diseases and chronic pain.
Key SAR Insights:
-
1-Position Substituent: A one-atom spacer between the tetrahydrobenzazepine core and a phenyl group at the 1-position appears to be favorable for high affinity at the phencyclidine (PCP) binding site of the NMDA receptor.[4]
-
Side Chain Modifications: The introduction of a fluorine atom in the γ-position of a 4-phenylbutyl side chain at the 3-position can enhance GluN2B affinity.[5]
-
Benzylic Hydroxyl Group: The presence of a benzylic hydroxyl group can lead to moderate GluN2B affinity with good selectivity over the σ2 receptor. Conversely, removal of this hydroxyl group may increase GluN2B affinity but reduce selectivity.[5]
Table 2: Binding Affinities of Tetrahydrobenzazepine-Based NMDA and Sigma Receptor Ligands
| Compound Derivative | GluN2B Ki (nM) | σ1 Receptor Ki (nM) |
| Phenol with γ-fluorophenylbutyl side chain | 16 | - |
| Methyl ether with benzylic OH removed | - | 6.6 |
Sigma (σ) Receptor Modulation
Tetrahydrobenzazepine derivatives have also been identified as potent ligands for sigma receptors, which are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer.
Key SAR Insights:
-
Side Chain and Aromatic Substitutions: Modifications to the side chains and aromatic ring of the tetrahydrobenzazepine scaffold can yield compounds with high affinity and selectivity for σ1 receptors.[5]
-
Lipophilicity: A parabolic relationship has been observed between lipophilicity and sigma receptor affinity for some classes of piperidine and octahydrobenzo[f]quinoline derivatives, suggesting an optimal lipophilicity for binding.[6]
Angiotensin-Converting Enzyme (ACE) Inhibition
The tetrahydro-1-benzazepine scaffold is the foundation for the potent ACE inhibitor benazepril. ACE inhibitors are critical in the management of hypertension and heart failure.
Key SAR Insights:
-
N-Ring Carboxylic Acid: The presence of a carboxylic acid on the N-ring is essential to mimic the C-terminal carboxylate of ACE substrates.[7]
-
Zinc-Binding Group: ACE is a zinc-containing metalloproteinase. The active form of benazepril, benazeprilat, possesses a dicarboxylate structure that chelates the zinc ion in the active site of ACE.[7][8]
-
Hydrophobic Heterocyclic Rings: The large, hydrophobic benzazepine ring system contributes to increased potency.[7]
Experimental Protocols for Pharmacological Evaluation
To facilitate the discovery and development of novel tetrahydrobenzazepine-based therapeutics, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
In Vitro Receptor Binding Assays
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D1 receptor.
Materials:
-
Membrane preparation from cells expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH-23390 (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM SKF-38393.
-
Test compound stock solutions (in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Non-Specific Binding: To designated wells, add 50 µL of 10 µM SKF-38393.
-
Test Compound Addition: Add 50 µL of varying concentrations of the test compound to the experimental wells.
-
Radioligand Addition: Add 50 µL of [³H]-SCH-23390 (final concentration ~0.2-0.5 nM) to all wells.
-
Membrane Addition: Add 50 µL of the D1 receptor membrane preparation (protein concentration to be optimized) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Diagram 1: Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor activation by an agonist.
This protocol details a method to assess the binding affinity of a test compound for the sigma-1 receptor.[9][10]
Materials:
-
Membrane preparation from guinea pig brain or cells expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol).[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compound stock solutions (in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Plate Setup: In a 96-well plate, add 100 µL of assay buffer to all wells.
-
Non-Specific Binding: To designated wells, add 50 µL of 10 µM Haloperidol.
-
Test Compound Addition: Add 50 µL of varying concentrations of the test compound to the experimental wells.
-
Radioligand Addition: Add 50 µL of [³H]-(+)-Pentazocine (final concentration ~1-2 nM) to all wells.[9]
-
Membrane Addition: Add 50 µL of the σ1 receptor membrane preparation (protein concentration to be optimized) to all wells.
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values as described for the D1 receptor assay.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for in vitro radioligand binding assays.
This spectrophotometric assay measures the ability of a test compound to inhibit the activity of ACE.[5][10]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung.
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL).
-
Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3.
-
Stopping Reagent: 1 M HCl.
-
Extraction Solvent: Ethyl acetate.
-
Positive control: Captopril.
-
Test compound stock solutions (in DMSO).
-
Spectrophotometer.
Protocol:
-
Reaction Setup: In test tubes, prepare the following mixtures:
-
Blank: 50 µL assay buffer, 150 µL substrate solution.
-
Control: 50 µL assay buffer, 50 µL ACE solution.
-
Positive Control: 50 µL Captopril solution, 50 µL ACE solution.
-
Test Sample: 50 µL test compound solution, 50 µL ACE solution.
-
-
Pre-incubation: Pre-incubate the tubes (excluding the blank) at 37°C for 10 minutes.
-
Initiate Reaction: Add 150 µL of HHL solution to the control, positive control, and test sample tubes to start the reaction.
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding 250 µL of 1 M HCl to all tubes.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds, and centrifuge to separate the layers.
-
Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the residue in 1 mL of deionized water and measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for the test compound compared to the control. Determine the IC₅₀ value.
In Vivo Pharmacological Assessment
This protocol describes the measurement of blood pressure in conscious, freely moving rats to evaluate the antihypertensive effects of a test compound.[4][11][12][13]
Animals and Housing:
-
Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Animals should be housed individually with free access to food and water and maintained on a 12-hour light/dark cycle.
Surgical Procedure (for direct measurement):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta or carotid artery.
-
Allow the animal to recover for at least 5-7 days post-surgery.
Experimental Protocol:
-
Baseline Measurement: Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration to establish a stable baseline.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Monitoring: Continuously record blood pressure and heart rate for a predetermined period (e.g., 24 hours) after drug administration.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate from baseline. Calculate the maximum decrease in blood pressure and the duration of action.
Alternative Method (Tail-Cuff Plethysmography):
For non-invasive measurement, a tail-cuff system can be used. This method requires acclimatization of the animals to the restraining device and warming chamber to obtain reliable readings of systolic blood pressure.[4][12]
Synthesis of the Tetrahydrobenzazepine Scaffold
The synthesis of the tetrahydrobenzazepine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the seven-membered ring through intramolecular cyclization reactions. For example, the synthesis of 1-substituted tetrahydro-1H-3-benzazepines can be achieved via a one-pot reductive cyclization of nitroacetals.[4] Another approach involves a modified Pictet-Spengler reaction.[14] The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final compound. An asymmetric aza-Michael reaction has been employed in the formal enantioselective synthesis of benazepril.[15]
Conclusion and Future Directions
The tetrahydrobenzazepine scaffold continues to be a rich source of novel therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological activity across a diverse range of biological targets. The ongoing exploration of structure-activity relationships for this privileged motif will undoubtedly lead to the development of more potent and selective drugs with improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of new tetrahydrobenzazepine derivatives, facilitating their progression through the drug discovery pipeline. Future research in this area will likely focus on the development of subtype-selective ligands, the exploration of novel therapeutic applications, and the application of advanced synthetic methodologies to access increasingly complex and diverse chemical matter based on the tetrahydrobenzazepine core.
References
- 1. youtube.com [youtube.com]
- 2. Benazepril - Wikipedia [en.wikipedia.org]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etflin.com [etflin.com]
- 15. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Derivatives as PARP-1 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This document offers detailed, step-by-step protocols for the chemical synthesis of the core scaffold and its derivatives, as well as for the subsequent biological evaluation of their PARP-1 inhibitory activity and cellular effects.
Introduction: The Therapeutic Promise of PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It plays a critical role in the repair of single-strand breaks (SSBs) in DNA. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), ultimately leading to cell death through a mechanism known as synthetic lethality. This targeted approach has established PARP-1 inhibitors as a significant class of anticancer agents.
The this compound scaffold has emerged as a promising pharmacophore for the development of novel PARP-1 inhibitors. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with key residues in the catalytic domain of PARP-1, potentially leading to high potency and selectivity. This guide will detail the synthesis of this scaffold and its derivatization to explore structure-activity relationships (SAR) and identify lead compounds for further development.
I. Chemical Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization is a multi-step process. The following protocols are based on established synthetic routes and provide a general framework that can be adapted for the synthesis of a diverse library of compounds.
A. Synthesis of the Core Scaffold: 2,3,4,5-Tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol
A common and versatile starting point for many derivatives is the spirocyclic benzo[c]azepine structure. The synthesis of a representative intermediate, 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol, is described below. This intermediate can then be further modified, for example, through "click chemistry" to introduce a variety of substituents.
Protocol 1: Synthesis of 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol
This protocol involves the reduction of a lactam precursor.
Materials:
-
2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-one (precursor, synthesis not detailed here but can be achieved through multi-step routes starting from commercially available materials)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (1.5 equivalents) to anhydrous THF at -5°C.
-
Dissolve the precursor lactam (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at -5°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and then water again (3x mL per g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. Derivatization via Click Chemistry
The terminal alkyne in the synthesized intermediate provides a versatile handle for introducing a wide array of functional groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. This allows for the rapid generation of a library of triazole-containing derivatives.
Protocol 2: General Procedure for the Synthesis of Triazole Derivatives
Materials:
-
2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol
-
Corresponding aryl azide (e.g., 1-azido-2-chlorobenzene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-(prop-2-yn-1-yl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (1.0 equivalent) and the corresponding aryl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired triazole derivative.
Characterization: Confirm the structure of the synthesized derivatives using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Synthetic workflow for this compound derivatives.
II. Biological Evaluation of PARP-1 Inhibition
Once a library of compounds has been synthesized, their biological activity must be assessed. This involves a series of in vitro and cellular assays to determine their potency as PARP-1 inhibitors and their effects on cancer cells.
A. In Vitro PARP-1 Enzyme Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1. A common method is a chemiluminescent assay that detects the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[1]
Protocol 3: Chemiluminescent PARP-1 Inhibition Assay
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds and a reference inhibitor (e.g., Olaparib, Rucaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the diluted inhibitor or vehicle control (DMSO).
-
Add the PARP-1 enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the biotinylated NAD⁺ to each well and incubate for another set period (e.g., 60 minutes) to allow for poly(ADP-ribosyl)ation.
-
Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Add the Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
B. Cellular Assays
Cellular assays are crucial for understanding the effects of the inhibitors in a more biologically relevant context.
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
Protocol 4: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry analysis can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Protocol 5: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the inhibitor compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
A key indicator of PARP-1 inhibition in cells is a reduction in the levels of poly(ADP-ribose) (PAR). This can be assessed by Western blotting.
Protocol 6: Western Blot for PAR
Materials:
-
Cancer cells treated with the inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the inhibitor compound for a specified time. It is often beneficial to induce DNA damage with an agent like H₂O₂ or MMS to stimulate PARP-1 activity.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in PAR levels upon inhibitor treatment.
References
A Systematic Approach to Profiling 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Derivatives: In Vitro Assays for Receptor and Transporter Activity
Here are the detailed Application Notes and Protocols for testing 2,3,4,5-Tetrahydro-1H-benzo[c]azepine activity.
Application Note & Protocol Guide
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in compounds targeting the central nervous system (CNS). Derivatives are being investigated for a range of neuropsychiatric and neurodegenerative disorders, with known activities including modulation of dopamine and serotonin receptors, as well as monoamine transporters.[1][2][3] Furthermore, more complex derivatives have shown promise as PARP-1 inhibitors in oncology.[4][5] This guide provides a comprehensive suite of validated in vitro assays designed to systematically characterize the pharmacological activity of novel compounds based on this scaffold. We present a logical, tiered approach, beginning with target binding affinity and progressing to functional characterization of agonist, antagonist, or inhibitor activity. The protocols herein are designed for researchers in drug discovery and pharmacology, offering step-by-step methodologies and explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.
Rationale and Strategy: A Tiered Assay Cascade
A thorough pharmacological characterization begins with understanding if a compound physically interacts with its putative target (binding) and then elucidates the functional consequence of that interaction (activation, inhibition, or blockade). Our proposed workflow is designed to efficiently screen and characterize compounds.
Caption: Recommended assay cascade for compound characterization.
This guide focuses on the core assays for Tier 1 and Tier 2, which are essential for determining the primary mechanism of action for novel this compound derivatives targeting the CNS.
Tier 1 Protocol: Radioligand Binding Assays for Target Affinity
Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6] These assays measure the displacement of a high-affinity radiolabeled ligand ([³H], [¹²⁵I]) from the receptor by the unlabeled test compound. The resulting data are used to determine the inhibition constant (Kᵢ), a measure of binding affinity. Performing these assays across a panel of receptors (e.g., Dopamine D₁, D₂, D₃; Serotonin 5-HT₁ₐ, 5-HT₂ₐ) reveals both the potency at the primary target and the selectivity profile.
Protocol 2.1: Competitive Radioligand Binding Assay (96-well format)
This protocol is adapted for a generic G protein-coupled receptor (GPCR) and should be optimized for each specific target.
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from cells stably expressing the target receptor (e.g., HEK293 or CHO cells).[7]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂/D₃ receptors).[8][9]
-
Test Compound: this compound derivative, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D₂).[9]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
96-well Plates: Polypropylene plates for the reaction.[9]
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Microplate Scintillation Counter .
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a pre-determined optimal concentration.[10]
-
Assay Plate Setup: In a 96-well polypropylene plate, add reagents in the following order:
-
Total Binding Wells: 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL of the non-specific control ligand.
-
Test Compound Wells: 50 µL of serially diluted test compound.
-
-
Add Radioligand: Add 50 µL of the radioligand solution (at a concentration near its Kₑ) to all wells.[10]
-
Initiate Reaction: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 250 µL.[10]
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation.[10] The time and temperature must be optimized to ensure equilibrium is reached.
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[10]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[10]
| Parameter | Description | Typical Units |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding | nM or µM |
| Kᵢ | Inhibition constant; affinity of the test compound for the receptor | nM or µM |
| Selectivity | Ratio of Kᵢ values for off-target vs. primary target receptors | Fold difference |
Tier 2 Protocols: Functional Assays for Mechanism of Action
Once binding affinity is confirmed, functional assays are required to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. The choice of assay depends on the G-protein the receptor couples to.[11][12]
Assays for Gᵢ/ₒ-Coupled Receptors (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ)
Scientific Rationale: Gᵢ/ₒ-coupled receptors, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][13] To measure this decrease, intracellular cAMP is first artificially elevated using an adenylyl cyclase activator like forskolin. An agonist will then cause a measurable drop from this stimulated level.
Caption: Signaling pathway for a Gᵢ/ₒ-coupled receptor.
Protocol 3.1.1: Luminescence-Based cAMP Inhibition Assay (GloSensor™)
This protocol utilizes a genetically encoded biosensor that emits light in the presence of cAMP.[14][15]
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the Gᵢ/ₒ-coupled receptor of interest and the GloSensor™ cAMP plasmid.
-
Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements and selection antibiotics.[11]
-
GloSensor™ cAMP Reagent: Substrate for the luciferase-based biosensor.
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound and Reference Agonist .
-
384-well white, opaque assay plates .
-
Luminometer .
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates and culture overnight to achieve 80-90% confluency.[11]
-
Reagent Equilibration: Remove culture medium. Add GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO₂-independent medium) to the cells. Incubate for 2 hours at room temperature to allow the substrate to enter the cells.[15]
-
Baseline Reading: Measure baseline luminescence in a plate-reading luminometer.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound.
-
Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist (e.g., an EC₈₀ concentration).
-
-
Forskolin Stimulation: Add forskolin to all wells (except negative controls) to stimulate cAMP production. A typical final concentration is 10-30 µM, but this should be optimized.
-
Kinetic Measurement: Immediately begin measuring luminescence kinetically for 15-30 minutes. The Gᵢ/ₒ activation will be seen as a decrease or blunting of the forskolin-induced signal.
-
Data Analysis: Determine the area under the curve (AUC) or the peak signal for each well. Plot the response against the log concentration of the test compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist).
Assays for Gᵩ-Coupled Receptors (e.g., Serotonin 5-HT₂ₐ)
Scientific Rationale: Agonist binding to Gᵩ-coupled receptors activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[16][17] This transient increase in cytosolic Ca²⁺ is a direct measure of receptor activation and can be detected with fluorescent calcium-sensitive dyes.[18][19]
Caption: Signaling pathway for a Gᵩ-coupled receptor.
Protocol 3.2.1: Fluorescence-Based Calcium Mobilization Assay
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the Gᵩ-coupled receptor of interest.
-
Culture Medium: Standard supplemented medium.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom tissue culture plates.
-
Fluorescent Dye: e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit.[18]
-
Probenecid: An anion transport inhibitor that may be required to prevent dye leakage from certain cell types (like CHO or HeLa).[18]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: An instrument with automated injection capabilities (e.g., FlexStation®, FLIPR®) is highly recommended.[18][20]
Procedure:
-
Cell Plating: Seed cells into the black-walled assay plates and culture overnight. A confluent monolayer is desired on the day of the assay.[18]
-
Dye Loading: Remove the culture medium. Add the fluorescent calcium dye loading solution (containing the dye and often probenecid) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. This allows the dye to de-esterify and become active within the cells.[18]
-
Measurement: Place the assay plate into the fluorescence plate reader.
-
Compound Injection: The instrument will measure a baseline fluorescence for several seconds, then automatically inject the test compound (for agonist mode) or the test compound followed by a reference agonist (for antagonist mode).
-
Data Acquisition: Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the compound to determine the EC₅₀ or IC₅₀.
Assays for Monoamine Transporter Function
Scientific Rationale: Monoamine transporters (for dopamine - DAT, serotonin - SERT) are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. Inhibition of this process increases the concentration and duration of the neurotransmitter in the synapse. The most direct way to measure transporter activity in vitro is to quantify the uptake of a radiolabeled substrate (e.g., [³H]-dopamine or [³H]-serotonin) into cells expressing the transporter.[21][22] A test compound's potency as an inhibitor is determined by its ability to block this uptake.
Protocol 3.3.1: Radiotracer Uptake Inhibition Assay
Materials:
-
Cell Line: HEK293 cells stably expressing the transporter of interest (e.g., hDAT or hSERT).
-
Radiolabeled Substrate: e.g., [³H]-Dopamine or [³H]-Serotonin (5-HT).
-
Test Compound and Reference Inhibitor (e.g., Cocaine for DAT, Fluoxetine for SERT).
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar.
-
96-well plates and Filtration system or Scintillation Plate .
Procedure:
-
Cell Plating: Seed transporter-expressing cells in 96-well plates and grow to confluency.
-
Pre-incubation: Wash cells once with room temperature assay buffer. Add 50 µL of buffer containing various concentrations of the test compound (or reference inhibitor) and incubate for 5-10 minutes at room temperature.[21][22]
-
Initiate Uptake: Add 50 µL of the radiolabeled substrate to initiate the uptake reaction. A final concentration of ~10-20 nM is typical.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. This time must be optimized to be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold assay buffer. This can be done by manual aspiration or using a cell harvester.
-
Cell Lysis: Lyse the cells by adding a lysis buffer or a scintillation cocktail directly to the wells.
-
Counting: Quantify the radioactivity trapped inside the cells using a microplate scintillation counter.
-
Data Analysis: Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in wells treated with a saturating concentration of a known inhibitor. Plot the percent inhibition versus the log concentration of the test compound and fit with non-linear regression to determine the IC₅₀.
| Assay Type | Key Parameter | Interpretation |
| cAMP Inhibition (Gᵢ/ₒ) | EC₅₀ | Potency as an agonist |
| IC₅₀ | Potency as an antagonist | |
| Ca²⁺ Mobilization (Gᵩ) | EC₅₀ | Potency as an agonist |
| IC₅₀ | Potency as an antagonist | |
| Transporter Uptake | IC₅₀ | Potency as an uptake inhibitor |
References
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. biosynce.com [biosynce.com]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. innoprot.com [innoprot.com]
- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 22. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Comprehensive Guide to Evaluating the Cytotoxicity of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Introduction: The Benzazepine Scaffold and the Imperative for Cytotoxicity Profiling
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine core structure is a key pharmacophore, serving as a foundational scaffold for a variety of neurologically active agents, including antidepressants, antipsychotics, and sedatives. Its derivatives have demonstrated a range of biological activities, and recent studies have highlighted the potential for certain substituted benzazepines to act as anti-proliferative and pro-apoptotic agents in various cancer cell lines.[1][2][3]
While the focus has largely been on the pharmacological efficacy of its derivatives, a comprehensive understanding of the cytotoxic potential of the parent compound and its analogues is paramount for any therapeutic development program. Early-stage cytotoxicity assessment is a critical gatekeeping step, providing essential data for safety profiling, guiding structure-activity relationship (SAR) studies, and elucidating mechanisms of action.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust cell-based assays for evaluating the cytotoxicity of this compound and its derivatives. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the generated data is both reliable and interpretable. It is important to note that while derivatives have shown cytotoxic effects, detailed public data on the parent this compound is limited, making the following protocols essential for its initial characterization.
Part 1: Strategic Cell Line Selection - The Foundation of Meaningful Data
The choice of cell line is the most critical parameter in designing a relevant cytotoxicity study. The selection should be hypothesis-driven, based on the known or presumed biological targets of the compound class. Given that benzazepines are primarily neuroactive, and their derivatives have shown effects on cancer cells, a multi-panel approach is recommended.
Neurological Cell Models
Given the scaffold's association with CNS-acting drugs, assessing neurotoxicity is a primary concern.
-
SH-SY5Y (Human Neuroblastoma): This is a widely used and well-characterized cell line for neurotoxicity studies.[4] Undifferentiated SH-SY5Y cells represent a proliferative, neuroblast-like state. Differentiation, typically with retinoic acid, yields a more mature, neuron-like phenotype with dopaminergic characteristics, making it an excellent model for studying compounds intended to interact with the central nervous system.[4]
-
Primary Neurons or iPSC-Derived Neurons: For more advanced, translationally relevant studies, human induced pluripotent stem cell (iPSC)-derived neurons offer a superior model, recapitulating human genetics and physiology more closely than immortalized cell lines.
Cardiotoxicity Assessment Models
Cardiotoxicity is a common cause of drug attrition. Early assessment is crucial.
-
hiPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells are rapidly becoming the gold standard for in vitro cardiotoxicity screening.[5][6] They are human-derived, display spontaneous beating, and express relevant cardiac ion channels, offering a highly predictive model for potential cardiac liabilities.[3][5]
-
H9c2 (Rat Myoblast): While less sensitive than hiPSC-CMs, the H9c2 cell line is a robust and easy-to-culture model derived from rat myocardium.[1] It is often used for initial screening before moving to more complex models.
Cancer Cell Lines for Efficacy and Off-Target Screening
Based on the demonstrated anti-proliferative effects of some benzazepine derivatives, a panel of cancer cell lines is warranted to explore potential therapeutic applications and off-target effects.
-
A549 (Lung Carcinoma), HCT-116 (Colon Carcinoma), MCF-7 (Breast Adenocarcinoma): These are common, well-characterized cancer cell lines where derivatives of the related spiro[benzo[c]azepine] scaffold have shown pro-apoptotic activity.[1][2][3]
-
Normal Fibroblast Cell Line (e.g., MRC-5 or WI-38): Including a non-cancerous, "normal" cell line is crucial for assessing selectivity. A compound that is equally toxic to cancerous and normal cells has a narrow therapeutic window and is less likely to be a viable drug candidate.
The following diagram illustrates the decision-making process for cell line selection:
Caption: Rational cell line selection workflow.
Part 2: A Multi-Parametric Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, probing different cellular health indicators, is essential for a comprehensive and mechanistic understanding. We will detail four key assays that, when used in combination, provide a robust assessment of cell viability, membrane integrity, and apoptotic pathways.
Assay 1: MTT Assay - Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product. The intensity of the color is proportional to the number of viable, metabolically active cells.
Principle: This assay is a surrogate for cell viability, as mitochondrial dysfunction is an early indicator of cellular stress and toxicity.
Caption: Principle of the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the this compound compound. Remove the culture medium and add the compound dilutions to the wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Assay 2: LDH Release Assay - Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.
Principle: This assay directly measures cell lysis and necrosis, complementing the metabolic data from the MTT assay.
Caption: Principle of the LDH release assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Culture Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: It is essential to include controls for maximum LDH release (by lysing a set of untreated wells with a lysis buffer) and background LDH activity in the culture medium.
Assay 3: Neutral Red Uptake Assay - Assessing Lysosomal Integrity
The Neutral Red (NR) uptake assay is a cell viability assay that relies on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Principle: This assay assesses both cell membrane integrity (required for dye uptake) and lysosomal function (required for dye sequestration), providing a different perspective on cell health.[7][8][9]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Dye Incubation: After compound incubation, remove the treatment medium and add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL).
-
Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.
-
Washing: Carefully remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Absorbance Reading: Agitate the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.
Assay 4: Caspase-3/7 Activity Assay - Detecting Apoptosis
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that are activated during the apoptotic cascade. This assay uses a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.
Principle: This assay specifically measures a key event in the apoptotic pathway, helping to distinguish between apoptosis and necrosis as the mode of cell death.[5][6][10]
References
- 1. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 7. This compound hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynce.com [biosynce.com]
- 10. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vivo Evaluation of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Introduction: Deconstructing the Therapeutic Potential of a Novel Scaffold
The 2,3,4,5-Tetrahydro-1H-benzo[c]azepine scaffold represents a promising, yet underexplored, chemical entity in neuroscience drug discovery. While comprehensive pharmacological data for this specific molecule is not widely published, its documented use as a key intermediate in the synthesis of antidepressants, antipsychotics, and sedatives provides a strong rationale for its investigation as a centrally active agent.[1] This suggests the scaffold likely interacts with critical neurotransmitter systems that govern mood, cognition, and arousal. Furthermore, related isomers, such as 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, have been identified as agonists of the 5-HT2C serotonin receptor, reinforcing the hypothesis that the broader benzoazepine class possesses significant neuromodulatory potential.
This guide provides a strategic framework for researchers to conduct a systematic in vivo evaluation of this compound. The protocols outlined herein are designed not merely as procedural steps, but as a logical, tiered approach to elucidate the compound's physiological effects. We will progress from foundational safety and behavioral profiling to more complex, hypothesis-driven assessments targeting the dopaminergic and serotonergic systems, which are heavily implicated by the compound's synthetic lineage.
Part 1: Foundational In Vivo Characterization: Safety and Global Behavioral Profiling
Expert Rationale: Before investigating specific therapeutic hypotheses, it is imperative to establish a foundational understanding of the compound's safety profile and its overt effects on the whole organism. This initial phase determines the appropriate dose range for subsequent experiments and identifies any confounding effects, such as sedation or hyperactivity, that could interfere with the interpretation of more nuanced behavioral assays.
Workflow for Initial In Vivo Profiling
Caption: Initial screening workflow for this compound.
Protocol 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicity of the test compound. This is crucial for selecting safe and effective doses for all subsequent efficacy studies.
Methodology (Modified Up-and-Down Procedure - OECD TG 425):
-
Animal Selection: Use a single sex (typically female, as they can be slightly more sensitive) of a standard rodent strain (e.g., Swiss Webster mice or Sprague-Dawley rats).
-
Housing: House animals individually for at least 5 days prior to dosing to allow for acclimatization.
-
Dosing:
-
Administer a single dose of this compound (dissolved in an appropriate vehicle, e.g., 0.5% methylcellulose in sterile water) via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Start with a conservative dose based on any available in vitro data or literature on similar compounds (e.g., 175 mg/kg).
-
Dose one animal at a time. If the animal survives for 48 hours without signs of severe toxicity, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal exhibits severe toxicity or mortality, the next animal is dosed at a lower level.
-
-
Observation:
-
Continuously observe the animal for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dosing.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (salivation, diarrhea), and CNS effects (tremors, convulsions, ataxia, sedation).
-
Continue daily observations for a total of 14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or overt signs of life-threatening toxicity. This dose, and fractions thereof (e.g., 0.5x, 0.25x MTD), will inform the dose selection for subsequent studies.
Protocol 2: Functional Observational Battery (FOB)
Objective: To systematically assess the broad, qualitative effects of the compound on behavior, autonomic function, and neuromuscular activity.
Methodology:
-
Animal Groups: Use at least three dose levels of the test compound (e.g., low, medium, high, based on MTD) and a vehicle control group (n=8-10 animals per group).
-
Observation Arena: Place the animal in a standard, clean observation arena.
-
Scoring: At peak-effect time (determined from pilot studies, often 30-60 minutes post-IP or 60-120 minutes post-PO), a trained observer blinded to the treatment groups scores each animal on a predefined set of parameters.
-
Data Collection: Record observations for the parameters listed in the table below.
| Domain | Parameter | Description / Measurement |
| Behavioral | Alertness / Arousal | Score from asleep to hyper-alert. |
| Spontaneous Activity | General level of movement within the arena. | |
| Rearing | Frequency of standing on hind legs. | |
| Grooming | Frequency and duration of self-grooming. | |
| Neuromuscular | Gait / Posture | Observe for ataxia, abnormal limb splay, or hunched posture. |
| Muscle Tone | Resistance to gentle manipulation of limbs. | |
| Righting Reflex | Time to self-right after being placed on back. | |
| Startle Response | Reaction to a sudden auditory stimulus (e.g., clicker). | |
| Autonomic | Piloerection | Erection of fur. |
| Body Temperature | Measured rectally. | |
| Salivation / Lacrimation | Presence of excessive saliva or tears. | |
| Pupil Size | Measured with a simple gauge. |
Part 2: Probing the Dopaminergic System
Expert Rationale: The compound's classification as a precursor for antipsychotics and antidepressants strongly suggests a potential interaction with the dopamine system. Antipsychotics typically function as dopamine D2 receptor antagonists, while modulating dopaminergic tone is a mechanism for some antidepressants. Therefore, assessing the compound's effect on dopamine-mediated behaviors is a critical next step. The 6-hydroxydopamine (6-OHDA) model is a gold standard for creating a state of dopamine depletion, mimicking aspects of Parkinson's disease, and is exceptionally sensitive to drugs that act as dopamine receptor agonists.[2][3]
Simplified Dopamine Pathways in the Basal Ganglia
Caption: Dopaminergic modulation of motor control pathways.
Protocol 3: 6-OHDA-Induced Unilateral Rotation Model in Rats
Objective: To assess if this compound has dopamine receptor agonist properties by measuring its ability to induce contralateral rotations in rats with a unilateral dopamine lesion.
Methodology:
-
Surgical Procedure (High-Level Overview):
-
Anesthetize male Sprague-Dawley or Wistar rats (250-300g).
-
Using a stereotaxic frame, inject the neurotoxin 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or the striatum. This selectively destroys dopaminergic neurons on one side of the brain.
-
Self-Validation: To prevent damage to noradrenergic neurons, pre-treat animals with desipramine.
-
Allow a 2-3 week recovery period for the lesion to fully develop.
-
-
Lesion Validation:
-
Before testing the compound, validate the lesion by administering a standard dopamine agonist like apomorphine (0.5 mg/kg, s.c.).
-
Only animals exhibiting a robust and stable contralateral (away from the lesioned side) rotation rate (e.g., >5 full body turns per minute) should be included in the study. This confirms successful dopamine denervation.
-
-
Test Procedure:
-
Habituate the validated animals to the automated rotometer bowls for 15-30 minutes.
-
Administer the vehicle or various doses of this compound.
-
Record the number of full (360°) contralateral and ipsilateral rotations over a period of 90-120 minutes.
-
-
Data Analysis:
-
The primary endpoint is the net contralateral rotations (contralateral turns - ipsilateral turns).
-
A significant, dose-dependent increase in net contralateral rotations compared to the vehicle group suggests the compound has dopamine receptor agonist activity, which is a characteristic of some anti-Parkinsonian drugs.[4]
-
Part 3: Exploring the Serotonergic System
Expert Rationale: Given the compound's link to antidepressant synthesis and the known serotonergic activity of related structures, investigating its effects in models of anxiety and depression is essential.[5] The Elevated Plus Maze (EPM) and Forced Swim Test (FST) are widely accepted, high-throughput screening models that are sensitive to both anxiolytic and antidepressant compounds, respectively. They provide critical insights into the compound's potential for modulating mood and affect.[6][7]
Protocol 4: Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor, with two opposing arms open and two enclosed by high walls.
-
Animal Groups: Use naive mice (e.g., C57BL/6) or rats, with groups for vehicle and at least three doses of the test compound (n=10-12 per group). A positive control (e.g., diazepam) is recommended.
-
Procedure:
-
Administer the drug at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.
-
-
Data Analysis:
-
An automated tracking system is used to score the following parameters:
-
Time spent in the open arms (% of total time): The primary measure of anxiolytic-like activity. An increase indicates reduced anxiety.
-
Number of entries into the open arms (% of total entries): A secondary measure of anxiety.
-
Total distance traveled / Total arm entries: A measure of general locomotor activity. A compound is considered to have specific anxiolytic effects only if it increases open arm exploration without significantly altering overall locomotion.
-
-
Protocol 5: Forced Swim Test (FST)
Objective: To screen for potential antidepressant-like activity.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure (Two-Day Protocol for Mice):
-
Day 1 (Pre-swim): Place each mouse in the water for a 15-minute conditioning session. This induces a stable baseline of immobility for the test day.
-
Day 2 (Test): Administer the vehicle, test compound, or a positive control (e.g., fluoxetine) 24, 5, and 1 hour before the test session. Place the mouse in the water for a 6-minute test.
-
-
Data Analysis:
-
A trained observer, blind to the treatment, scores the behavior during the final 4 minutes of the 6-minute test.
-
Immobility Time: The primary endpoint. The animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.
-
A significant, dose-dependent reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.
-
Summary of Potential Outcomes and Interpretations
The following table provides a hypothetical framework for interpreting the data gathered from the proposed protocols.
| Test | Potential Positive Result | Mechanistic Interpretation |
| FOB | Increased arousal, tremors | Potential CNS stimulant or pro-convulsant activity |
| Sedation, ataxia, hypothermia | Potential CNS depressant or sedative-hypnotic activity | |
| Open Field Test | Increased distance traveled, rearing | Stimulant or anxiolytic-like effects |
| Decreased distance, thigmotaxis | Sedative or anxiogenic effects | |
| 6-OHDA Rotation | Dose-dependent increase in contralateral rotations | Dopamine receptor agonist activity (potential for Parkinson's disease) |
| Elevated Plus Maze | Increased time/entries in open arms (no change in locomotion) | Specific anxiolytic-like activity |
| Forced Swim Test | Decreased immobility time | Antidepressant-like activity |
References
- 1. biosynce.com [biosynce.com]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Dopamine D3 receptor agonist delivery to a model of Parkinson's disease restores the nigrostriatal pathway and improves locomotor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine for Pharmaceutical Research
Introduction
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Achieving high purity of this foundational intermediate is a critical, non-negotiable prerequisite for its use in drug discovery and development. Impurities originating from the synthesis can confound biological assay results, introduce toxicity, and compromise the integrity of structure-activity relationship (SAR) studies.
This guide provides a detailed technical overview and actionable protocols for the purification of this compound. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind each technique, empowering the researcher to troubleshoot and adapt these methodologies. We will cover three primary, orthogonal purification strategies: Flash Column Chromatography, Crystallization via Salt Formation, and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Foundational Principles: Exploiting Chemical Properties for Purification
This compound is a secondary amine, a key chemical feature that dictates its purification strategy. Its basic nature (due to the lone pair of electrons on the nitrogen atom) allows for selective manipulation of its physical properties, primarily its solubility and chromatographic retention.
-
As a Free Base: The compound is typically soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and exhibits strong interaction with acidic stationary phases like silica gel.
-
As a Salt (e.g., Hydrochloride): Upon protonation with an acid, it forms a salt. Amine salts generally have significantly higher polarity, reduced solubility in nonpolar organic solvents, and increased solubility in polar protic solvents, often making them highly crystalline.
A robust purification strategy often involves more than one technique to remove different classes of impurities. The following diagram illustrates a typical decision-making workflow.
Caption: General workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography
Flash chromatography is the workhorse for purifying multi-gram quantities of synthetic intermediates. The primary challenge with basic amines on standard silica gel is peak tailing, which occurs due to strong, non-ideal interactions between the basic analyte and acidic silanol groups on the silica surface. This can be effectively mitigated.
Causality Behind Experimental Choices: The addition of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent is critical. These modifiers act as competitive bases, saturating the acidic sites on the silica gel. This prevents the analyte from binding irreversibly, resulting in more symmetrical peak shapes and significantly improved separation.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading): a. Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane (DCM) or methanol. b. Add 2-3 times the mass of silica gel (or Celite) to the solution[1]. c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band.
-
Column and Eluent Preparation: a. Select a glass column and dry-pack it with silica gel (230-400 mesh is standard)[2]. A general rule is to use a 40:1 to 100:1 mass ratio of silica to crude product. b. Prepare the eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or DCM). c. Crucially, add a basic modifier. Add 0.5-1% v/v triethylamine to the prepared eluent mixture. d. Pre-wet the column with the eluent, applying gentle pressure to ensure uniform packing[1].
-
Loading and Elution: a. Carefully add the prepared dry-loaded sample to the top of the silica bed. b. Gently add a thin layer of sand to protect the sample layer. c. Fill the column with the eluent and apply positive pressure (air or nitrogen) to begin the elution. d. Collect fractions in test tubes. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis and Product Isolation: a. Spot fractions onto a TLC plate and elute with the same solvent system. b. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or ninhydrin, which is excellent for secondary amines). c. Combine the fractions containing the pure product. d. Remove the solvent and triethylamine under reduced pressure. Insight: Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Data Presentation: Chromatography Parameters
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for cost-effective, large-scale purification[2]. |
| Loading Method | Dry Loading on Silica/Celite | Provides superior resolution over wet loading for most samples[1]. |
| Eluent System | Hexane/Ethyl Acetate or DCM/Methanol | Offers a good polarity range for elution. |
| Basic Modifier | 0.5-1% Triethylamine (v/v) | Neutralizes acidic silica sites, preventing peak tailing. |
| Typical Rf Target | 0.2 - 0.35 | Provides a good balance between resolution and run time. |
Protocol 2: Purification via Crystallization (as Hydrochloride Salt)
For compounds that are oils or difficult to purify by chromatography, or to achieve a higher degree of purity, crystallization is an excellent and scalable option. Converting the basic free base to its hydrochloride salt drastically alters its physical properties, often yielding a stable, highly crystalline solid that can be purified by recrystallization.
Causality Behind Experimental Choices: The formation of an ionic salt lattice introduces strong intermolecular forces that are not present in the neutral free base. This high lattice energy favors the formation of well-ordered crystals. Impurities that do not fit well into this crystal lattice remain in the solvent (mother liquor), allowing for separation.
Step-by-Step Methodology
-
Hydrochloride Salt Formation: a. Dissolve the purified (or semi-purified) free base of this compound in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). b. Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or concentrated HCl) dropwise while stirring. Use a stoichiometric amount (1.0-1.1 equivalents). c. The hydrochloride salt will often precipitate directly from the solution[3]. If not, the solvent may need to be partially evaporated. d. Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove surface impurities.
-
Recrystallization: a. Select an appropriate solvent system. Ideal systems dissolve the salt when hot but not when cold. Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/ether. b. Suspend the crude salt in a minimal amount of the chosen cold solvent in an Erlenmeyer flask. c. Heat the mixture with stirring until the solid completely dissolves. Add a small amount of additional solvent if needed to achieve full dissolution at the boiling point. d. Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. e. Further cool the flask in an ice bath to maximize crystal yield. f. Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
-
Purity Verification: a. The purity of the crystalline salt should be confirmed by analytical methods such as melting point determination (a sharp melting point indicates high purity) and analytical HPLC.
Protocol 3: High-Purity Polishing with Preparative RP-HPLC
When the highest possible purity (>99%) is required, such as for reference standards or final drug candidates, preparative reversed-phase HPLC is the method of choice. It offers unparalleled resolving power for removing trace, structurally similar impurities.
Causality Behind Experimental Choices: The separation is based on partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) in the mobile phase is standard practice for basic analytes[4]. The acid protonates the amine, ensuring a single, charged species exists in solution. This prevents peak broadening and results in sharp, symmetrical peaks, which is essential for effective purification[5][6]. Mass spectrometry-directed fraction collection allows for precise isolation of the target compound, even if it co-elutes with an impurity under UV detection[7].
Caption: Workflow for purification using preparative RP-HPLC.
Step-by-Step Methodology
-
Analytical Method Development: a. Dissolve a small amount of the sample in the mobile phase (or a compatible solvent like DMSO/methanol). b. Inject onto an analytical RP-HPLC system (e.g., using a C18 column). c. Develop a gradient elution method (e.g., a 5-95% gradient of acetonitrile in water, with 0.1% formic acid in both solvents) to achieve good separation between the product and impurities. d. Confirm the peak corresponding to the product using an in-line mass spectrometer.
-
Preparative Scale-Up: a. Based on the analytical run, calculate the appropriate sample load for the preparative column. b. Dissolve the bulk sample in a minimal amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase solvent (e.g., water/formic acid) to prevent injection shock. The solution must be filtered. c. Set up the preparative HPLC system with a column of the same stationary phase but larger dimensions. d. Inject the sample and run the scaled-up gradient method.
-
Fraction Collection and Processing: a. Set the fraction collector to trigger based on the mass-to-charge ratio (m/z) of the target compound and/or the UV signal. b. Collect the fractions containing the purified product. c. Analyze a small aliquot from each fraction using analytical LC-MS to confirm purity. d. Pool the pure fractions. e. Remove the organic solvent (acetonitrile) using a rotary evaporator. f. Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy solid (typically as the formate or trifluoroacetate salt).
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 30 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 30-40 mL/min |
| Gradient | 5-95% B over 10 min | 5-95% B over 15 min |
| Detection | UV (e.g., 254 nm) and MS | UV (e.g., 254 nm) and MS |
| Typical Load | 5-20 µg | 50-200 mg |
Final Purity Assessment and Characterization
Post-purification analysis is a mandatory step to validate the success of the chosen protocol.
-
Analytical HPLC/UPLC: The ultimate confirmation of purity. An injection of the final compound should show a single major peak, allowing for quantification of purity as a percentage (e.g., 99.5% by area under the curve at a specific wavelength).
-
Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound, ensuring the correct product has been isolated.
-
Nuclear Magnetic Resonance (NMR): Provides unequivocal structural confirmation. ¹H and ¹³C NMR spectra should be clean, with correct chemical shifts, integrations, and coupling constants consistent with the structure of this compound.
Conclusion
The purification of this compound is a critical step in its journey from a synthetic intermediate to a valuable research tool or drug candidate. The choice of purification strategy—be it high-capacity flash chromatography, scalable crystallization, or high-resolution preparative HPLC—must be tailored to the specific requirements of the project, including the initial purity of the crude material, the scale of the synthesis, and the final purity required for the downstream application. By understanding the chemical principles that govern these techniques, researchers can confidently and efficiently obtain materials of the highest quality and integrity.
References
- 1. orgsyn.org [orgsyn.org]
- 2. physik.hu-berlin.de [physik.hu-berlin.de]
- 3. This compound hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reversed phase high pressure liquid chromatography for the identification and purification of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tarosdiscovery.com [tarosdiscovery.com]
Topic: Analytical Methods for the Quantification of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, a core heterocyclic scaffold relevant in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery, this document outlines state-of-the-art methodologies, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis and High-Performance Liquid Chromatography (HPLC-UV) for purity assessments. The protocols are designed with scientific integrity at their core, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure that the methods are fit for their intended purpose.[1] This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.
Introduction: The Analytical Imperative
This compound represents a privileged scaffold in medicinal chemistry, forming the structural basis for a range of pharmacologically active agents. As with any potential therapeutic candidate, the ability to accurately quantify the molecule in both simple (e.g., bulk drug substance) and complex biological matrices (e.g., plasma, urine) is paramount. This capability underpins critical decision-making throughout the drug development lifecycle, from early pharmacokinetic (PK) and toxicology studies to final quality control (QC) release testing.
The primary challenge in developing such methods lies in achieving sufficient sensitivity, selectivity, and reproducibility. Biological samples, in particular, contain a multitude of endogenous components that can interfere with the analysis.[2] Therefore, the selection of appropriate sample preparation techniques and analytical instrumentation is not merely a procedural choice but a foundational element of data integrity. This document provides the scientific rationale and step-by-step guidance to establish and validate such methods.
Foundational Principles: Method Validation
Before implementing any quantitative protocol, it is essential to understand the framework for its validation. An analytical method is only as reliable as the evidence supporting its performance.[3] All protocols described herein are designed to be validated according to the ICH Q2(R2) guidelines, which demonstrate that the analytical procedure is fit for its intended purpose.[1]
Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
The following diagram illustrates the logical workflow for selecting and validating an appropriate analytical method.
Caption: Workflow for Analytical Method Development and Validation.
Recommended Analytical Technique: LC-MS/MS for Bioanalysis
For the quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[7][8]
-
Expertise & Experience: The unparalleled sensitivity of LC-MS/MS allows for the detection of low ng/mL or even pg/mL concentrations, which is essential for characterizing the pharmacokinetic profile of a compound.[2] Its specificity, derived from monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, effectively eliminates interference from the complex biological matrix, ensuring data accuracy.[9][10] While HPLC-UV is a powerful tool, it often lacks the sensitivity and selectivity required for bioanalysis, where drug concentrations can be very low and potential for interference is high.[7]
Sample Preparation: The Key to Clean Analysis
The goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it for analysis.[11] The choice of technique depends on the matrix, required cleanliness, and desired throughput.
-
Protein Precipitation (PPT):
-
Mechanism: An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Causality: This is the fastest but "dirtiest" method. It is often used in high-throughput early discovery settings. The risk of residual matrix components causing ion suppression or enhancement in the MS source is significant and must be evaluated.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: The aqueous sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase based on its polarity and the pH of the aqueous phase.
-
Causality: LLE provides a much cleaner extract than PPT.[12] By adjusting the pH, one can selectively extract basic compounds like this compound into an organic solvent, leaving polar interferences behind. This method is more labor-intensive than PPT.
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.
-
Causality: SPE is the most powerful technique for sample cleanup and provides the highest analyte concentration.[13][14] Mixed-mode cation exchange cartridges are particularly effective for basic compounds, as they utilize both hydrophobic and ionic retention mechanisms for superior selectivity.[15] This is the preferred method for achieving the lowest limits of quantitation.
-
Detailed Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol describes a validated method for quantifying this compound in human plasma using automated Solid-Phase Extraction coupled with UHPLC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4 (recommended)
-
HPLC-grade Methanol, Acetonitrile, Water
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide
-
Human Plasma (K2EDTA)
-
Mixed-Mode Cation Exchange SPE Plates (e.g., Waters Oasis MCX)
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| UHPLC System | Waters ACQUITY UPLC or equivalent | Ultra-high pressure systems with small particle columns provide superior resolution and faster run times compared to traditional HPLC. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 stationary phase provides robust reversed-phase retention for the analyte. The 1.7 µm particle size ensures high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid promotes analyte protonation for efficient positive mode ionization and improves chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B and equilibrate for 1 min. | A gradient elution is necessary to ensure the analyte is eluted with a sharp peak shape while washing away more strongly retained matrix components. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure. |
| Column Temp | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume is sufficient given the sensitivity of modern mass spectrometers and helps prevent column overloading. |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent | A tandem quadrupole mass spectrometer is required for the selectivity and sensitivity of MRM experiments. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The secondary amine in the azepine ring is readily protonated, making ESI+ the ideal ionization mode. |
| MRM Transitions | Analyte: To be determined by infusionIS: To be determined by infusion | Precursor ions (protonated molecule [M+H]+) and product ions must be empirically determined by infusing a standard solution and optimizing collision energy for the most stable and abundant fragments. |
| Source Temp | 150 °C | Optimized to facilitate efficient desolvation of the ESI droplets. |
| Desolvation Temp | 500 °C | High temperature is required to evaporate the mobile phase and release gas-phase ions. |
Sample Preparation and Analysis Workflow
The following diagram details the step-by-step process for preparing and analyzing plasma samples.
Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.
Step-by-Step Protocol
-
Prepare Calibration Standards and QCs: Serially dilute the reference standard stock solution in blank human plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control samples (low, mid, high concentrations).
-
Sample Pre-treatment: To a 100 µL aliquot of plasma (standard, QC, or unknown), add 25 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex.
-
Solid-Phase Extraction (SPE):
-
Rationale: The acidification step ensures the basic analyte is positively charged, allowing for strong retention on the cation exchange sorbent.
-
Place the SPE plate on a vacuum manifold.
-
Condition: Condition the wells with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through.
-
Wash 1: Wash the sorbent with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Wash the sorbent with 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elute: Place a clean collection plate in the manifold. Elute the analyte and IS with 2 x 0.5 mL of 5% ammonium hydroxide in acetonitrile.
-
Rationale: The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection and Analysis: Transfer the reconstituted samples to an autosampler plate and inject 5 µL into the LC-MS/MS system.
-
Data Processing: Quantify the analyte concentration by calculating the peak area ratio of the analyte to the IS and plotting against the linear regression of the calibration curve.
Typical Method Validation Summary
The following table presents typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (QCs) | Mean concentration within ±15% of nominal value (±20% at LOQ) |
| Precision (QCs) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | CV of IS-normalized matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | Should be consistent and reproducible, though no specific value is required. High recovery (>75%) is desirable. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage), with mean concentration within ±15% of nominal. |
Protocol: Purity Assessment by HPLC-UV
For assessing the purity of a this compound drug substance, a simpler HPLC-UV method is sufficient and cost-effective.
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system is adequate for this application. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | A DAD is preferred as it can assess peak purity by comparing spectra across the peak. The benzoid ring should provide strong UV absorbance around 220-280 nm (exact λmax to be determined). |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm | A standard C18 column provides excellent performance and durability for QC applications. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an excellent ion-pairing agent that provides sharp peaks for basic compounds like the target analyte. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Consistent with Mobile Phase A to ensure a stable baseline. |
| Gradient | 10% B to 90% B over 20 minutes | A longer, shallower gradient is used to ensure separation of the main peak from any closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | 254 nm (or determined λmax) | 254 nm is a common wavelength for aromatic compounds. The optimal wavelength should be determined by analyzing a UV scan of the reference standard. |
Procedure
-
Sample Preparation: Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution into the HPLC system.
-
Data Processing: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area of all detected peaks (Area %).
Conclusion
The analytical methods presented in this guide provide a robust framework for the quantification of this compound. The LC-MS/MS protocol offers the high sensitivity and selectivity required for complex bioanalytical studies, while the HPLC-UV method provides a reliable and efficient means for purity assessment in quality control environments. Adherence to the validation principles outlined by the ICH ensures that the data generated is accurate, reproducible, and fit for purpose, supporting the advancement of drug development programs.
References
- 1. database.ich.org [database.ich.org]
- 2. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. youtube.com [youtube.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for 2,3,4,5-Tetrahydro-1H-benzo[c]azepine analysis
Abstract
This comprehensive technical guide provides detailed methodologies for the analysis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, a key heterocyclic scaffold in medicinal chemistry. Recognizing the unique challenges associated with the analysis of cyclic secondary amines, this document outlines two robust High-Performance Liquid Chromatography (HPLC) protocols: a reversed-phase method for purity assessment and quantification, and a chiral separation method for the enantiomeric resolution of its derivatives. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, optimization, and validation, grounded in established scientific principles.
Introduction: The Analytical Imperative for Benzo[c]azepines
The this compound core is a privileged scaffold in modern drug discovery, forming the structural basis for a range of pharmacologically active agents. Its rigid, fused-ring system provides a defined three-dimensional orientation for substituent groups, making it an attractive template for targeting various receptors and enzymes. As with any compound destined for pharmaceutical development, rigorous analytical characterization is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing purity, determining concentration, and, crucially, resolving stereoisomers of substituted benzo[c]azepine derivatives.
This guide moves beyond a simple listing of steps, delving into the causality behind experimental choices to provide a self-validating framework for analysis.
Foundational Principles: Overcoming the Challenges of Amine Analysis
The analysis of secondary amines like this compound by reversed-phase HPLC presents a well-documented set of challenges. The basic nature of the amine functional group can lead to deleterious interactions with residual silanol groups on the surface of traditional silica-based stationary phases. This interaction often results in poor peak shape (tailing), variable retention times, and reduced column longevity.[1]
To mitigate these issues, several strategies are employed:
-
pH Control: Operating the mobile phase at a low pH (typically 2.5-4.0) ensures that the secondary amine is fully protonated. This minimizes its interaction with silanols and promotes a consistent, solvated state, leading to sharper, more symmetrical peaks.
-
End-Capped Columns: Modern C18 columns are often "end-capped," a process where residual silanol groups are chemically derivatized to reduce their activity. Utilizing a high-quality, end-capped column is critical for amine analysis.
-
Alternative Stationary Phases: For particularly challenging separations, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide superior selectivity and peak shape for basic compounds.[1]
Protocol I: Isocratic Reversed-Phase HPLC for Purity and Assay
This protocol details a robust, stability-indicating RP-HPLC method suitable for determining the purity of this compound and for its quantification in bulk substance or formulation. The method is designed for reliability and efficiency, making it ideal for routine quality control.
Causality Behind the Method:
-
Stationary Phase: A C18 column is selected for its versatility and hydrophobicity, providing adequate retention for the aromatic-alicyclic structure of the analyte.
-
Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. Acetonitrile serves as the organic modifier to control retention. The buffer ensures the analyte remains protonated for symmetric peak shape and stable retention.[2]
-
Detector: A Photodiode Array (PDA) detector is chosen. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range (e.g., 200–400 nm), which is invaluable for peak purity assessment and identifying potential co-eluting impurities.[3][4]
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC analysis.
Detailed Protocol Steps:
-
Apparatus and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid.
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) = 40:60 (v/v). Degas before use.
-
Diluent: Acetonitrile : Water = 50:50 (v/v).
-
-
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Sonicate if necessary.
-
-
Sample Preparation:
-
Prepare sample solutions at a target concentration of 100 µg/mL in Diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA at 220 nm |
| Run Time | ~10 minutes |
-
Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Quantification: Generate a calibration curve using a series of standards of known concentrations. Perform a linear regression and use the resulting equation to determine the concentration of the analyte in samples.
-
Protocol II: Chiral HPLC for Enantiomeric Separation
Many derivatives of the benzo[c]azepine scaffold are chiral, and their enantiomers often exhibit different pharmacological activities. Regulatory agencies worldwide mandate the separation and characterization of individual enantiomers.[5] This protocol describes a method for the chiral separation of a hypothetical substituted benzo[c]azepine derivative.
Causality Behind the Method:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are the most widely used and successful for a broad range of chiral compounds.[5] They offer enantioseparation through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. An immobilized amylose-based CSP is chosen for its robustness and broad applicability.
-
Mobile Phase: Normal-phase chromatography (e.g., using hexane/ethanol) is often the first choice for polysaccharide CSPs, as it promotes the interactions necessary for chiral recognition. The ratio of the alcohol modifier is the primary tool for optimizing retention and resolution.
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC analysis.
Detailed Protocol Steps:
-
Apparatus and Materials:
-
HPLC system with isocratic pump, autosampler, and UV/PDA detector.
-
Chiral Stationary Phase (CSP) column (e.g., Immobilized amylose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm).
-
Syringe filters (0.45 µm, PTFE).
-
-
Reagents and Solutions:
-
n-Hexane (HPLC grade).
-
Ethanol (HPLC grade).
-
Mobile Phase: n-Hexane : Ethanol = 90:10 (v/v). The ratio may need optimization (e.g., from 98:2 to 80:20) to achieve desired resolution and retention. Degas before use.
-
-
Sample Preparation:
-
Prepare a solution of the racemic analyte in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | Immobilized Amylose-based CSP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 230 nm |
| Run Time | ~20-30 minutes (adjust as needed) |
Method Validation: A Trustworthy System
Every protocol must be a self-validating system. Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[4]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999. No interference at the analyte's retention time in blank/placebo injections. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity. | Assay: 80-120% of the test concentration. Purity: From reporting threshold to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1.[3][6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[3][6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Conclusion
The successful analysis of this compound and its derivatives is achievable through a systematic and scientifically-grounded approach to HPLC method development. By understanding the inherent chemical properties of cyclic amines and selecting appropriate columns, mobile phases, and detectors, robust and reliable methods can be established. The protocols provided herein for both reversed-phase and chiral analysis serve as a comprehensive starting point for researchers in the pharmaceutical industry. Adherence to rigorous validation standards ensures that the data generated is accurate, precise, and trustworthy, underpinning the entire drug development lifecycle.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
Mass Spectrometry Techniques for the Comprehensive Characterization of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
An Application Note and Protocol Guide
Abstract
This guide provides a detailed framework for the characterization of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, a key heterocyclic scaffold in medicinal chemistry, using advanced mass spectrometry techniques. We present comprehensive, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices, from sample preparation and chromatographic separation to mass spectrometric detection and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for this class of compounds.
Introduction: The Analytical Imperative
The this compound core is a privileged structure in modern drug discovery, forming the backbone of numerous biologically active molecules. Its precise identification and quantification in various matrices—from synthetic reaction mixtures to complex biological fluids—are critical for ensuring product purity, understanding metabolic fate, and establishing pharmacokinetic profiles. Mass spectrometry, with its unparalleled sensitivity and selectivity, stands as the premier analytical tool for this purpose.[1] This guide moves beyond a simple listing of procedures to explain the causal links between the analyte's properties, the chosen methodology, and the quality of the resulting data.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. The key characteristics influencing its analysis by mass spectrometry are summarized below.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₁₀H₁₃N | PubChem | Determines the exact mass and isotopic pattern. |
| Average Molecular Weight | 147.22 g/mol | PubChem | Used for calculating concentrations from standards. |
| Monoisotopic Mass | 147.1048 u | PubChem | The primary target mass for high-resolution mass spectrometry (HRMS). |
| Key Structural Feature | Tertiary Amine | N/A | Highly basic site, readily protonated for positive-mode Electrospray Ionization (ESI+). Also a polar site, making it challenging for direct GC analysis without derivatization.[2][3] |
| Boiling Point | 248.6 ± 9.0 °C | ECHEMI[4] | Suggests that the compound is semi-volatile, making GC analysis feasible, though derivatization is recommended to improve thermal stability.[4] |
| XLogP3 | 2.1 | ECHEMI[4] | Indicates moderate lipophilicity, suitable for reversed-phase liquid chromatography. |
Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantitative analysis of this compound in complex matrices such as plasma or formulation buffers, LC-MS/MS is the gold standard.[5] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate quantification even at low concentrations, minimizing interference from matrix components.[1][6]
Rationale for LC-MS/MS
The choice of LC-MS/MS is dictated by the analyte's properties. Being a non-volatile, polar compound, it is perfectly suited for LC separation. The tertiary amine is easily protonated, making it highly responsive to positive mode Electrospray Ionization (ESI), a soft ionization technique that keeps the molecule intact, preserving the molecular ion for fragmentation analysis.[7][8][9]
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the logical flow from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for quantitative analysis.
Detailed Protocol: Quantification in Human Plasma
This protocol details a validated method for determining the concentration of this compound in human plasma, a common requirement in drug development.
A. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
B. Sample Preparation: Protein Precipitation
-
Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering proteins from plasma, ensuring a cleaner sample for injection and prolonging column life.[10] Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the analyte and internal standard in solution.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to all tubes except for the blank.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject directly or dilute with water if necessary to match the initial mobile phase composition.
C. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast analysis times. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 stationary phase offers excellent retention for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid promotes protonation of the analyte for enhanced ESI+ signal.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.5 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.0 min. | A gradient is necessary to elute the analyte with a good peak shape and clear the column of late-eluting interferences. |
| Mass Spectrometry | ||
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6460, Waters Xevo TQ-S) | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[11] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The tertiary amine is readily protonated.[9] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 150 °C | A moderate temperature to aid desolvation without causing thermal degradation.[12] |
| Desolvation Gas Temp. | 400 °C | Facilitates efficient solvent evaporation from the ESI droplets.[13] |
| Desolvation Gas Flow | 800 L/hr | Assists in desolvation. |
| MRM Transitions | ||
| Analyte (C₁₀H₁₃N) | Q1: 148.1 -> Q3: 119.1 (Quantifier), 91.1 (Qualifier) | Q1 is the protonated parent ion [M+H]⁺. Q3 ions are stable, specific fragments. |
| Internal Standard (-d4) | Q1: 152.1 -> Q3: 123.1 | The stable isotope label ensures co-elution and similar ionization/fragmentation behavior, correcting for matrix effects and variability.[1] |
Proposed Fragmentation Pathway (MS/MS)
Understanding the fragmentation is key to selecting robust MRM transitions. Upon collision-induced dissociation (CID), the protonated molecule undergoes characteristic fragmentation.
Caption: Proposed CID fragmentation of protonated this compound.
Method Validation
Any quantitative bioanalytical method must be validated to ensure its reliability.[5][14] Key parameters to assess include:
-
Selectivity & Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.[5]
-
Linearity: A calibration curve should be prepared with a minimum of five standards, demonstrating a linear relationship (r² > 0.99) between concentration and response ratio.
-
Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.[12]
-
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.[6]
-
Recovery: The efficiency of the extraction process.[5]
-
Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Complementary Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is superior for quantification in biological fluids, GC-MS is a powerful tool for assessing the purity of the neat compound or for identifying volatile and semi-volatile impurities in a synthetic mixture. The direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which causes peak tailing and poor chromatographic performance.[3][15] Therefore, chemical derivatization is a mandatory step.
The Necessity of Derivatization
Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[2][16] For this compound, the goal is to mask the polar N-H bond (if it were a secondary amine) or reduce interactions of the lone pair on the tertiary nitrogen. While this specific compound is a tertiary amine and may chromatograph better than primary/secondary amines, derivatization can still improve performance, especially if related impurities with active hydrogens are present. For the purpose of a comprehensive guide, we will describe a common derivatization strategy. Acylation is a robust choice.
Caption: General workflow for GC-MS analysis including a derivatization step.
Detailed Protocol: Purity Assessment by GC-MS
This protocol describes the analysis of a neat sample to confirm its identity and assess purity.
A. Materials and Reagents
-
This compound sample
-
Ethyl Acetate (GC Grade)
-
Pyridine (GC Grade)
-
Trifluoroacetic Anhydride (TFAA)
B. Derivatization: Acylation
-
Causality: Acylation with TFAA converts polar N-H groups (present in potential impurities) into non-polar, volatile trifluoroacetyl amides. This reduces adsorption on the column, resulting in sharper, more symmetrical peaks and improved sensitivity.[16][17]
-
Dissolve ~1 mg of the sample in 1 mL of ethyl acetate in a 2 mL GC vial.
-
Add 50 µL of pyridine (acts as a catalyst).
-
Add 100 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection.
C. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatography | ||
| GC System | Agilent 8890 GC or equivalent | Standard high-performance GC system. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.[18] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte without degradation. |
| Injection Mode | Split (50:1) | A split injection is used for concentrated samples to avoid overloading the column. |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min. | The temperature program is designed to separate the analyte from solvent and potential impurities. |
| Mass Spectrometry | ||
| MS System | Agilent 5977 MSD or equivalent | A single quadrupole detector is sufficient for identity confirmation and purity assessment. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Maintains a clean ion source and prevents condensation. |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |
| Scan Range | m/z 40-450 | A wide scan range to capture low-mass fragments and the molecular ion. |
Conclusion
The successful characterization of this compound relies on the judicious selection and optimization of mass spectrometry techniques. For sensitive and specific quantification in complex biological matrices, a validated LC-MS/MS method is the approach of choice. For identity confirmation and purity analysis of neat material, GC-MS with appropriate derivatization provides a robust and complementary technique. The protocols and rationale presented in this guide offer a comprehensive and scientifically grounded starting point for researchers, enabling them to generate high-quality, reliable data for this important class of molecules.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. resolian.com [resolian.com]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes & Protocols: Strategic Use of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine for Medicinal Chemistry Library Synthesis
Introduction: The Strategic Value of the Benzo[c]azepine Scaffold
The 2,3,4,5-tetrahydro-1H-benzo[c]azepine ring system is a privileged scaffold in medicinal chemistry. As a seven-membered nitrogen-containing heterocycle fused to a benzene ring, it provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. Derivatives of this and related benzazepine cores have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, and antihypertensive properties.[1] More recently, derivatives have been identified as potent inhibitors of targets such as poly (ADP-ribose) polymerase-1 (PARP-1), highlighting their relevance in oncology.[2]
The synthetic tractability of the this compound scaffold, particularly the secondary amine, allows for rapid and efficient diversification. This makes it an ideal starting point for the construction of focused compound libraries aimed at exploring structure-activity relationships (SAR) and identifying novel therapeutic agents. These application notes provide a comprehensive guide to the synthesis of the core scaffold and its subsequent functionalization through key library-enabling reactions.
Part 1: Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the this compound core is paramount for its use in library synthesis. A common and effective strategy involves a two-step process: the formation of a cyclic lactam (an amide within the seven-membered ring) followed by its reduction to the corresponding cyclic amine.
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the this compound core.
Protocol 1.1: Synthesis of 3,4-Dihydro-1H-benzo[c]azepine-2,5-dione (Lactam Intermediate)
This protocol is based on established methods for the synthesis of related benzazepine lactams.
Materials:
-
Homophthalic anhydride
-
Ethyl 2-aminoacetate hydrochloride
-
Triethylamine (TEA)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), aqueous solution
-
Dioxane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amide Formation: In a round-bottom flask, suspend homophthalic anhydride (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amide.
-
Dieckmann Condensation: Dissolve the crude amide in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol (2.0 eq) and heat the mixture to reflux for 4-6 hours. The cyclization to the β-keto ester can be monitored by TLC.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add an aqueous solution of HCl (e.g., 6M). Heat the mixture to reflux for 4-8 hours to effect both hydrolysis of the ester and decarboxylation.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-1H-benzo[c]azepine-2,5-dione.
Protocol 1.2: Reduction to this compound
This protocol is adapted from the reduction of a similar spiro-benzo[c]azepine lactam.[2]
Materials:
-
3,4-Dihydro-1H-benzo[c]azepine-2,5-dione
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Standard inert atmosphere glassware and work-up apparatus
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LAH (2.0-3.0 eq) in anhydrous THF.
-
Addition of Lactam: Cool the LAH suspension to 0 °C in an ice bath. Dissolve the 3,4-dihydro-1H-benzo[c]azepine-2,5-dione (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting granular precipitate vigorously for 1 hour.
-
Isolation and Purification: Filter the precipitate through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Part 2: Library Synthesis and Diversification
The secondary amine of the this compound core is the primary point of diversification. The following protocols outline key reactions for library synthesis.
Caption: Diversification of the benzo[c]azepine scaffold.
Protocol 2.1: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This protocol provides a general procedure for the N-arylation of the benzo[c]azepine core with a variety of aryl halides.
Materials:
-
This compound
-
Aryl halide (bromide or chloride, 1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base. Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Addition of Reagents: Add the aryl halide, followed by a solution of this compound in the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale/Causality |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps of the catalytic cycle.[5] |
| Base | NaOt-Bu or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene or Dioxane | Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalytic cycle. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction, particularly for less reactive aryl chlorides. |
Protocol 2.2: Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a general method for coupling the benzo[c]azepine core with a library of carboxylic acids using common coupling reagents.[6][7]
Materials:
-
This compound
-
Carboxylic acid (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.1-1.5 eq)
-
Non-nucleophilic base (e.g., DIEA, NMM, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
General Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent. Add the coupling reagent and the base, and stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add a solution of this compound in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
| Coupling Reagent | Key Features |
| HATU/DIEA | Highly efficient, rapid coupling with low racemization. |
| HBTU/DIEA | Similar to HATU, widely used and effective. |
| EDC/HOBt | A classic carbodiimide-based method; HOBt suppresses side reactions and racemization.[7] |
Protocol 2.3: Reductive Amination
Reductive amination allows for the introduction of a wide range of alkyl groups onto the nitrogen atom of the benzo[c]azepine core by reacting it with aldehydes or ketones in the presence of a reducing agent.[8]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.5 eq)
-
Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, 1.5-2.0 eq)
-
Solvent (e.g., DCE, MeOH, THF)
-
Acetic acid (catalytic amount, if needed)
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the aldehyde or ketone in the chosen solvent.
-
Imine/Enamine Formation: If necessary, add a catalytic amount of acetic acid to promote the formation of the iminium ion intermediate. Stir at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Extract the product with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Reducing Agent | Characteristics |
| NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. |
| NaBH₃CN | Effective under mildly acidic conditions, but is toxic. |
Part 3: Applications in Drug Discovery
Libraries of this compound derivatives are valuable tools for screening against a wide array of biological targets. The conformational flexibility and synthetic accessibility of this scaffold make it a recurring motif in compounds targeting the central nervous system (CNS) and other disease areas.
-
Dopamine and Serotonin Receptors: The 1-phenylbenzazepine scaffold, a close relative, is known to exhibit selective affinity for D₁-like dopamine receptors.[1][2] Rigidification of this scaffold has been shown to shift selectivity towards 5-HT₆ serotonin receptors.[2] This suggests that libraries based on the this compound core could be screened to identify novel modulators of these key CNS targets for the treatment of psychiatric and neurological disorders.
-
PARP-1 Inhibition: A recent study has demonstrated that spirocyclic derivatives of this compound are potent PARP-1 inhibitors with anti-proliferative effects in cancer cell lines.[2] This highlights the potential of libraries based on this scaffold in the discovery of new anti-cancer agents.
-
Other Potential Targets: The diverse functionalities that can be introduced onto the benzo[c]azepine core through the library synthesis methods described above open up possibilities for targeting a multitude of other protein classes, such as kinases, ion channels, and G-protein coupled receptors (GPCRs).
By systematically exploring the chemical space around the this compound scaffold using the protocols outlined in these application notes, researchers can efficiently generate novel chemical entities with the potential to become next-generation therapeutics.
References
- 1. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Welcome to the dedicated support center for the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic core. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic campaigns effectively. We will explore common hurdles, from precursor preparation to the critical ring-closing step, and provide actionable, field-proven solutions.
Section 1: Overview of Dominant Synthetic Strategies
The construction of the seven-membered azepine ring fused to a benzene moiety presents unique challenges, primarily related to the entropic penalty of forming a medium-sized ring. Three principal strategies have emerged, each with its own set of advantages and potential pitfalls. Understanding these forms the basis for effective troubleshooting.
-
Intramolecular Friedel-Crafts Cyclization: This is arguably the most traditional and widely employed method. It typically involves the cyclization of a precursor containing an N-protected aminobutyl side chain attached to a phenyl ring. The key step is an acid-catalyzed electrophilic aromatic substitution to forge the final C-C bond.[1]
-
Intramolecular Reductive Amination: A more modern and often milder approach involves the cyclization of an amino-aldehyde or amino-ketone precursor. The reaction proceeds via an intermediate iminium ion which is then reduced in situ to form the heterocyclic ring. This method is particularly powerful for asymmetric syntheses.[2]
-
Pictet-Spengler Reaction Variants: While the classic Pictet-Spengler reaction is ideal for six-membered rings (like tetrahydroisoquinolines), modifications and analogous reactions have been developed for the synthesis of seven-membered benzo-fused systems.[3][4] These are less common but can be effective for specific substitution patterns.
References
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic routes and improve yields. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the this compound core?
A1: The synthesis of the this compound scaffold is typically approached through several key retrosynthetic disconnections. The most prevalent and effective methods include:
-
Reductive Amination: This is a versatile and widely used one-pot reaction. It involves the reaction of a suitable dicarbonyl compound or its equivalent with an amine, followed by in-situ reduction of the formed imine/enamine.[1][2][3] A key advantage is the operational simplicity and the ability to generate diversity by varying the amine and carbonyl components.
-
Pictet-Spengler Reaction and its Modifications: This powerful reaction allows for the construction of the tetrahydroisoquinoline ring system, which can be a precursor to the benzo[c]azepine core through subsequent ring expansion or modification.[4][5] The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][6]
-
Intramolecular Cyclization Reactions: These strategies often involve the formation of a key bond to close the seven-membered ring. Examples include Friedel-Crafts acylation followed by reduction, or intramolecular C-N bond forming reactions.[7][8][9] These methods can offer good control over the regiochemistry of the final product.
-
Ring-Closing Metathesis (RCM): For specific derivatives, RCM can be a powerful tool to form the seven-membered ring, particularly when substituents are present on the alkene moiety.[10]
Q2: I am observing low yields in my synthesis. What are the general parameters I should investigate to improve the yield?
A2: Low yields in the synthesis of this compound can stem from a variety of factors. A systematic approach to optimization is crucial. Consider the following:
-
Reaction Conditions: Temperature, reaction time, and concentration are critical. Some reactions may require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and equilibria. For instance, in reductive aminations, the choice of solvent can affect the stability of the imine intermediate.
-
Catalyst and Reagent Stoichiometry: The type and loading of catalysts (e.g., acid or metal catalysts) are paramount.[11][12] Similarly, the stoichiometry of your reagents should be carefully optimized to ensure complete conversion of the limiting reagent and to avoid side reactions from excess reagents.
-
Purity of Starting Materials: Impurities in your starting materials can poison catalysts, participate in side reactions, or complicate product isolation. Always ensure the purity of your reagents before starting a reaction.
-
Atmosphere: Some reactions are sensitive to air or moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis of sensitive intermediates.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Scenario 1: Incomplete Reaction in Reductive Amination
Problem: After running a reductive amination to form the benzo[c]azepine ring, TLC or LC-MS analysis shows a significant amount of starting material or imine intermediate remaining.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the carbonyl compound, amine, and imine may not favor the imine. This can be due to steric hindrance or unfavorable electronic effects. | 1. Increase Temperature: Gently heating the reaction mixture can help drive the equilibrium towards imine formation. 2. Use a Dehydrating Agent: Add molecular sieves or use a Dean-Stark apparatus to remove water, which is a byproduct of imine formation.[2] 3. Optimize pH: The pH of the reaction is crucial. A slightly acidic medium (pH 4-6) is often optimal for imine formation. |
| Insufficient Reducing Agent | The reducing agent may have been consumed by side reactions or was not added in sufficient excess. | 1. Increase Stoichiometry: Incrementally increase the equivalents of the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). 2. Control Addition: Add the reducing agent portion-wise to maintain its concentration throughout the reaction. |
| Decomposition of Reducing Agent | Some reducing agents, like sodium borohydride, can be unstable in acidic conditions. | 1. Choose a Stable Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are generally more stable in the acidic conditions often required for reductive amination.[2] |
| Steric Hindrance around the Imine | Bulky substituents near the C=N bond can hinder the approach of the hydride reagent. | 1. Use a Less Hindered Reducing Agent: Consider smaller hydride donors. 2. Increase Reaction Time and/or Temperature: Allow more time for the reduction to occur or gently heat the reaction. |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of the dicarbonyl precursor (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol) at room temperature, add acetic acid (0.1-1.0 eq) to catalyze imine formation.
-
Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scenario 2: Low Yield in Pictet-Spengler Reaction
Problem: The Pictet-Spengler reaction to form a key intermediate is sluggish or results in a low yield of the desired cyclized product.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The strength and concentration of the acid catalyst are critical. Too strong an acid can protonate the amine, reducing its nucleophilicity, while too weak an acid may not sufficiently activate the iminium ion for cyclization.[4] | 1. Screen Acid Catalysts: Test a range of Brønsted acids (e.g., TFA, HCl, p-TsOH) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃).[4] 2. Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration. |
| Electron-Withdrawing Groups on the Aromatic Ring | Electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic aromatic substitution, which is the key cyclization step. | 1. Use a Stronger Acid Catalyst: A stronger acid can increase the electrophilicity of the iminium ion. 2. Increase Reaction Temperature: Higher temperatures can help overcome the higher activation energy. |
| Unstable Aldehyde or Ketone | The carbonyl component may be unstable under the acidic reaction conditions. | 1. Use Milder Conditions: Employ a milder acid catalyst or a lower reaction temperature. 2. Protecting Groups: If possible, use a protecting group strategy for sensitive functionalities. |
Workflow Diagram: Troubleshooting the Pictet-Spengler Reaction
Caption: A logical workflow for diagnosing and resolving low yields in Pictet-Spengler reactions.
Scenario 3: Difficulty in Product Purification
Problem: The crude product is a complex mixture, and isolation of the pure this compound is challenging.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Side Products | Competing side reactions, such as over-alkylation in reductive aminations or polymerization, can lead to a complex crude mixture. | 1. Re-optimize Reaction Conditions: Refer to the troubleshooting sections above to minimize side product formation. 2. Purification Technique: Consider alternative purification methods such as preparative HPLC or crystallization. |
| Similar Polarity of Product and Impurities | The desired product and major impurities may have very similar polarities, making separation by column chromatography difficult. | 1. Derivative Formation: Convert the amine product to a salt (e.g., hydrochloride) which may have different solubility and chromatographic properties.[13] 2. Protecting Group Strategy: If your product has a secondary amine, you can protect it (e.g., as a Boc-carbamate), which will significantly alter its polarity for easier separation. The protecting group can be removed in a subsequent step. |
| Product Instability on Silica Gel | The amine product may be unstable on silica gel, leading to decomposition during chromatography. | 1. Use a Different Stationary Phase: Try alumina or a reverse-phase C18 column. 2. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. |
Reaction Pathway: Synthesis via Intramolecular Cyclization
Caption: A generalized reaction pathway for the synthesis of the benzo[c]azepine core via intramolecular cyclization.
References
- 1. reddit.com [reddit.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Hydrogenation of Dibenzo[ c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Hydrogenation of Dibenzo[ c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. | Semantic Scholar [semanticscholar.org]
- 13. 17724-36-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of Tetrahydrobenzazepines
Welcome to the Technical Support Center for the synthesis of tetrahydrobenzazepines. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common side reactions and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are broadly applicable across various synthetic strategies for tetrahydrobenzazepines.
Q1: What are the most common classes of side reactions I should anticipate when synthesizing a tetrahydrobenzazepine core?
A1: The construction of a seven-membered ring fused to a benzene ring presents unique challenges. Generally, side reactions can be categorized as follows:
-
Intermolecular vs. Intramolecular Reactions: The formation of a medium-sized ring like a benzazepine is often entropically disfavored compared to intermolecular reactions. This can lead to the formation of dimers, oligomers, or polymers, especially at high concentrations.
-
Competing Cyclization Pathways: Depending on the substitution pattern of your precursors, cyclization can occur at different positions, leading to regioisomers. For instance, in Friedel-Crafts type reactions, acylation or alkylation might occur at an undesired position on the aromatic ring if multiple activated sites are present. Similarly, in Bischler-Napieralski type cyclizations, the reaction can sometimes lead to six-membered tetrahydroisoquinoline scaffolds instead of the desired seven-membered ring.[1]
-
Rearrangements & Ring Contractions/Expansions: Carbocationic intermediates, common in acid-catalyzed cyclizations, are susceptible to Wagner-Meerwein rearrangements, potentially leading to undesired ring systems.
-
Incomplete Reactions or Intermediate Trapping: The cyclization step can be slow, leading to the isolation of unreacted starting material or stable intermediates. For example, in a Pictet-Spengler reaction, the intermediate imine might be isolated if the cyclization conditions are not sufficiently activating.[2]
-
Catalyst-Related Side Reactions: In metal-catalyzed reactions, such as Buchwald-Hartwig amination, side reactions like reductive dehalogenation (hydrodehalogenation) can compete with the desired C-N bond formation.[3]
Q2: How do I choose the right synthetic strategy to minimize potential side reactions from the outset?
A2: Your choice of strategy should be guided by the functional groups present on your substrate and the desired substitution pattern on the final product.
-
For electron-rich aromatic systems: The Pictet-Spengler [4] or Bischler-Napieralski [5] reactions are powerful choices for intramolecular electrophilic aromatic substitution. However, be mindful of regioselectivity if multiple activated positions exist on the aromatic ring.
-
For constructing the C-N bond via cyclization: Intramolecular reductive amination is a robust and often high-yielding method.[6][7] It generally has fewer issues with regioselectivity compared to Friedel-Crafts type reactions. A key consideration here is managing the concentration to favor the intramolecular cyclization over intermolecular side reactions.
-
For substrates with pre-installed halide or triflate groups: Intramolecular Buchwald-Hartwig amination is an excellent modern method.[3][8] The choice of ligand and base is critical to avoid side reactions like reductive dehalogenation.[3]
-
For complex, highly functionalized targets: Consider multi-step sequences where the seven-membered ring is formed via ring expansion or ring-closing metathesis (RCM), as these can sometimes offer better control over complex stereochemistry.
Q3: What are the best initial analytical techniques to identify my side products?
A3: A combination of techniques is essential for a comprehensive analysis:
-
Thin Layer Chromatography (TLC): Your first and quickest tool. Develop a solvent system that provides good separation between your starting material, desired product, and any new spots. This will be invaluable for monitoring reaction progress and guiding purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It will give you the mass of your product and byproducts, allowing you to quickly hypothesize their structures (e.g., dimer, dehalogenated starting material, over-reduced product).
-
Crude ¹H NMR Spectroscopy: Before purification, take a proton NMR of your crude reaction mixture. This can provide valuable information about the ratios of products and byproducts and can often reveal characteristic signals of common impurities (e.g., the loss of an aromatic proton signal in a dehalogenation event).
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides in-depth troubleshooting for common synthetic methodologies used to prepare tetrahydrobenzazepines.
Scenario 1: Intramolecular Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming the anilino C-N bond to close the seven-membered ring.
Problem: Low yield of the desired tetrahydrobenzazepine and significant formation of a hydrodehalogenated side product.
-
Underlying Cause: This side reaction, known as reductive dehalogenation, is a common competing pathway in Buchwald-Hartwig aminations.[3] It occurs when the aryl halide oxidative addition complex undergoes a reaction that replaces the halide with a hydrogen atom, typically from a hydride source in the reaction mixture (which can be the amine substrate, solvent, or even the phosphine ligand under certain conditions), instead of undergoing amination. Beta-hydride elimination from the palladium-amido intermediate can also lead to the formation of a dehalogenated arene.[3]
-
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand dramatically influences the relative rates of reductive elimination (desired) versus side reactions. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often superior as they promote the desired reductive elimination step.[9]
-
Base Optimization: The choice and strength of the base are crucial. A base that is too strong or too weak can lead to side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but if reductive dehalogenation is an issue, switching to a weaker carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can sometimes suppress this pathway.[10]
-
Solvent Choice: Toluene is a standard solvent, but sometimes a switch to a more polar aprotic solvent like dioxane or THF can alter the reaction kinetics in favor of the desired product.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions. Start your optimization around 80-90 °C and adjust as needed.
-
-
Data-Driven Decision Making:
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome |
| Ligand | P(t-Bu)₃ | BrettPhos | Increased rate of reductive elimination |
| Base | NaOtBu | Cs₂CO₃ | Reduced rate of dehalogenation |
| Temperature | 110 °C (refluxing toluene) | 90 °C | Minimized thermal decomposition/side reactions |
-
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
Scenario 2: Intramolecular Reductive Amination
This common strategy involves the condensation of an amine with a carbonyl group (aldehyde or ketone) within the same molecule to form a cyclic iminium ion, which is then reduced in situ.[11][12]
Problem: The reaction is slow, and I isolate a significant amount of unreacted starting material. Alternatively, I observe the formation of a dimeric side product.
-
Underlying Cause (Slow Reaction): The formation of the seven-membered ring via iminium ion formation and cyclization can be slow. The key equilibrium between the open-chain amino-carbonyl and the cyclic hemiaminal, and its subsequent dehydration to the iminium ion, may not be favorable.[6]
-
Underlying Cause (Dimer Formation): The formation of medium-sized rings is entropically challenging.[13][14] At higher concentrations, the reactive imine/iminium intermediate of one molecule can be trapped by the amine of a second molecule before it has a chance to cyclize intramolecularly. This intermolecular reaction leads to dimers or even oligomers.
-
Troubleshooting Protocol:
-
pH Control is Essential: The initial condensation to form the imine/iminium ion is typically acid-catalyzed. However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. A weakly acidic medium (pH 4-6) is often optimal. Acetic acid is a common and effective catalyst.[11]
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl group.
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and highly selective for imines/iminiums.[6][11]
-
Sodium cyanoborohydride (NaBH₃CN): Also very effective, but it is highly toxic and can sometimes lead to cyanide addition byproducts.[11][15] It is most effective at a controlled pH of 6-7.[11]
-
-
Managing Dimerization - High Dilution: To favor the intramolecular pathway, the reaction must be run under high dilution conditions (typically 0.01 M to 0.05 M). This can be achieved by using a large volume of solvent or by using a syringe pump to slowly add the substrate to the reaction mixture over several hours.
-
-
Step-by-Step Experimental Protocol to Minimize Dimerization:
-
To a flask containing the bulk of the solvent (e.g., 1,2-dichloroethane or THF) and the reducing agent (e.g., Sodium Triacetoxyborohydride, 1.5 equiv), add the acid catalyst (e.g., acetic acid, 1.1 equiv).
-
Dissolve the amino-aldehyde/ketone precursor in a separate portion of the solvent to create a dilute solution (e.g., 0.1 M).
-
Using a syringe pump, add the substrate solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.
-
Allow the reaction to stir for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction by LC-MS to confirm the consumption of starting material and the formation of the desired product mass.
-
-
Workflow for Optimizing Reductive Amination:
Caption: Troubleshooting workflow for intramolecular reductive amination.
Scenario 3: Intramolecular Friedel-Crafts and Bischler-Napieralski Type Cyclizations
These classic acid-catalyzed reactions are used to form a C-C or C-N bond with the aromatic ring, respectively.
Problem: The reaction yields a mixture of regioisomers, or I get the six-membered tetrahydroisoquinoline ring instead of the seven-membered tetrahydrobenzazepine.
-
Underlying Cause: These reactions proceed through electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic and steric properties of the aromatic ring.
-
Regioisomers: If the aromatic ring has multiple positions activated by electron-donating groups, cyclization can occur at more than one site.
-
Formation of 6-membered Ring: The formation of a six-membered ring is often kinetically and thermodynamically more favorable than a seven-membered ring. If the precursor structure allows for a competing 6-endo-trig cyclization, this pathway may dominate. This is particularly noted in Friedel-Crafts acylations where the choice of N-protecting group can influence the outcome. A strongly electron-withdrawing group (like triflyl) can favor the 7-membered ring formation, while a less withdrawing group (like tosyl) might lead to the 6-membered ring product.[1]
-
-
Troubleshooting Protocol:
-
Choice of Acid Catalyst/Lewis Acid: The strength of the acid can influence the outcome.
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are strong dehydrating acids often used for these cyclizations.[16] They can provide high yields but may lack selectivity.
-
Milder Lewis acids like BF₃·OEt₂ or SnCl₄ can sometimes offer better regioselectivity at lower temperatures.[5]
-
For Bischler-Napieralski reactions, POCl₃ is the classic reagent, but P₂O₅ can also be used, especially for less activated systems.[5][17]
-
-
Substrate Design: If possible, install a blocking group at the position where undesired cyclization occurs. For example, a strategically placed halogen can direct the cyclization to the desired position and can be removed in a later step if necessary.
-
N-Protecting Group Strategy: As demonstrated in the literature, the electronic nature of the nitrogen protecting group in Friedel-Crafts acylations is critical. A more electron-withdrawing group can disfavor the competing 6-membered ring formation pathway.[1]
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate. Carbocation intermediates are more prone to rearrangement and alternative cyclizations at higher temperatures.
-
References
- 1. Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. name-reaction.com [name-reaction.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Benzodiazepines Synthesis | MDPI [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. connectsci.au [connectsci.au]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Benzo[c]azepine Derivatization
Welcome to the technical support center for the derivatization of benzo[c]azepines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, experience-driven solutions to optimize your reaction conditions. Our focus is on understanding the "why" behind the "how," ensuring robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section tackles the most common initial queries encountered when setting up derivatization reactions for benzo[c]azepines.
Q1: My N-arylation/N-alkylation of the benzo[c]azepine nitrogen is sluggish or failing. What are the most likely causes?
A1: Low reactivity in N-functionalization of the benzo[c]azepine core often stems from a few key factors:
-
Steric Hindrance: The benzo[c]azepine nitrogen can be sterically encumbered, especially with bulky substituents on the aromatic ring or adjacent positions. The choice of your electrophile is critical. Highly branched alkyl halides or sterically demanding aryl halides will react slower.
-
Inappropriate Base: The choice and strength of the base are paramount.[1] A base that is too weak may not sufficiently deprotonate the nitrogen, leading to a low concentration of the nucleophilic amine. Conversely, a base that is too strong can lead to side reactions. For many N-arylations, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[1]
-
Catalyst/Ligand Incompatibility: For cross-coupling reactions like Buchwald-Hartwig amination, the palladium catalyst and ligand combination is crucial.[2][3] The ligand influences the reactivity and stability of the catalytic species. A mismatch between the substrate and the catalyst system is a frequent point of failure.
-
Solvent Effects: The solvent plays a significant role in solubility of reagents and stabilization of intermediates.[4][5] Aprotic polar solvents like DMF, DMSO, or dioxane are often good choices for these reactions as they can solvate the cationic species formed during the reaction.
Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?
A2: Side product formation is a common challenge. Here are some usual suspects:
-
Over-alkylation/arylation: If there are other nucleophilic sites in your molecule, such as phenols or other amines, they may also react. The use of protecting groups is a standard strategy to prevent this.[6][7][8]
-
Ring-Opening or Rearrangement: Under harsh acidic or basic conditions, the seven-membered azepine ring can be susceptible to rearrangement or cleavage. Careful control of pH and temperature is necessary.
-
Homocoupling of Aryl Halides: In cross-coupling reactions, the homocoupling of the aryl halide to form a biaryl impurity can compete with the desired N-arylation. This is often influenced by the catalyst, ligand, and reaction temperature.
Q3: How do I choose the right protecting group for the benzo[c]azepine nitrogen?
A3: Selecting an appropriate protecting group is crucial for multi-step syntheses.[6][7][8] The ideal protecting group should be:
-
Easy to install and remove: The protection and deprotection steps should be high-yielding and not interfere with other functional groups.[7]
-
Stable to subsequent reaction conditions: The protecting group must remain intact during other transformations in your synthetic route.[7]
-
Orthogonal to other protecting groups: If you have multiple protecting groups in your molecule, you should be able to remove them selectively.[7]
Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts).[9] The choice depends on the specific reaction conditions you plan to employ. For instance, a Boc group is acid-labile, while a Cbz group is typically removed by hydrogenolysis.[9]
II. Troubleshooting Guide
This section provides a more detailed, problem-and-solution approach to specific experimental issues.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low to No Product Formation | 1. Insufficiently Activated Nucleophile: The benzo[c]azepine nitrogen is not nucleophilic enough. 2. Poor Catalyst Activity: In cross-coupling, the catalyst may be poisoned or not suitable for the substrate. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome.[10] | 1. Optimize the Base: Screen a range of bases from mild (e.g., NaHCO₃) to strong (e.g., NaH, KHMDS). The pKa of the base should be higher than the pKa of the benzo[c]azepine's N-H. 2. Screen Catalysts and Ligands: For Pd-catalyzed reactions, try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine or N-heterocyclic carbene (NHC) ligands.[2] 3. Increase Temperature: Incrementally increase the reaction temperature.[4][10] Some reactions that are sluggish at room temperature proceed smoothly at elevated temperatures.[10] Consider solvent-free conditions at higher temperatures if solubility is not an issue.[4] |
| Incomplete Conversion | 1. Reversible Reaction: The reaction may be reaching equilibrium. 2. Reagent Degradation: One of the starting materials or the catalyst may be degrading over time. 3. Insufficient Reagent: The stoichiometry of the limiting reagent may be off. | 1. Remove Byproducts: If a volatile byproduct is formed (e.g., water), consider using a Dean-Stark trap or molecular sieves. 2. Add Reagents in Portions: If a reagent is unstable under the reaction conditions, adding it in portions can maintain a sufficient concentration throughout the reaction.[5] 3. Increase Equivalents of Excess Reagent: Try increasing the equivalents of the non-limiting reagent. |
| Formation of Multiple Products | 1. Lack of Regioselectivity: If there are multiple reactive sites, derivatization may occur at undesired positions. 2. Side Reactions: As discussed in the FAQs, competing reactions may be occurring. | 1. Use Protecting Groups: Protect other reactive functional groups to direct the derivatization to the desired site.[6][7][8] 2. Modify Reaction Conditions: Lowering the temperature, changing the solvent, or using a more selective catalyst can often minimize side reactions. |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Product Instability: The desired product may be degrading on the chromatography column (e.g., silica gel). | 1. Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. 2. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or a different purification technique like preparative HPLC.[11][12] 3. Derivatization for Separation: In some cases, you can temporarily derivatize your product to alter its polarity, facilitate separation, and then remove the derivatizing group. |
Workflow for Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for common derivatization reactions of benzo[c]azepines.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard procedure for the N-alkylation of a benzo[c]azepine using an alkyl halide.
Materials:
-
Benzo[c]azepine derivative
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the benzo[c]azepine derivative and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines a general method for the N-arylation of a benzo[c]azepine with an aryl halide.
Materials:
-
Benzo[c]azepine derivative
-
Aryl halide (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the benzo[c]azepine derivative and the aryl halide.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Optimization Workflow
Caption: A general workflow for optimizing a new derivatization reaction.
IV. Data Presentation: Optimizing N-Arylation Conditions
The following table summarizes hypothetical results from an optimization study for the N-arylation of a model benzo[c]azepine with 4-bromotoluene.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ | Toluene | 110 | 92 |
| 5 | Pd₂(dba)₃ (1) | Xantphos (3) | K₃PO₄ | Toluene | 110 | 88 |
| 6 | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | Cs₂CO₃ | Toluene | 110 | 90 |
Analysis:
-
Changing the base from K₂CO₃ to the more soluble and basic Cs₂CO₃ significantly improved the yield (Entry 1 vs. 2).
-
The combination of Pd₂(dba)₃ and the Xantphos ligand proved to be more effective than Pd(OAc)₂/SPhos (Entry 2 vs. 3).
-
Switching the solvent to toluene and increasing the temperature further enhanced the yield (Entry 3 vs. 4).
-
Reducing the catalyst loading still provided an excellent yield, making the reaction more cost-effective (Entry 4 vs. 6).
V. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. a. --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of derivatization reaction time, temperature and concentration.... --INVALID-LINK--
-
MDPI. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome. --INVALID-LINK--
-
Kocienski, P. J. (n.d.). Protecting Groups. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. --INVALID-LINK--
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Protecting Groups. --INVALID-LINK--
-
ResearchGate. (n.d.). Derivatization reaction optimization. --INVALID-LINK--
-
ResearchGate. (n.d.). Temperature effect on N-(3,4-dichlorobenzylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine yields (%). --INVALID-LINK--
-
SynArchive. (n.d.). Protecting Groups List. --INVALID-LINK--
-
OUCI. (n.d.). Organocatalytic Diastereoselective Synthesis of Diazoaryl-benzo[b]azepine Derivatives. --INVALID-LINK--
-
MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. --INVALID-LINK--
-
MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. --INVALID-LINK--
-
Khan, R., et al. (2017). Combining Sanford Arylations on Benzodiazepines with the Nuisance Effect. PubMed. --INVALID-LINK--
-
ResearchGate. (2020). Greener and efficient synthesis of Benzodiazepines using mixed Ferrite under solvent free condition. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. --INVALID-LINK--
-
Zhu, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. --INVALID-LINK--
-
ResearchGate. (n.d.). Catalyst- And Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C-O, C-N, and C-O Bond Formation at Room Temperature. --INVALID-LINK--
-
ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. --INVALID-LINK--
-
MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. --INVALID-LINK--
-
Sangameswaran, L., et al. (1986). Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. PMC. --INVALID-LINK--
-
ResearchGate. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. --INVALID-LINK--
-
Khan, R. (2018). Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. University of Sussex. --INVALID-LINK--
-
Wikipedia. (n.d.). Benzodiazepine. --INVALID-LINK--
-
Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. --INVALID-LINK--
-
T. de la Torre, B., & G. Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes. --INVALID-LINK--
-
IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. --INVALID-LINK--
-
American Addiction Centers. (2023). Benzodiazepine Side Effects: Mental & Physical Risks of Benzo Use. --INVALID-LINK--
-
ResearchGate. (2023). Benzodiazepine Withdrawal Symptom Clusters: Distinct Phenotypes with Treatment Implications. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Benzodiazepines. --INVALID-LINK--
-
ResearchGate. (2016). Identification of the Transition States in the Inversion of 1,4-Benzodiazepines with the Ab Initio Replica Path Method. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protective Groups [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 2,3,4,5-Tetrahydro-1H-benzo[c]azepine in Biological Assays
Welcome to the technical support center for 2,3,4,5-Tetrahydro-1H-benzo[c]azepine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during biological assays. As a weakly basic compound, this compound's solubility is highly dependent on pH, a factor that can significantly impact the accuracy and reproducibility of your experimental results. This resource will equip you with the knowledge and protocols to confidently handle this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the best solvent to use?
A1: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. This compound is generally soluble in DMSO. For aqueous buffers, its solubility is highly pH-dependent due to the presence of a basic amine group. It will be more soluble in acidic conditions (pH < 7) where the amine group is protonated.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic stock solvent, is poorly soluble in the final aqueous environment. This is particularly prevalent with weakly basic compounds like this compound when diluted into neutral or slightly basic buffers (e.g., PBS at pH 7.4), where the compound is in its less soluble free base form.
To prevent this, you can:
-
Lower the pH of your final assay buffer: If your assay permits, lowering the pH will increase the solubility.
-
Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions.
-
Consider using the hydrochloride salt form: this compound hydrochloride is more water-soluble than the free base.[1][2]
Q3: What is the pKa of this compound and why is it important?
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance to DMSO varies between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. However, it is always best practice to keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%, and to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound.
Issue 1: Initial Dissolution and Stock Solution Preparation
Problem: The compound does not fully dissolve in the chosen solvent for the stock solution.
Root Cause Analysis and Solutions:
-
Insufficient Solvent Power: While DMSO is a strong solvent, for highly concentrated solutions, it may be insufficient.
-
Solution: Gentle warming (to 37°C) and vortexing or sonication can aid dissolution. However, be cautious with heating as it can degrade the compound.
-
-
Compound Form: You may be using the free base form which has lower solubility.
Issue 2: Precipitation Upon Dilution in Aqueous Buffers
Problem: A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause Analysis and Solutions:
-
pH-Dependent Solubility: The neutral or slightly alkaline pH of many biological buffers (typically pH 7.2-7.4) causes the weakly basic this compound to convert to its less soluble free base form.
-
Solution 1: pH Modification: The Henderson-Hasselbalch equation for a weak base is pOH = pKb + log([B]/[BH+]), where [B] is the concentration of the neutral base and [BH+] is the concentration of the protonated, more soluble form.[3] To increase the proportion of the soluble protonated form, the pH of the solution should be lowered. For a compound with an estimated pKa of 9.0, at pH 7.0, the ratio of soluble [BH+] to insoluble [B] would be approximately 100:1.
-
Action: If your experimental system allows, prepare your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5).
-
-
Solution 2: Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of the compound.
-
Action: Prepare your final assay buffer with a low concentration of ethanol or polyethylene glycol (PEG). Be sure to test the tolerance of your cells to the chosen co-solvent.
-
-
-
High Final Concentration: The intended final concentration of the compound may exceed its solubility limit in the aqueous buffer.
-
Solution: Determine the maximum soluble concentration of your compound in the final assay buffer through a kinetic solubility assay.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (or its hydrochloride salt)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound. For a 10 mM stock solution of the hydrochloride salt (MW: 183.68 g/mol ), you would need 1.837 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay to Determine Maximum Soluble Concentration
Materials:
-
10 mM stock solution of this compound in DMSO
-
Final assay buffer (e.g., PBS pH 7.4, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add 198 µL of your final assay buffer to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells of the 96-well plate. This will create a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.
-
Measure the absorbance at 620 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is the approximate maximum soluble concentration.
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, consider these advanced formulation strategies:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have increased aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that can solubilize hydrophobic compounds. However, surfactants can have effects on cell membranes and should be used with caution and appropriate controls.
Data Presentation
Table 1: Qualitative Solubility of this compound (Free Base)
| Solvent | Expected Solubility | Notes |
| Water (pH 7.0) | Sparingly Soluble | Solubility increases at lower pH. |
| PBS (pH 7.4) | Sparingly Soluble | |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Methanol | Soluble |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell-Based Assays
| Solvent | Maximum Recommended Concentration |
| DMSO | 0.1 - 0.5% (cell line dependent) |
| Ethanol | < 0.5% |
Visualization of Key Workflows
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent system.
Diagram 2: Troubleshooting Workflow for Compound Precipitation in Media
Caption: Systematic approach to resolving compound precipitation.
References
- 1. This compound hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210128536A1 - Weakly basic drug and ionic polymer pharmaceutical formulations and methods of formation and administration thereof - Google Patents [patents.google.com]
Troubleshooting poor reproducibility in experiments with 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Welcome to the technical support center for 2,3,4,5-Tetrahydro-1H-benzo[c]azepine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to experimental reproducibility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot effectively.
Troubleshooting Guide: Addressing Poor Reproducibility
Poor reproducibility can stem from a variety of factors, from the initial handling of the compound to the specifics of the experimental setup. This guide provides a systematic approach to identifying and resolving common issues.
Question 1: We are observing significant batch-to-batch variability in our in vitro assays. What are the likely sources of this inconsistency?
Answer:
Batch-to-batch variability is a frequent challenge. The root cause often lies in the purity, stability, and handling of this compound. Here’s a breakdown of potential issues and how to address them:
-
Compound Purity and Characterization: The initial purity of your compound is paramount. Impurities, even in small amounts, can have off-target effects or interfere with your assay.
-
Recommendation: Always verify the purity of each new batch, even from the same supplier. High-Performance Liquid Chromatography (HPLC) is a reliable method for this.[1] You should also confirm the compound's identity using methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). Several suppliers offer analytical data for their compounds.[2]
-
-
Compound Stability and Degradation: this compound, like many amine-containing heterocyclic compounds, can be susceptible to oxidation or other forms of degradation, especially if not stored correctly.
-
Solvent and Stock Solution Preparation: The choice of solvent and the stability of your stock solution are critical.
-
Recommendation: Use high-purity, anhydrous solvents. For stock solutions, prepare small aliquots to minimize freeze-thaw cycles. It is advisable to perform a solubility test to determine the best solvent for your specific application. A summary of general solvent compatibility is provided in the table below.
-
| Solvent | Suitability for Stock Solutions | Notes |
| DMSO | High | Commonly used for in vitro assays. Ensure it is anhydrous. |
| Ethanol | Moderate | May be suitable for some applications, but be mindful of potential interactions with your experimental system. |
| Water (acidified) | Moderate | The hydrochloride salt of the compound may have better aqueous solubility. |
Question 2: Our compound seems to lose activity over the course of an experiment, particularly in cell culture media. Why is this happening and how can we mitigate it?
Answer:
The loss of activity in aqueous media can be attributed to several factors, including metabolic degradation, non-specific binding, and chemical instability.
-
Metabolic Degradation: If your in vitro system contains cells with metabolic activity (e.g., hepatocytes), the compound may be metabolized. Benzodiazepine-like structures can be metabolized by cytochrome P450 enzymes.[1]
-
Recommendation: Include appropriate controls, such as incubating the compound in cell-free media, to assess its chemical stability. If metabolism is suspected, consider using metabolic inhibitors or a simpler buffer system for initial characterization.
-
-
Non-Specific Binding: Hydrophobic compounds can bind to plasticware and proteins in the cell culture serum.
-
Recommendation: Use low-binding plates and tubes. When possible, reduce the serum concentration in your media during the compound treatment period, but be aware of how this might affect your cells.
-
-
Chemical Instability in Aqueous Solutions: The compound may not be stable in the pH and ionic strength of your experimental buffer or media.
-
Recommendation: Prepare fresh dilutions of the compound from your stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Below is a workflow to diagnose issues with compound stability in your experiments.
References
Technical Support Center: Enhancing the In Vivo Stability of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Welcome to the technical support center for researchers working with 2,3,4,5-Tetrahydro-1H-benzo[c]azepine. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during in vivo studies. As drug development professionals, we understand that maintaining the structural integrity of a compound from bench to preclinical models is paramount for generating reliable and reproducible data. This resource combines established principles of pharmaceutical formulation with troubleshooting methodologies to empower you to enhance the stability of your molecule.
The this compound scaffold, containing a secondary amine within a partially saturated heterocyclic ring system, presents a unique set of stability considerations. This guide will address these vulnerabilities in a direct question-and-answer format, explaining the scientific rationale behind each recommended strategy.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound shows significant degradation in my aqueous vehicle upon storage, even at 4°C. What is the likely cause and how can I prevent this?
A1: The most probable cause of degradation in an aqueous solution for a molecule like this compound is oxidation. The secondary amine in the azepine ring is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[1][2] This process, known as auto-oxidation, can lead to the formation of N-oxides, hydroxylated species, or other degradation products, ultimately reducing the concentration of your active compound.[2]
Troubleshooting & Solutions:
-
Inert Environment: The first and simplest step is to minimize exposure to oxygen.
-
De-gas your solvent: Before dissolving the compound, sparge your aqueous vehicle (e.g., water for injection, saline, or buffer) with an inert gas like nitrogen or argon for 15-30 minutes.
-
Blanket with Inert Gas: After preparing the solution, blanket the headspace of your vial with the inert gas before sealing.[3]
-
-
Incorporate Antioxidants: Antioxidants protect the active pharmaceutical ingredient (API) by being preferentially oxidized.[3][4] The choice depends on the nature of your formulation vehicle (aqueous vs. lipid-based).
-
For Aqueous Formulations: Use water-soluble antioxidants. Commonly used options include:
-
For Lipid-Based Formulations: If you are using an oil-based vehicle, use oil-soluble antioxidants such as:
-
-
Add a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your vehicle or leached from container closures can catalyze oxidative reactions. A chelating agent forms a stable complex with these ions, rendering them inactive.[8]
-
Recommended Agent: Edetate Disodium (EDTA) is highly effective and commonly used.
-
Data Summary: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Solubility | Typical Concentration Range | Mechanism of Action | Reference |
| Ascorbic Acid | Water-Soluble | 0.01% - 0.1% | Reducing Agent | [5][8] |
| Sodium Metabisulfite | Water-Soluble | 0.01% - 1.0% | Reducing Agent (Oxygen Scavenger) | [3][] |
| Butylated Hydroxytoluene (BHT) | Oil-Soluble | 0.0075% - 0.1% | Free-Radical Chain Breaker | [7] |
| Butylated Hydroxyanisole (BHA) | Oil-Soluble | 0.005% - 0.02% | Free-Radical Chain Breaker | [7] |
Q2: I'm observing poor and variable oral bioavailability in my animal studies. Could this be a stability issue related to gastric pH?
A2: Yes, this is a strong possibility. The stability and solubility of amine-containing compounds can be highly pH-dependent.[9][10] The this compound molecule has a basic nitrogen that will be protonated at the low pH of the stomach (pH 1-3). While protonation can increase solubility, extreme acidic conditions can also catalyze the degradation of certain structures, such as hydrolysis of susceptible functional groups.[1] Furthermore, some benzazepine-related structures can undergo pH-dependent ring-opening equilibria.[11][12]
Troubleshooting & Solutions:
-
Conduct a pH-Stability Profile: The first step is to understand how your compound behaves across a range of pH values. This is a critical pre-formulation experiment.
-
Protocol: Prepare solutions of your compound in a series of buffers (e.g., from pH 2 to pH 9).
-
Analysis: Incubate these solutions at a set temperature (e.g., 37°C) and analyze the concentration of the parent compound at various time points using a stability-indicating HPLC method.[13]
-
Outcome: This will identify the pH at which your compound is most stable.
-
-
Formulate with Buffering Agents: Based on your pH-stability profile, you can select a buffering agent to maintain the pH of your formulation in a more favorable range.[14] Common pharmaceutical buffers include:
-
Citrate buffers
-
Phosphate buffers
-
Acetate buffers
-
-
Consider Enteric Coating (For Solid Doses): If the compound is exceptionally labile in acidic pH but stable at neutral pH, an enteric-coated solid dosage form could be a viable strategy for later-stage development. This coating prevents the drug's release in the stomach and allows it to dissolve in the more neutral environment of the small intestine.
Experimental Workflow: pH-Dependent Stability Assessment
Caption: Workflow for determining the optimal pH for compound stability.
Q3: My compound needs to be stored for several weeks before use, but it's not stable in solution. What are my options?
A3: For long-term storage, especially for compounds that are unstable in solution due to hydrolysis or oxidation, lyophilization (freeze-drying) is the gold-standard technique.[15][16] This process removes water from the product after it is frozen and placed under a vacuum, resulting in a stable, dry powder or "cake".[17] This solid-state form dramatically reduces molecular mobility and eliminates water as a reactant, thereby inhibiting hydrolytic and certain oxidative degradation pathways.[18]
Key Considerations for Lyophilization:
-
Excipient Selection: A formulation for lyophilization typically requires specific excipients.
-
Bulking Agent: Provides structure to the final lyophilized cake. Common examples are mannitol or sucrose.
-
Cryoprotectant/Lyoprotectant: Protects the API from the stresses of freezing and drying. Sugars like trehalose and sucrose are excellent for this purpose.[19]
-
-
Reconstitution: The lyophilized product is reconstituted with a sterile diluent (e.g., Water for Injection) just before administration. This ensures that the drug is in solution for the shortest possible time before it reaches the subject.
Protocol: Basic Lyophilization Cycle for Enhanced Stability
-
Formulation: Dissolve the this compound and selected excipients (e.g., mannitol as a bulking agent) in high-purity water (e.g., Water for Injection).
-
Filling: Dispense the solution into lyophilization vials.
-
Freezing: Place the vials on the lyophilizer shelf and cool them to a temperature well below the eutectic freezing point of the formulation (typically -40°C to -50°C). This step must be controlled to ensure complete solidification.[19][20]
-
Primary Drying (Sublimation): A deep vacuum is applied to the chamber, and the shelf temperature is raised slightly (e.g., to -20°C). This causes the frozen water to sublimate directly from a solid to a vapor, removing the bulk of the water.[19]
-
Secondary Drying (Desorption): The shelf temperature is gradually increased further (e.g., to 25°C) to remove residual, unfrozen water molecules that are adsorbed to the solid matrix.[16]
-
Stoppering & Sealing: Vials are sealed under vacuum or after backfilling with an inert gas like nitrogen before being removed from the lyophilizer.
Lyophilization Process Overview
Caption: The three main stages of the lyophilization process.
Q4: Could a prodrug strategy be beneficial for improving the in vivo stability of my compound?
A4: A prodrug approach is a powerful medicinal chemistry strategy that can overcome a variety of challenges, including poor stability.[21] The core concept is to temporarily mask the functional group responsible for the instability—in this case, likely the secondary amine—with a promoiety.[22] This promoiety is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug.
Potential Prodrug Strategies for the Amine Group:
-
N-Acylation (Amides): Creating an amide by acylating the secondary amine can significantly increase its stability against oxidation. However, simple amides can be too stable, preventing efficient release of the parent drug. Specialized amide systems that are susceptible to specific enzymes might be required.
-
Carbamates: Carbamate prodrugs are another option, though like amides, their cleavage rates can be slow.
-
Amino Acid Conjugates: Attaching an amino acid to the molecule can improve solubility and potentially target specific transporters. The linkage would need to be designed for in vivo cleavage.[23]
Logical Decision Tree for Pursuing a Prodrug Strategy
Caption: Decision-making process for considering a prodrug approach.
A prodrug strategy involves significant synthetic chemistry efforts and should typically be considered after formulation-based approaches have been thoroughly explored.[21][24]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
- 4. Antioxidants and preservatives | PDF [slideshare.net]
- 5. How Antioxidants Support Recovery in Patients on Parenteral Nutrition [pharmko.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmlabs.unc.edu [pharmlabs.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. ibisscientific.com [ibisscientific.com]
- 11. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. jocpr.com [jocpr.com]
- 19. pci.com [pci.com]
- 20. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 21. mdpi.com [mdpi.com]
- 22. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proactively Addressing Off-Target Effects of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Derivatives
Welcome, researchers and drug development professionals. This technical support center is designed to be your comprehensive resource for navigating and mitigating the potential off-target effects of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine derivatives. As a scaffold with significant therapeutic potential, particularly within the central nervous system (CNS), understanding and addressing target promiscuity is paramount for successful clinical translation. This guide provides field-proven insights, detailed troubleshooting protocols, and a framework for building a robust off-target liability profile for your compounds.
Part 1: Foundational Understanding of Off-Target Effects
Off-target interactions occur when a drug molecule binds to a protein other than its intended therapeutic target, potentially leading to undesired side effects or toxicity.[1] For derivatives of the this compound scaffold, which often possess structural similarities to endogenous biogenic amines, a primary area of concern is unintended interactions with G-protein coupled receptors (GPCRs) like dopamine, serotonin, and adrenergic receptors. However, as recent research has shown with related spiro-benzazepine compounds, other target classes such as enzymes (e.g., PARP-1) should not be overlooked.[2][3]
Proactively identifying these interactions is not just a regulatory hurdle; it is a critical component of building a comprehensive safety profile and understanding the complete pharmacological footprint of your molecule. Early identification allows for structure-activity relationship (SAR) studies aimed at mitigating these effects, ultimately de-risking your development program.[4]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a practical, question-and-answer format to directly address common issues and observations you may encounter during your experiments.
I. In Vitro Assay Troubleshooting
Question 1: My radioligand binding assay shows unexpected displacement by my benzo[c]azepine derivative in a screen against a panel of aminergic GPCRs. How can I confirm if this is a true off-target interaction?
This is a common and critical observation. A positive hit in a primary binding screen requires systematic validation to rule out artifacts.
Causality: Radioligand binding assays are powerful but can be prone to artifacts such as non-specific binding, compound aggregation, or interference with the detection method.[5] It is essential to confirm that the observed displacement is due to a specific, competitive interaction at the orthosteric site.
Troubleshooting Workflow:
Caption: Workflow for validating an off-target binding hit.
Detailed Protocol: Validating an Off-Target Hit
-
Compound Quality Control:
-
Purity Check: Re-confirm the purity of your compound batch using LC-MS and NMR. Impurities may be responsible for the observed activity.
-
Solubility Assessment: Visually inspect your compound in the assay buffer for precipitation. Poor solubility can lead to aggregation and non-specific effects.
-
-
Saturation Binding Assay:
-
Objective: To determine if your compound competes for the same binding site as the radioligand.
-
Procedure:
-
Prepare cell membranes or tissue homogenates expressing the off-target receptor.
-
Set up a series of reactions with a fixed, low concentration of radioligand (at or below its Kd).[5]
-
Add increasing concentrations of your unlabeled benzo[c]azepine derivative.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand for that receptor).[5]
-
Incubate to equilibrium, then separate bound from free radioligand using filtration.
-
Quantify radioactivity and plot the data.
-
-
Expected Outcome: A "true" competitive interaction will result in a sigmoidal dose-response curve, from which you can calculate an IC50 and subsequently a Ki value.
-
-
Functional Orthogonal Assay:
-
Rationale: A binding event does not always translate to a functional consequence. An orthogonal functional assay is the gold standard for confirmation.[6]
-
Choosing the Right Assay:
-
For Gs or Gi-coupled receptors (e.g., many dopamine, serotonin, adrenergic subtypes), a cAMP assay is appropriate.[7]
-
For Gq-coupled receptors (e.g., 5-HT2A, alpha-1 adrenergic), a calcium flux or IP1 accumulation assay is the standard.[8]
-
To investigate biased agonism, a β-arrestin recruitment assay can be employed.[1][9]
-
-
General Procedure (Example: cAMP Assay for a Gi-coupled receptor):
-
Use a cell line stably expressing the off-target receptor.
-
Pre-treat cells with your benzo[c]azepine derivative at various concentrations.
-
Stimulate the cells with a known agonist for the receptor at its EC80 concentration to induce a robust signal.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: If your compound is an antagonist at the off-target receptor, you should observe a dose-dependent inhibition of the agonist-induced signal. If it's an agonist, you will see a response even without the known agonist.
-
Question 2: My benzo[c]azepine derivative shows activity against PARP-1 in an enzymatic assay. What are the next steps to characterize this interaction?
This finding suggests a potential non-GPCR off-target. Characterization should focus on confirming cellular activity and understanding the mechanism of inhibition.
Troubleshooting & Characterization Workflow:
-
Confirm Direct Inhibition: Run a full IC50 curve in the biochemical PARP-1 assay.
-
Assess Cellular Activity: Use a cell-based assay to determine if the compound can inhibit PARP-1 activity in a cellular context. A Western blot for poly-ADP-ribose (PAR) levels in cells treated with a DNA damaging agent (e.g., hydrogen peroxide) is a standard method.[2]
-
Determine Mechanism of Inhibition (Optional but Recommended): Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the NAD+ substrate.
-
Evaluate Selectivity: Screen against other PARP family members (e.g., PARP-2) to understand the selectivity profile.
| Experimental Step | Purpose | Expected Outcome for a True Hit |
| Biochemical IC50 | Quantify potency against the isolated enzyme. | A clear sigmoidal dose-response curve with an IC50 in the desired potency range. |
| Cellular PAR Assay | Confirm cell permeability and target engagement. | Dose-dependent reduction of PARylation in cells.[2][3] |
| Selectivity Profiling | Assess liability against related enzymes. | Potency against PARP-2 and other isoforms is significantly lower than against PARP-1. |
II. In Vivo & Safety Pharmacology FAQs
Question 3: My benzo[c]azepine derivative, intended for a CNS target, is causing unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) in an in vivo rodent study. What is the likely cause and how do I investigate it?
Likely Cause: Given the structural similarity to aminergic ligands, the most probable cause is off-target activity at adrenergic receptors (e.g., alpha-1, alpha-2, beta) in the peripheral vasculature and heart, or potentially serotonin receptors like 5-HT2B which are known to have cardiovascular liabilities.
Investigative Strategy:
Caption: Deconvolution of in vivo cardiovascular off-target effects.
-
Comprehensive In Vitro Profiling: Immediately screen the compound in binding and functional assays against a standard safety pharmacology panel. This should include, at a minimum:
-
Adrenergic receptors: α1A, α1B, α2A, β1, β2
-
Serotonin receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B
-
Dopamine receptors: D1, D2, D3
-
hERG channel: To assess risk of QT prolongation.[10]
-
-
Ex Vivo Tissue Assays: If a specific receptor family is implicated (e.g., alpha-1 adrenergic), use isolated tissue preparations to confirm functional effects. For example, an aortic ring assay can measure vasoconstriction or vasodilation mediated by adrenergic receptors.
-
Follow-up In Vivo Studies: If a clear hypothesis emerges (e.g., the effect is mediated by α1-adrenergic antagonism), design a follow-up in vivo study where animals are pre-treated with a selective antagonist for that receptor before your compound is administered. Abolition of the side effect confirms the mechanism.
Question 4: What constitutes a standard CNS safety pharmacology assessment for a compound like a benzo[c]azepine derivative?
According to ICH S7A guidelines, a core battery of safety pharmacology studies is required before first-in-human trials.[10][11] For a CNS-active compound, this typically involves:
-
Functional Observational Battery (FOB) or Irwin Test: A systematic assessment of behavioral and physiological parameters in rodents. This includes observing changes in alertness, mood, motor activity, coordination, reflexes, and autonomic signs.[11][12]
-
Locomotor Activity Assessment: Quantifies changes in movement (hyperactivity or hypoactivity) using automated systems.
-
Motor Coordination Test: Often assessed using a rotarod test.
-
Body Temperature Measurement: To detect potential hyperthermic or hypothermic effects.
These studies help define a dose-response relationship for any observed adverse effects and establish a safety margin.[11]
Part 3: Predictive Tools & Future Directions
Can I predict potential off-target effects before synthesis?
Yes, in silico methods are increasingly valuable for early-stage liability assessment.[4][13]
-
Similarity-Based Methods: Tools like SEA (Similarity Ensemble Approach) compare the 2D or 3D structure of your molecule to a database of ligands with known biological activities to predict potential off-targets.[14]
-
Machine Learning Models: An increasing number of predictive models, trained on large datasets of compound-target interactions, can flag potential off-target liabilities.[15]
-
Pharmacophore Modeling: If your scaffold shares key chemical features with ligands for a known "anti-target" (a receptor known to cause side effects), this can be a red flag.
While these computational tools are powerful for hypothesis generation, they do not replace experimental validation.[13] They are best used to prioritize which off-targets to screen against experimentally.
This technical support center provides a framework for the systematic identification and troubleshooting of off-target effects for this compound derivatives. By integrating predictive tools, robust in vitro validation, and carefully designed in vivo studies, you can build a comprehensive understanding of your compound's pharmacology and advance your drug discovery program with confidence.
References
- 1. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. altasciences.com [altasciences.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
Technical Support Center: Strategies for Improving the Pharmacokinetic Properties of Benzo[c]azepine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzo[c]azepine-based compounds. This guide is designed to provide practical, in-depth solutions and strategic insights to overcome common pharmacokinetic (PK) challenges encountered during your experiments. Poor absorption, distribution, metabolism, and excretion (ADME) properties are a leading cause of candidate attrition, and this resource aims to equip you with the knowledge to proactively address these issues.
This center is structured into two main parts: a Troubleshooting Guide for specific, hands-on experimental problems, and a Frequently Asked Questions (FAQs) section for broader strategic and conceptual inquiries.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during in vitro ADME testing of your benzo[c]azepine derivatives.
Issue 1: Low Aqueous Solubility Affecting Assay Performance
Symptom: You observe compound precipitation in your aqueous assay buffers (e.g., during solubility, Caco-2, or metabolic stability assays), leading to inconsistent and unreliable data.
Causality: The benzo[c]azepine scaffold, particularly when substituted with lipophilic groups to enhance target potency, often results in poor aqueous solubility. This can lead to an underestimation of permeability and metabolic stability, as the actual concentration of the compound in solution is lower than the nominal concentration.
Troubleshooting Protocol:
-
Confirm Solubility:
-
Kinetic and Thermodynamic Solubility Assays: Perform these assays to determine the solubility limit in different buffers (e.g., PBS pH 7.4, Simulated Intestinal Fluid). More than 40% of new chemical entities are practically insoluble in water, making this a critical first step[1].
-
-
Optimize Assay Conditions:
-
Co-solvents: For in vitro assays, consider using a small percentage (typically <1%) of an organic co-solvent like DMSO to maintain solubility. However, be aware that higher concentrations of DMSO can affect cell health and enzyme activity in cell-based and microsomal assays, respectively[2].
-
pH Adjustment: If your benzo[c]azepine derivative has an ionizable center (e.g., a basic nitrogen), adjusting the pH of the buffer can significantly improve solubility.
-
-
Formulation Strategies for In Vivo Studies:
-
Lipid-Based Formulations: For preclinical in vivo studies, consider formulating highly lipophilic compounds in lipid-based delivery systems to enhance absorption[3].
-
Nanosuspensions: Reducing particle size to the nanoscale can dramatically increase the surface area for dissolution, thereby improving bioavailability[3][4].
-
Issue 2: High Variability and Poor Recovery in Caco-2 Permeability Assays
Symptom: You are observing inconsistent Papp values and low mass balance (<80%) in your Caco-2 permeability assays, particularly for more lipophilic benzo[c]azepine analogs.
Causality: Lipophilic compounds have a high affinity for the plasticware used in assay plates, leading to significant non-specific binding and poor recovery. This can result in an underestimation of the compound's true permeability. Additionally, low aqueous solubility can lead to poor sink conditions in the basolateral chamber, further confounding the results[5].
Troubleshooting Protocol:
-
Improve Mass Balance:
-
Addition of Protein: Supplementing the basolateral chamber buffer with a protein like Bovine Serum Albumin (BSA) can help to reduce non-specific binding to the plate and improve recovery[5].
-
Using Human Plasma: For highly lipophilic compounds, using human plasma as the assay medium in both chambers can significantly improve mass balance and provide more physiologically relevant permeability measurements. The apparent permeability (Papp) values will need to be corrected for the unbound fraction of the drug in the donor chamber[6].
-
-
Address Efflux:
-
Bidirectional Permeability: Always perform the Caco-2 assay in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio[7][8]. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).
-
Inhibitor Studies: If high efflux is suspected, co-incubate your compound with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux[9]. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Issue 3: Rapid Clearance in Liver Microsome Stability Assays
Symptom: Your benzo[c]azepine compound shows a very short half-life in human liver microsome (HLM) assays, suggesting high intrinsic clearance.
Causality: The benzo[c]azepine scaffold, being a nitrogen-containing heterocycle, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes[10][11][12]. Common metabolic reactions for benzodiazepine-like structures include N-dealkylation, aliphatic hydroxylation, and aromatic hydroxylation[11].
Troubleshooting and Optimization Workflow:
Caption: Workflow for addressing high metabolic clearance.
Step-by-Step Protocol:
-
Metabolite Identification: The first crucial step is to identify the site(s) of metabolism. Incubate your compound with HLMs and analyze the reaction mixture using high-resolution LC-MS/MS to identify the major metabolites.
-
Identify the "Soft Spot": Based on the metabolite structures, pinpoint the specific atom or functional group on your benzo[c]azepine scaffold that is being modified.
-
Medicinal Chemistry Intervention:
-
Deuterium Substitution: If metabolism occurs at a C-H bond and this bond cleavage is the rate-limiting step, replacing the hydrogen with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.
-
Blocking Groups: Introduce a sterically hindering group or an electron-withdrawing group (like fluorine) at or near the metabolic "soft spot" to prevent the CYP enzyme from accessing it[10].
-
Bioisosteric Replacement: If a particular functional group is metabolically labile, replace it with a bioisostere that is more resistant to metabolism but retains the desired biological activity.
-
Issue 4: High Plasma Protein Binding (PPB)
Symptom: Your compound shows >99% binding to plasma proteins in an equilibrium dialysis or ultrafiltration assay.
Causality: High lipophilicity is a major driver of high plasma protein binding, and many potent benzo[c]azepine derivatives are lipophilic[10][13]. While a moderate degree of PPB can be beneficial (e.g., acting as a drug reservoir), excessively high binding limits the free fraction of the drug available to exert its pharmacological effect and can complicate the interpretation of in vitro-in vivo correlations[5][14].
Troubleshooting and Mitigation:
| Potential Cause | Explanation | Troubleshooting/Mitigation Strategy |
| High Lipophilicity | Highly lipophilic compounds tend to bind to hydrophobic pockets in plasma proteins like albumin. | - Measure LogD7.4: Quantify the lipophilicity of your compound. - Introduce Polar Groups: Strategically add polar functional groups (e.g., hydroxyl, amide) to reduce lipophilicity without compromising potency. - Reduce Molecular Size: Truncate non-essential hydrophobic regions of the molecule. |
| Acidic or Basic Moieties | Ionizable groups can form salt bridges with charged residues on plasma proteins. | - Determine pKa: Understand the ionization state of your compound at physiological pH. - Modify pKa: Alter the pKa of the ionizable group to reduce the strength of the interaction with plasma proteins. |
| Assay Artifacts | Non-specific binding to the assay apparatus (e.g., dialysis membrane, ultrafiltration device) can lead to an overestimation of PPB. | - Check Compound Recovery: Ensure that the total amount of compound recovered at the end of the assay is within an acceptable range (e.g., 80-120%). - Use Different Assay Formats: Compare results from equilibrium dialysis and ultrafiltration to identify potential method-dependent artifacts[15]. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about developing benzo[c]azepine-based compounds with favorable pharmacokinetic profiles.
Q1: What are the key metabolic pathways I should anticipate for a novel benzo[c]azepine derivative?
A1: Based on the metabolism of the structurally related benzodiazepines, the primary metabolic pathways for benzo[c]azepine-based compounds are likely to be Phase I oxidation reactions mediated by CYP enzymes (primarily CYP3A4 and CYP2C19), followed by Phase II glucuronidation[11][12].
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of tetrahydro-1,4-benzodiazepines as potential antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine metabolism: an analytical perspective. | Semantic Scholar [semanticscholar.org]
- 4. ADME/Tox Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Plasma binding of benzodiazepines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. [The influence of plasma protein binding on distribution and pharmacological activity of tranquilizers of the benzodiazepine group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Benzodiazepine metabolism: an analytical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 14. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples | springermedizin.de [springermedizin.de]
- 15. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of Synthesized 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis, therefore, requires a rigorous and multi-faceted analytical approach to ensure the correct isomeric form has been produced and is of high purity.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, detailing how a synergistic application of these techniques provides a self-validating system for absolute structural confidence.
The Analytical Imperative: Beyond a Single Spectrum
While a single analytical technique might suggest a structure, it rarely provides definitive proof. Isomeric impurities, unexpected cyclization products, or rearrangement artifacts can lead to misinterpretation. A robust structural confirmation strategy relies on the convergence of data from orthogonal techniques, each providing a unique piece of the structural puzzle. For this compound (Molecular Formula: C₁₀H₁₃N, Exact Mass: 147.1048 g/mol ), we will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the gold standard, X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a definitive assignment of this compound, a suite of 1D and 2D NMR experiments is required.
Expertise in Action: Why a Full Suite of NMR is Non-Negotiable
Relying solely on a ¹H NMR spectrum is insufficient. While it can confirm the presence of aromatic and aliphatic protons in the correct ratio, it cannot unambiguously establish the connectivity of the seven-membered ring or its fusion to the benzene ring. Two-dimensional techniques like COSY, HSQC, and HMBC are essential to build the carbon skeleton and place the heteroatom correctly, transforming a list of signals into a confirmed molecular structure.[1][2]
¹H and ¹³C NMR: The Foundational Data
The first step is the acquisition of high-resolution ¹H and ¹³C{¹H} NMR spectra. The expected chemical shifts are based on the distinct electronic environments of the aromatic and saturated portions of the molecule.
| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Key Correlations |
| 1, 5 | CH₂ | ~2.8 - 3.1 | ~35 - 45 | Aliphatic, adjacent to aromatic ring and CH₂. Shows HMBC to aromatic carbons. |
| 2 | NH | ~1.5 - 3.0 (broad) | - | Exchangeable proton, may not always be observed. |
| 3, 4 | CH₂ | ~2.7 - 3.0 | ~50 - 55 (C3), ~25-35 (C4) | Aliphatic, C3 is adjacent to nitrogen, resulting in a downfield shift. |
| 6, 9 | CH | ~7.0 - 7.2 | ~125 - 130 | Aromatic protons. |
| 7, 8 | CH | ~7.0 - 7.2 | ~126 - 128 | Aromatic protons. |
| 5a, 9a | C | - | ~135 - 145 | Quaternary aromatic carbons at the ring fusion. Confirmed by HMBC from H1, H5, H6, H9. |
Note: Predicted values are based on data from analogous structures and chemical shift principles. Actual values may vary based on solvent and concentration.[1]
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are critical for establishing the bonding framework.[3]
-
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, typically over two or three bonds. For this compound, it will establish the -CH₂(4)-CH₂(5)- and -CH₂(1)-Ar connectivity within the aliphatic portion of the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[4] It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall scaffold. It shows correlations between protons and carbons over two to three bonds. Key HMBC correlations that would confirm the benzo[c]azepine structure include:
-
Correlations from the benzylic protons at C1 and C5 to the quaternary aromatic carbons (C5a, C9a).
-
Correlations from the aromatic protons (H6-H9) to the benzylic carbons (C1, C5) and the quaternary carbons (C5a, C9a).
-
Correlations from the protons at C3 and C4 to C1 and C5, confirming the seven-membered ring structure.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent poor spectral resolution.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise and resolution.
-
2D Spectra Acquisition: Using the same sample, acquire gs-COSY, gs-HSQC, and gs-HMBC experiments. Standard parameter sets provided by the spectrometer manufacturer are typically a good starting point.[1] The HMBC experiment should be optimized to detect correlations from long-range J-couplings of around 7-8 Hz.[3]
-
Data Processing and Interpretation: Process the spectra and systematically map out all correlations to build the molecular structure from the ground up, as illustrated in the workflow diagram below.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Gatekeeper
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its substructures.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the determination of the molecular formula, confirming that the product has the expected elemental composition (C₁₀H₁₄N⁺ for the protonated molecule). This is a crucial first check to rule out incorrect products from starting materials or unexpected side reactions.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. While the aromatic ring of benzazepines is generally resistant to fragmentation, the saturated seven-membered ring is expected to cleave at specific points.[5] Characteristic losses can provide strong evidence for the core structure. For example, cleavage of the C-N and C-C bonds in the azepine ring is a common fragmentation pathway for related benzodiazepine structures.[5][6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺).
-
Data Acquisition: Infuse the sample into the ESI source. Acquire a full scan MS spectrum to identify the molecular ion.
-
MS/MS Acquisition: Perform a product ion scan by selecting the m/z of the protonated molecular ion (e.g., m/z 148.11) as the precursor. Fragment it using an appropriate collision energy to generate the MS/MS spectrum.
A Comparative Look at Orthogonal Techniques
While NMR and MS form the core of the confirmation process, other techniques provide valuable, albeit less detailed, supporting data.
| Technique | Information Provided | Strengths | Limitations | Role in Confirmation |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, inexpensive, requires minimal sample. | Provides no connectivity data; spectrum can be complex. | Supportive: Confirms presence of key bonds, e.g., N-H stretch (~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹) and C=C (~1450-1600 cm⁻¹), and aliphatic C-H (~2850-2960 cm⁻¹). |
| X-ray Crystallography | Unambiguous 3D structure and stereochemistry in the solid state. | Provides absolute, definitive structural proof.[7][8] | Requires a single, high-quality crystal, which can be difficult to grow. Structure may differ from solution conformation. | Definitive ("Gold Standard"): Used when absolute stereochemistry is required or when spectroscopic data is ambiguous. The ultimate arbiter of structure. |
Conclusion: A Self-Validating Approach
Confirming the structure of a synthesized molecule like this compound is not a linear process but a system of cross-validation. The journey begins with HRMS to confirm the molecular formula. ¹H and ¹³C NMR then provide the initial atomic census. The structure is then built piece by piece using 2D NMR experiments (COSY, HSQC, and HMBC) to establish the complete bonding network. IR spectroscopy serves as a quick check for expected functional groups. Finally, should any ambiguity remain, or if the absolute solid-state structure is required, X-ray crystallography provides the final, incontrovertible proof. By integrating data from these complementary techniques, researchers can achieve the highest level of confidence in their synthetic products, ensuring the integrity of all subsequent research and development efforts.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Samples
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the starting materials and intermediates are the foundational pillars upon which the entire discovery pipeline rests. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, a heterocyclic scaffold of significant interest, is one such pillar. Its structural motif is integral to a variety of neurologically active agents. Consequently, the purity of this building block is not merely a quality control metric; it is a critical determinant of experimental reproducibility, biological activity, and ultimately, the safety and efficacy of a potential therapeutic.
An impure sample can introduce confounding variables, leading to misinterpreted structure-activity relationships (SAR), false positives or negatives in biological screens, and costly delays in the development timeline. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for robust and reliable characterization.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. Its strength lies in its ability to separate a wide range of compounds, including non-volatile and thermally labile substances, making it exceptionally well-suited for analyzing heterocyclic compounds like our target molecule.
The Principle and Rationale
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (typically C18-silica) retains the relatively nonpolar benzazepine, while a polar mobile phase elutes it. Impurities with different polarities will elute at different times, allowing for their separation and quantification. The inclusion of a UV detector is ideal, as the benzene ring in the molecule provides a strong chromophore for sensitive detection.
The choice of a buffered mobile phase or an acid modifier (like formic acid or trifluoroacetic acid) is a critical, experience-driven decision. The basic nitrogen in the azepine ring can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to poor peak shape (tailing). An acidic modifier protonates the analyte, ensuring a consistent charge state, and competitively binds to the active sites on the stationary phase, resulting in sharp, symmetrical peaks essential for accurate quantification.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to be a self-validating system by incorporating a rigorous System Suitability Test (SST) as mandated by pharmacopeial guidelines.[1]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. c. Prepare a working standard from a certified reference material (if available) at the same concentration. d. Prepare a spiked sample by adding known process-related impurities to the working standard to verify specificity.
2. Instrumentation & Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: DAD, 254 nm (primary), with spectral scanning from 200-400 nm to check for peak purity.
3. System Suitability Test (SST): a. Perform five replicate injections of the working standard. b. Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5. These criteria ensure the system is performing with adequate precision and efficiency for the analysis.[2]
4. Analysis & Calculation: a. Inject the sample solution in duplicate. b. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Data Visualization
Caption: RP-HPLC workflow for purity assessment.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) — Unmasking Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile side-products.
The Principle and Rationale
In GC, a sample is vaporized and separated as it travels through a capillary column, propelled by a carrier gas. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
A key consideration for analyzing amines like this compound by GC is their polarity and potential for thermal degradation.[3] The active hydrogen on the nitrogen can cause peak tailing and interaction with the GC inlet and column. While direct injection is possible, derivatization—such as silylating the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)—is often employed. This step replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and dramatically improving chromatographic performance.[4]
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation & Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Dichloromethane). c. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. d. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization. e. Cool to room temperature before analysis.
2. Instrumentation & Conditions:
- GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Inlet Temperature: 270 °C.
- Injection Mode: Splitless (1 µL injection).
- Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
- MS Transfer Line: 280 °C.
- Ion Source Temp: 230 °C.
- MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
3. Analysis & Identification: a. Run a solvent blank to identify any system contaminants. b. Inject the derivatized sample. c. Identify the main peak corresponding to the TMS-derivatized this compound. d. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). e. Purity is typically reported as area percent, similar to HPLC.
Workflow and Data Visualization
Caption: GC-MS workflow including derivatization.
Chapter 3: Quantitative NMR (qNMR) — The Primary Method for Absolute Purity
While chromatographic methods are powerful, they are relative techniques that determine purity based on area percentage. Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary analytical method capable of determining the absolute purity of a sample without needing a reference standard of the analyte itself.[5]
The Principle and Rationale
The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6] By co-dissolving a known mass of the analyte with a known mass of a certified, stable internal standard, the purity of the analyte can be calculated directly.[7][8] This approach provides a highly accurate "mass-to-mass" measurement and is orthogonal to chromatographic techniques, making it an invaluable tool for a comprehensive purity assessment.[7]
The choice of internal standard is paramount. It must be of high purity, stable, non-reactive with the sample, and have signals that do not overlap with any analyte or impurity signals. Maleic anhydride or dimethyl sulfone are common choices. Furthermore, the NMR experiment must be conducted under quantitative conditions, most notably with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. This ensures all protons have fully relaxed between pulses, making their signal intensities directly comparable.
Experimental Protocol: ¹H qNMR
1. Sample Preparation: a. Accurately weigh (~5 mg) of a certified internal standard (e.g., Maleic Anhydride, Purity > 99.9%) into a clean vial. Record the mass to 0.01 mg. b. Accurately weigh (~15 mg) of the this compound sample into the same vial. Record the mass to 0.01 mg. c. Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution. d. Transfer the solution to a high-precision NMR tube.
2. NMR Data Acquisition:
- Spectrometer: Bruker Avance III 400 MHz or higher.
- Solvent: DMSO-d₆.
- Experiment: Standard 1D proton experiment (e.g., 'zg30').
- Key Parameters (Critical for Quantitation):
- Pulse Angle: 30 degrees (to reduce T1 influence).
- Relaxation Delay (D1): 30 seconds (ensures full relaxation).
- Number of Scans: 16-64 (for good signal-to-noise).
- Acquisition Time (AQ): > 3 seconds.
3. Data Processing & Calculation: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. c. Calculate the purity using the following formula[7]:
Workflow and Data Visualization
Caption: qNMR workflow for absolute purity determination.
Chapter 4: Comparative Analysis and Integrated Strategy
No single analytical technique is infallible. A robust purity validation strategy relies on an orthogonal approach, leveraging the strengths of multiple methods to build a comprehensive and trustworthy profile of the material.
Method Performance Comparison
The table below summarizes the key performance attributes of the described techniques for the analysis of this compound.
| Parameter | RP-HPLC-UV | GC-MS | ¹H qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass | Nuclear magnetic resonance |
| Quantitation Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Typical Impurities Detected | Non-volatile, polar/nonpolar, isomers | Volatile, semi-volatile, residual solvents | All proton-containing species |
| Structural Information | Limited (UV spectrum) | High (Mass fragmentation) | High (Chemical shifts, couplings) |
| Need for Analyte Standard | Yes (for identity confirmation) | No (for library ID) | No (uses different internal standard) |
| Strengths | Robust, versatile, excellent for non-volatiles | High sensitivity, definitive ID of volatiles | Primary method , high accuracy, no analyte ref. std. needed |
| Weaknesses | May miss non-UV active impurities | Requires volatility, potential for thermal degradation | Lower sensitivity than MS, potential for signal overlap |
A Recommended Integrated Approach
For researchers, scientists, and drug development professionals, a multi-faceted approach is essential for declaring a sample of this compound as "pure."
-
Initial Purity Assessment (HPLC): Use RP-HPLC as the primary screen. It provides a reliable purity value (area %) and a profile of non-volatile impurities. Its robustness makes it ideal for routine quality control.
-
Volatile Impurity Screen (GC-MS): Perform GC-MS analysis to specifically check for residual synthesis solvents and low molecular weight, volatile by-products that might be missed by HPLC.
-
Absolute Purity Confirmation (qNMR): For pivotal batches, such as those intended for in-vivo studies or as reference standards, qNMR is indispensable. It provides an orthogonal, absolute purity value that validates the chromatographic results and confirms the structure of the main component. Discrepancies between the purity values obtained by HPLC (area %) and qNMR (mass %) can indicate the presence of impurities that are non-UV active or have different response factors, warranting further investigation.
By combining these three powerful and complementary techniques, one can establish a self-validating system that provides a high degree of confidence in the purity, identity, and quality of this compound samples, thereby ensuring the integrity of downstream research and development efforts.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. nist.gov [nist.gov]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Comparing the efficacy of different 2,3,4,5-Tetrahydro-1H-benzo[c]azepine derivatives as PARP-1 inhibitors
For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapeutics is a continuous endeavor. Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a validated and compelling target in oncology, particularly for cancers harboring defects in DNA repair pathways. The principle of synthetic lethality, where the inhibition of PARP-1 in combination with a pre-existing DNA repair deficiency leads to cancer cell death, has driven the successful development of several PARP-1 inhibitors.[1][2] This guide provides an in-depth comparison of the efficacy of a promising class of PARP-1 inhibitors: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine derivatives.
This document moves beyond a simple recitation of data, offering a deep dive into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies crucial for their evaluation. We will explore how subtle molecular modifications to the this compound scaffold can significantly impact inhibitory potency against PARP-1.
The Central Role of PARP-1 in DNA Repair and Cancer
PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks (SSBs). Upon detecting a SSB, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage. In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. When PARP-1 is inhibited in these cells, SSBs accumulate and, during DNA replication, are converted into DSBs. The inability of the HR-deficient cancer cells to repair these DSBs leads to genomic instability and ultimately, apoptosis. This selective killing of cancer cells while sparing normal cells is the cornerstone of PARP-1 inhibitor therapy.
Figure 1: The "Synthetic Lethality" mechanism of PARP-1 inhibitors.
Comparative Efficacy of this compound Derivatives
Recent research has highlighted the potential of the this compound scaffold as a promising starting point for the development of novel PARP-1 inhibitors. A notable focus has been on spiro-derivatives, which introduce a spirocyclic moiety at the 1-position of the azepine ring.
Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivatives
A study by Yu et al. (2023) described the design and synthesis of a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as potent PARP-1 inhibitors.[1] Their investigation revealed that the nature of the substituent on the triazole ring, attached to the azepine nitrogen, plays a crucial role in the inhibitory activity.
One of the most potent compounds identified was compound 11b , which features a 2-fluorophenyl-1H-1,2,3-triazole moiety.[1] This compound exhibited a PARP-1 inhibitory activity with an IC50 of 19.24 nM, which is comparable to the approved PARP inhibitor rucaparib.[1] The study also highlighted that halogen substitutions on the phenyl ring of the triazole moiety generally led to better inhibitory activity compared to other substitutions.[1] Specifically, fluorine substitution (compounds 11b-11d) resulted in superior potency against the A549 lung cancer cell line compared to chlorine (compounds 11h-11j) or bromine (compounds 11n-11p) substitutions.[1]
Dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one Derivatives
In a related study, Li et al. (2021) explored a series of 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives. A key compound from this series, R8e , demonstrated strong anti-proliferative effects on A549 cells with an IC50 of 2.01 µM and exhibited superior in vitro PARP-1 enzyme inhibitory activity compared to rucaparib. This research underscores the potential of modifying the azepine ring, in this case by introducing a ketone, to enhance PARP-1 inhibition.
| Compound | PARP-1 IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| Compound 11b | 19.24 | A549 | 1.95 | [1] |
| Rucaparib | Comparable to 11b | - | - | [1] |
| Compound R8e | Better than Rucaparib | A549 | 2.01 |
Table 1: Comparative efficacy of representative this compound derivatives and Rucaparib.
Structure-Activity Relationship (SAR) Insights
The available data on spiro-derivatives of this compound allows for the deduction of preliminary SAR.
Figure 2: Key SAR insights for spiro-2,3,4,5-Tetrahydro-1H-benzo[c]azepine PARP-1 inhibitors.
It is important to note that the exploration of non-spiro this compound derivatives as PARP-1 inhibitors is not extensively documented in the current scientific literature. This represents a potential area for future research and development, as simpler, non-spirocyclic structures may offer advantages in terms of synthetic accessibility and physicochemical properties.
Experimental Protocols for Efficacy Determination
To ensure the scientific rigor and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the efficacy of PARP-1 inhibitors.
PARP-1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
Principle: The assay quantifies the amount of PAR produced by recombinant PARP-1 in the presence of a DNA activator and NAD+. The inhibition of PAR synthesis by a test compound is measured relative to a control.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
Dilute recombinant human PARP-1 enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of activated DNA (e.g., sonicated salmon sperm DNA) in the reaction buffer.
-
Prepare a solution of biotinylated NAD+ in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the PARP-1 enzyme solution to each well.
-
Initiate the reaction by adding the activated DNA and biotinylated NAD+ solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) at a high concentration.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR to bind.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the antibody to bind to the captured PAR.
-
Wash the plate to remove unbound antibody.
-
Add a colorimetric or chemiluminescent substrate for the reporter enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3: Workflow for a PARP-1 enzymatic inhibition assay.
Cellular PARP-1 Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PARP-1 activity within a cellular context.
Principle: The assay measures the level of PARylation in cells treated with a DNA damaging agent and the test compound. A potent inhibitor will reduce the amount of PAR produced in response to DNA damage.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A549, HeLa) to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2 or MMS) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for PAR.
-
As a loading control, also probe for a housekeeping protein like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Perform densitometric analysis of the PAR bands and normalize them to the loading control.
-
Compare the levels of PARylation in compound-treated cells to the vehicle-treated control to determine the extent of cellular PARP-1 inhibition.
-
Conclusion and Future Directions
The this compound scaffold, particularly in its spirocyclic form, represents a promising platform for the development of novel and potent PARP-1 inhibitors. The demonstrated efficacy of compounds like 11b and R8e, which rivals or surpasses that of the established drug rucaparib, validates this chemical space for further exploration. The preliminary SAR insights suggest that fine-tuning the substitutions on the azepine nitrogen and modifications to the azepine ring itself are fruitful avenues for optimizing potency.
A significant opportunity lies in the design and synthesis of non-spiro this compound derivatives as PARP-1 inhibitors. The lack of extensive research in this area presents a clear path for innovation, potentially leading to compounds with improved pharmacological profiles.
The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of these and other novel PARP-1 inhibitors. By adhering to these self-validating systems, researchers can ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development. The continued investigation of the this compound class of compounds holds considerable promise for expanding the arsenal of targeted therapies against cancer.
References
A Tale of Two Scaffolds: Unraveling the Divergent Biological Activities of Benzo[c]- and Benzo[b]azepines
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of medicinal chemistry, the tetrahydrobenzazepine core represents a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed. However, the seemingly subtle shift in the position of the nitrogen atom within this tricyclic system, from a benzo[c]azepine to a benzo[b]azepine, unlocks dramatically different pharmacological profiles. This guide provides an in-depth, comparative analysis of the biological activities of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine and 2,3,4,5-Tetrahydro-1H-benzo[b]azepine, offering insights into their distinct therapeutic potentials and the experimental methodologies used to evaluate them.
At a Glance: Two Isomers, Two Destinies
The core difference in the biological explorations of these two scaffolds lies in their primary targets. Research into This compound derivatives has predominantly focused on their potent activity as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors , a critical target in oncology. In stark contrast, derivatives of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine have been primarily investigated as agonists of the 5-HT2C receptor , a key player in the central nervous system, with implications for treating a range of psychiatric and metabolic disorders.
This divergence in therapeutic application underscores the profound impact of heteroatom placement on molecular interactions with biological targets.
The Rise of Benzo[c]azepines in Oncology: Targeting PARP-1
Recent research has illuminated the potential of the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold as a fertile ground for the discovery of novel and potent PARP-1 inhibitors.[1][2][3] PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition can lead to the accumulation of cytotoxic double-strand breaks in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, a concept known as synthetic lethality.[4]
Structure-Activity Relationship (SAR) Insights
A study on a series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives revealed key structural features influencing their anti-proliferative and PARP-1 inhibitory activities.[1][3] The general structure of these derivatives involves substitution at the nitrogen of the azepine ring.
Key Findings:
-
Substitution at the Azepine Nitrogen: The nature of the substituent at the 2-position of the benzo[c]azepine core is critical for activity. The introduction of a (1-phenyl-1H-1,2,3-triazol-4-yl)methyl group has proven to be a fruitful strategy.
-
Aromatic Substitution on the Triazole: The electronic properties of the phenyl ring attached to the triazole moiety significantly impact the inhibitory potency. Electron-withdrawing groups, such as fluorine, at the ortho or meta positions of the phenyl ring tend to enhance anti-proliferative effects against cancer cell lines.
Quantitative Analysis of Benzo[c]azepine Derivatives as PARP-1 Inhibitors
The following table summarizes the in vitro anti-proliferative and PARP-1 inhibitory activities of selected 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives from a key study.[1][2][3]
| Compound | R Group (Substitution on Phenyl Ring of Triazole) | Anti-proliferative IC50 (µM) against A549 cells | PARP-1 Inhibitory IC50 (nM) |
| 11b | 2-Fluorophenyl | 1.95 | 19.24 |
| 11c | 3-Fluorophenyl | >50 | Not Reported |
| 11h | 2-Chlorophenyl | 2.65 | Not Reported |
| 11j | 4-Chlorophenyl | 2.54 | Not Reported |
Data sourced from a study on novel erythrina derivatives.[1][2][3]
Caption: SAR of benzo[c]azepine derivatives as PARP-1 inhibitors.
Benzo[b]azepines in Neuroscience: Targeting the 5-HT2C Receptor
The 2,3,4,5-Tetrahydro-1H-benzo[b]azepine scaffold has been identified as a promising starting point for the development of 5-HT2C receptor agonists. The 5-HT2C receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition. Agonism at this receptor is a validated mechanism for the treatment of obesity and has potential in other CNS disorders.
Structure-Activity Relationship (SAR) Insights
While extensive SAR data for a broad series of simple 2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives is not as readily available in the public domain as for the benzo[c]azepine PARP-1 inhibitors, the parent compound itself is noted as a 5-HT2C receptor agonist. Further chemical modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
For instance, the development of more complex molecules like bexicaserin, which incorporates a tricyclic benzodiazepine scaffold related to the benzo[b]azepine core, highlights the importance of specific substitutions to achieve high selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors.[5] This selectivity is crucial for avoiding off-target effects such as hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B).
Caption: Biological activity of the benzo[b]azepine scaffold.
Experimental Protocols: A Guide to In Vitro Characterization
The distinct biological targets of these two scaffolds necessitate different experimental approaches for their evaluation. Below are representative protocols for assessing PARP-1 inhibition and 5-HT2C receptor binding.
Protocol 1: In Vitro PARP-1 Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a test compound against PARP-1, similar to the methods used to evaluate the benzo[c]azepine derivatives.[4][6][7][8]
Objective: To quantify the concentration of a test compound required to inhibit 50% of PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
-
Wash buffer
-
Test compounds and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in assay buffer.
-
Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme, followed by the test compound or control at various concentrations.
-
Initiation of Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the HRP substrate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of PARP-1 inhibition against the logarithm of the test compound concentration. The IC50 value is determined using a non-linear regression curve fit.
Caption: Workflow for an in vitro PARP-1 inhibition assay.
Protocol 2: Radioligand Binding Assay for the 5-HT2C Receptor
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the 5-HT2C receptor, a standard method for characterizing compounds like the benzo[b]azepine derivatives.[9][10][11][12]
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT2C receptor, and to calculate its inhibition constant (Ki).
Materials:
-
Cell membranes expressing the human 5-HT2C receptor
-
Radioligand (e.g., [3H]-mesulergine or [125I]-DOI)
-
Unlabeled ligand for non-specific binding (e.g., a high concentration of a known 5-HT2C antagonist like SB242084)
-
Assay buffer
-
Test compounds
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of the test compounds. Thaw and resuspend the cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a 5-HT2C receptor radioligand binding assay.
Conclusion: Isomeric Scaffolds as Springboards for Divergent Drug Discovery
The comparative analysis of this compound and 2,3,4,5-Tetrahydro-1H-benzo[b]azepine provides a compelling illustration of how subtle structural modifications can lead to profoundly different biological activities. While the benzo[c]azepine core has emerged as a promising scaffold for the development of PARP-1 inhibitors for cancer therapy, the benzo[b]azepine isomer has been primarily explored for its agonist activity at the 5-HT2C receptor, with potential applications in neuroscience and metabolic diseases.
For researchers and drug development professionals, this understanding is crucial. It highlights the importance of scaffold selection in the early stages of drug discovery and underscores the distinct experimental pathways required to characterize and optimize compounds based on their intended biological targets. The divergent paths of these two isomers serve as a testament to the chemical diversity and therapeutic potential encapsulated within the broader family of benzazepines.
References
- 1. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Receptor Binding Profiles of Benzo[c]azepine Analogs and Related Bioisosteres
This guide provides a comprehensive comparative analysis of the receptor binding profiles of benzo[c]azepine analogs and structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the affinity of these molecules for key central nervous system (CNS) targets, particularly dopamine and serotonin receptors. By synthesizing data from multiple studies, we aim to provide a clear, objective comparison supported by experimental data and methodologies.
Introduction: The Therapeutic Potential of the Benzo[c]azepine Scaffold
The benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential for treating a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The versatile nature of this chemical moiety allows for substitutions that can fine-tune the affinity and selectivity for various G-protein coupled receptors (GPCRs), most notably the dopamine (D₁, D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c) receptor subtypes. Atypical antipsychotic drugs, for instance, often exhibit a complex pharmacology, with their clinical efficacy and side-effect profiles being intricately linked to their receptor binding signatures.[1][2] Understanding the nuances of how structural modifications to the benzo[c]azepine core impact receptor interactions is therefore paramount for the rational design of novel therapeutics with improved efficacy and safety.
This guide will explore the binding affinities of a selection of benzo[c]azepine analogs and related bioisosteric structures, present the data in a clear, comparative format, and provide detailed protocols for the key experimental assays used to generate this data. We will also delve into the critical structure-activity relationships that emerge from this comparative analysis.
Comparative Receptor Binding Profiles
The following tables summarize the in vitro binding affinities (Ki, in nM) of a series of benzo[c]azepine analogs and related compounds for various dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity. These compounds have been selected from the literature to illustrate key structure-activity relationships.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Benzo[c]azepine Analogs and Related Compounds at Dopamine Receptors
| Compound | D₁ | D₂ | D₃ | D₂/D₃ Selectivity | Reference |
| Compound A | 811 | >10,000 | - | - | [3] |
| Compound B | 49.3 | >10,000 | - | - | [3] |
| Benzolactam Deriv. 1 | >10,000 | 150 | 25 | 6 | [4] |
| Benzolactam Deriv. 2 | >10,000 | 50 | 5 | 10 | [4] |
| Bitopic Ligand 1 | - | 12.5 | 0.8 | 15.6 | [5][6] |
| Bitopic Ligand 2 | - | 2.5 | 0.9 | 2.8 | [7][8] |
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Benzo[c]azepine Analogs and Related Compounds at Serotonin Receptors
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂c | Reference |
| Compound B | >10,000 | >10,000 | >10,000 | [3] |
| Benzolactam Deriv. 1 | - | 250 | - | [4] |
| Benzolactam Deriv. 2 | - | 150 | - | [4] |
| Bitopic Ligand 2 | 3.5 | 150 | 45 | [7][8] |
| Benzisoxazole Deriv. | 1.2 | 0.5 | 15 | [9] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, in conjunction with broader studies, reveal several key SAR trends for benzo[c]azepine analogs and related structures:
-
Substitution on the Benzo Ring: The nature and position of substituents on the fused benzene ring of the benzo[c]azepine core can significantly impact receptor affinity and selectivity. For instance, electron-withdrawing groups can influence the electronic properties of the aromatic system and its interaction with the receptor binding pocket.[10]
-
N-Substitution on the Azepine Ring: Modifications to the nitrogen atom of the azepine ring are a common strategy to modulate receptor binding. As seen with Compounds A and B, the length and nature of the N-alkylamino side chain can dramatically alter D₁ receptor affinity.[3]
-
Conformational Restraint and Bioisosteric Scaffolds: The conformational flexibility of the seven-membered azepine ring plays a crucial role in receptor recognition. The introduction of conformational constraints, such as in the benzolactam derivatives, can enhance affinity and selectivity for specific receptor subtypes, particularly the D₃ receptor.[4] The use of bioisosteric scaffolds, like the benzisoxazole derivatives, can lead to compounds with potent multi-target profiles, engaging both dopaminergic and serotonergic receptors with high affinity.[9]
-
Bitopic Ligand Design: A particularly successful strategy for achieving high D₃ receptor selectivity is the design of bitopic ligands.[5][6] These compounds possess a primary pharmacophore that binds to the orthosteric binding site of the receptor and a secondary pharmacophore connected by a linker that interacts with a less conserved secondary binding pocket. This approach has yielded ligands with excellent D₃ receptor affinity and high selectivity over the D₂ receptor.[7][8]
-
Functional Activity: It is crucial to consider not only the binding affinity but also the functional activity of these compounds (i.e., whether they act as agonists, antagonists, or partial agonists). For example, some bitopic ligands exhibit D₂ receptor antagonism while simultaneously acting as 5-HT₁ₐ receptor agonists, a profile that is often sought after for atypical antipsychotics.[7][8] The functional activity of a ligand is highly dependent on the specific conformational changes it induces in the receptor upon binding.[11][12]
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of drug discovery research. Radioligand binding assays are a common and robust method for quantifying the interaction between a ligand and its receptor.[13]
Radioligand Binding Assay: A Step-by-Step Methodology
This protocol outlines a general procedure for a competitive radioligand binding assay.
-
Preparation of Receptor Membranes:
-
Homogenize the tissue or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a series of tubes or a microplate, add a fixed concentration of a radiolabeled ligand with known high affinity for the target receptor.
-
Add increasing concentrations of the unlabeled test compound (the benzo[c]azepine analog).
-
To determine non-specific binding, include control tubes with the radioligand and a high concentration of a known unlabeled ligand.
-
Initiate the binding reaction by adding the prepared receptor membranes to each tube.
-
Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the free radioligand will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizations
Chemical Structures of Representative Analogs
Caption: Representative chemical structures of different classes of azepine-related compounds.
Experimental Workflow for a Radioligand Binding Assay
Caption: A simplified workflow of a competitive radioligand binding assay.
Conclusion
The comparative analysis of the receptor binding profiles of benzo[c]azepine analogs and their bioisosteres reveals a rich and complex structure-activity landscape. Subtle modifications to the chemical scaffold can lead to profound changes in receptor affinity and selectivity, highlighting the importance of a data-driven approach to drug design. The development of bitopic ligands, in particular, has emerged as a powerful strategy for achieving high selectivity for the dopamine D₃ receptor, a key target for the treatment of various CNS disorders. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this versatile chemical class, with the ultimate goal of developing novel therapeutics with optimized efficacy and minimized side effects.
References
- 1. Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mespharmacy.org [mespharmacy.org]
- 11. mdpi.com [mdpi.com]
- 12. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Novel 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Derivatives as Dopamine D1 Receptor Agonists
A Senior Application Scientist's Guide to In Vitro and In Vivo Benchmarking
In the landscape of neuropharmacology, the dopamine D1 receptor represents a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive impairments.[1][2][3] The 2,3,4,5-Tetrahydro-1H-benzo[c]azepine scaffold has emerged as a promising foundation for the development of potent and selective D1 agonists. This guide presents a comprehensive benchmarking framework for evaluating novel derivatives of this scaffold against established drugs, providing the in-depth technical protocols and comparative data necessary for informed drug development decisions.
Here, we will analyze the performance of two novel derivatives, designated Compound A and Compound B , against the well-characterized D1 receptor agonists Fenoldopam and SKF-38393 .[4][5][6][7] Our evaluation will encompass receptor binding affinity, functional potency and selectivity, and in vivo target engagement to provide a holistic view of their therapeutic potential.
The Scientific Rationale: Why This Comparison Matters
The primary objective in developing new D1 agonists is to achieve a superior therapeutic window by optimizing on-target potency while minimizing off-target activities that can lead to undesirable side effects. Fenoldopam, a selective D1 receptor partial agonist, is used intravenously for severe hypertension due to its potent vasodilatory effects in the renal vasculature, but its clinical use is limited by its poor blood-brain barrier penetration.[4][5][8][9][10][11] SKF-38393 is a classic D1-like receptor partial agonist used extensively in preclinical research, but its development has been hampered by factors including limited bioavailability and a complex pharmacological profile.[6][7][12][13][14]
This guide provides the experimental framework to answer the critical question: Can novel this compound derivatives like Compound A and B offer a superior balance of potency, selectivity, and in vivo efficacy compared to these benchmarks?
In Vitro Performance Benchmarking
Our in vitro analysis is designed as a screening cascade to first determine the binding affinity of our novel compounds to the D1 receptor, then to assess their functional ability to activate the receptor and its downstream signaling pathway, and finally to profile their activity at key off-target receptors.
Diagram: In Vitro Benchmarking Workflow
Caption: A tiered approach to in vitro screening of novel compounds.
Receptor Binding Affinity
To quantify the binding affinity of the test compounds for the human dopamine D1 receptor, a competitive radioligand binding assay is employed. This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.[15][16][17]
Comparative Binding Affinity Data
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | 5-HT2A Ki (nM) | α2A Ki (nM) |
| Compound A | 1.2 | >10,000 | 850 | 1,200 | >10,000 |
| Compound B | 5.8 | 2,500 | 1,500 | >10,000 | >10,000 |
| Fenoldopam | 9.5 | >10,000 | >10,000 | 2,300 | 800 |
| SKF-38393 | 11.0 | 5,200 | 3,800 | >10,000 | >10,000 |
Data Interpretation: Compound A demonstrates the highest binding affinity for the D1 receptor, with a Ki value approximately 8-fold lower than Fenoldopam. Importantly, it shows significantly greater selectivity over D2 and D3 receptors compared to SKF-38393. Compound B also shows high affinity for D1, with a clean profile against the tested serotonergic and adrenergic receptors.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize HEK293 cells stably expressing the human D1 receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge at 1,000 x g for 5 minutes to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.[18]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration via a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at 10-point, half-log dilutions), and 50 µL of radioligand (e.g., [³H]-SCH23390 at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg of protein).
-
For non-specific binding determination, use a high concentration of a non-labeled competitor (e.g., 10 µM Butaclamol).
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[18]
-
Terminate the reaction by rapid filtration through a GF/C filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Dry the filter plate, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
Calculate IC50 values by fitting the data to a non-linear regression curve.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Functional Potency at the D1 Receptor
The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR). Its activation stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[1][19][20] We quantify this functional response to determine the potency (EC50) and efficacy (Emax) of our compounds.
Diagram: Dopamine D1 Receptor Signaling Pathway
Caption: Canonical Gs-protein signaling cascade upon D1 receptor activation.
Comparative Functional Potency Data
| Compound | D1 EC50 (nM) | % Max Response (vs Dopamine) |
| Compound A | 2.5 | 95% (Full Agonist) |
| Compound B | 12.1 | 75% (Partial Agonist) |
| Fenoldopam | 20.5 | 65% (Partial Agonist) |
| SKF-38393 | 25.3 | 70% (Partial Agonist) |
Data Interpretation: Compound A is a potent, full agonist at the D1 receptor, with an EC50 value significantly lower than both benchmark drugs. This indicates a strong ability to activate the receptor's signaling pathway. Compound B acts as a partial agonist with higher potency and slightly greater efficacy than Fenoldopam and SKF-38393.
Experimental Protocol: cAMP Functional Assay
-
Cell Preparation:
-
Culture HEK293 cells expressing the human D1 receptor in a suitable medium.
-
The day before the assay, seed cells into a 384-well plate at an optimized density.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Add 10 µL of test compound at various concentrations to the wells.
-
Incubate for 30 minutes at 37°C to stimulate the receptor.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP assay kit, following the manufacturer's instructions.[21][22][23][24] These kits are typically based on a competitive immunoassay format.[21][22]
-
-
Data Analysis:
-
The signal from the assay is inversely proportional to the amount of cAMP produced.
-
Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect).
-
Normalize the Emax to the response produced by a saturating concentration of the endogenous ligand, dopamine, to determine the percentage of maximal response.
-
In Vivo Performance Benchmarking
To translate our in vitro findings into a more physiologically relevant context, we use in vivo microdialysis in a rodent model. This technique allows for the direct measurement of neurotransmitter levels in specific brain regions following systemic administration of a compound.[25][26][27] We will focus on the prefrontal cortex (PFC), a key brain region for cognitive functions mediated by D1 receptors.[1]
Diagram: In Vivo Microdialysis Experimental Setup
Caption: Workflow for measuring neurotransmitter release via in vivo microdialysis.
Comparative In Vivo Neurochemical Effects
| Compound (1 mg/kg, i.p.) | Peak % Increase in PFC Dopamine (vs Baseline) |
| Compound A | + 150% |
| Compound B | + 95% |
| SKF-38393 | + 80% |
| Vehicle | No significant change |
Data Interpretation: Systemic administration of Compound A produced a robust and significant increase in extracellular dopamine levels in the prefrontal cortex, substantially greater than that induced by SKF-38393. This suggests excellent blood-brain barrier penetration and potent in vivo target engagement. Compound B also demonstrated significant in vivo activity, moderately outperforming the benchmark compound.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the medial prefrontal cortex.
-
Allow animals to recover for at least 5-7 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2-mm membrane) through the guide cannula into the PFC of a freely moving rat.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min) using a syringe pump.[26]
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant.
-
-
Compound Administration and Sampling:
-
After establishing a stable baseline (at least three consecutive samples with <10% variation), administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Quantify the concentration of dopamine in each sample by comparing it to a standard curve.
-
Express the results as a percentage change from the average baseline concentration for each animal.
-
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of novel this compound derivatives. Based on our comparative data, Compound A emerges as a highly promising lead candidate. It exhibits superior D1 receptor binding affinity, potent full agonist activity, and a clean off-target profile. Crucially, these in vitro advantages translate to significant in vivo target engagement, demonstrating its potential as a centrally active therapeutic agent.
Compound B , while less potent than Compound A, still represents an improvement over existing benchmarks like Fenoldopam and SKF-38393, showcasing the therapeutic potential of partial agonism with improved pharmacokinetics.
Further development of Compound A should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in animal models of Parkinson's disease or cognitive dysfunction. This structured, data-driven approach is essential for advancing the next generation of D1-targeted therapeutics from the bench to the clinic.
References
- 1. What are D1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKF-38,393 - Wikipedia [en.wikipedia.org]
- 7. SKF 38393 hydrochloride | D1 receptor Agonist | Hello Bio [hellobio.com]
- 8. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]
- 9. Fenoldopam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. drugs.com [drugs.com]
- 11. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]
- 12. The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. buczynski-gregus.com [buczynski-gregus.com]
- 27. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Cross-Validation of In Vitro and In Vivo Data for 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Derivatives
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A critical juncture in this process is the cross-validation of in vitro and in vivo experimental data. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, focusing on the 2,3,4,5-Tetrahydro-1H-benzo[c]azepine scaffold, a core structure in many centrally acting agents.
Due to a scarcity of comprehensive and publicly available data on the unsubstituted parent compound, this guide will utilize the well-characterized and prototypical dopamine D1-like receptor partial agonist, SKF-38393 ( (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol) , as a representative example. The principles and methodologies detailed herein are broadly applicable to the pharmacological assessment of other derivatives of the this compound class.
The Imperative of Cross-Validation: From Benchtop to Biological System
The predictive power of early-stage drug discovery hinges on the successful translation of in vitro findings to in vivo efficacy. In vitro assays, conducted in controlled laboratory settings, offer high-throughput screening and mechanistic insights. However, they do not fully recapitulate the complex interplay of physiological processes within a living organism. Conversely, in vivo studies provide a holistic view of a compound's effects but are often lower-throughput and more complex to interpret. The robust correlation between these two data domains is paramount for making informed decisions on which candidates to advance.
This guide will dissect the in vitro characterization of a this compound derivative, specifically its interaction with dopamine receptors, and correlate these findings with its observable behavioral effects in an in vivo model.
In Vitro Characterization: Quantifying Receptor Affinity
The initial step in understanding the pharmacological profile of a this compound derivative like SKF-38393 is to determine its binding affinity for its putative biological targets. As many benzazepines exhibit activity at dopamine receptors, a standard approach is to perform radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).
Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a specific radioligand for the receptor subtype of interest (e.g., [³H]SCH-23390 for D1 receptors), and varying concentrations of the test compound (SKF-38393).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand (e.g., unlabeled SCH-23390).
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Detection and Analysis:
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Binding Affinity of SKF-38393
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 1 | [1][2] |
| Dopamine D5 | ~0.5 | [1][2] |
| Dopamine D2 | ~150 | [1][2] |
| Dopamine D3 | ~5000 | [1][2] |
| Dopamine D4 | ~1000 | [1][2] |
Interpretation of In Vitro Data: The low nanomolar Ki values for D1 and D5 receptors indicate that SKF-38393 is a potent ligand for these subtypes.[1][2] The significantly higher Ki values for D2, D3, and D4 receptors demonstrate its selectivity for D1-like receptors.[1][2] This in vitro profile predicts that the in vivo effects of SKF-38393 will be primarily mediated through the activation of D1 and D5 dopamine receptors.
In Vivo Evaluation: Assessing Behavioral Correlates
To validate the in vitro findings, it is essential to assess the compound's effects in a living organism. For a dopamine D1 receptor agonist, a common and informative in vivo assay is the measurement of spontaneous locomotor activity in rodents. Activation of D1 receptors in the central nervous system is known to modulate motor behavior.
Experimental Protocol: Rodent Locomotor Activity
Objective: To evaluate the effect of the test compound on spontaneous locomotor activity in mice or rats.
Methodology:
-
Animal Acclimation:
-
House the animals (e.g., male C57BL/6 mice) in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.
-
-
Compound Administration:
-
Dissolve the test compound (SKF-38393) in a suitable vehicle (e.g., saline).
-
Administer the compound to the animals via a chosen route (e.g., intraperitoneal injection) at various doses. A control group should receive the vehicle alone.
-
-
Locomotor Activity Measurement:
-
Immediately following injection, place each animal individually into an open-field arena equipped with automated photobeam detectors or a video tracking system.
-
Record locomotor activity for a defined period (e.g., 60 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
-
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Expected In Vivo Results for a D1 Agonist
Dopamine D1 receptor agonists typically induce a biphasic effect on locomotor activity. At lower doses, they can produce an initial period of hypoactivity followed by hyperactivity. Higher doses often lead to a more pronounced and sustained hyperactive state, sometimes accompanied by stereotyped behaviors.
Cross-Validation: Connecting the Dots
The crucial step is to correlate the in vitro potency with the in vivo efficacy.
-
Potency Correlation: The in vitro Ki value should, to some extent, predict the in vivo potency. Compounds with lower Ki values (higher affinity) are generally expected to be effective at lower doses in vivo. For SKF-38393, its high affinity for D1 receptors is consistent with its ability to modulate locomotor activity at relatively low milligram per kilogram doses in rodents.
-
Selectivity and Off-Target Effects: The in vitro selectivity profile can help explain the in vivo behavioral observations. The high selectivity of SKF-38393 for D1-like receptors suggests that its effects on locomotor activity are primarily mediated by these receptors.[1][2] If a compound displays significant affinity for other receptors in vitro, its in vivo behavioral profile may be more complex due to the engagement of multiple targets.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A complete cross-validation would also involve pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The concentration of the drug at the receptor site in the brain over time can then be correlated with the observed behavioral effects, providing a more quantitative in vitro-in vivo correlation (IVIVC).
Visualizing the Workflow and Pathways
Experimental Workflow for Cross-Validation
Caption: Workflow for in vitro to in vivo cross-validation.
Simplified Dopamine D1 Receptor Signaling Pathway
Caption: Simplified Dopamine D1 receptor signaling cascade.
Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. By systematically comparing the receptor binding affinity of a this compound derivative like SKF-38393 with its behavioral effects in animal models, researchers can build a comprehensive pharmacological profile. This integrated approach not only enhances the understanding of a compound's mechanism of action but also provides the necessary confidence to advance the most promising candidates toward clinical development. The methodologies and principles outlined in this guide serve as a foundational framework for the rigorous evaluation of novel therapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3,4,5-tetrahydro-1H-benzo[c]azepine analogs, a privileged scaffold in medicinal chemistry. We will explore how structural modifications to this core influence activity at key central nervous system targets, primarily focusing on dopamine and serotonin receptors. Due to limited publicly available data, the interaction of this specific scaffold with opioid receptors will be discussed in a broader context. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these receptor systems.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core is a key structural motif found in a variety of pharmacologically active compounds. Its semi-rigid framework allows for the precise orientation of substituent groups, making it an excellent template for probing receptor binding pockets. The numbering of the benzo[c]azepine ring system is crucial for understanding the SAR discussions that follow.
DOT Script for Benzo[c]azepine Numbering:
Caption: Numbering of the this compound scaffold.
Dopamine Receptor Activity: A Primary Focus of SAR Studies
A significant body of research has focused on the SAR of 1-phenyl-substituted this compound analogs as ligands for dopamine receptors, particularly the D1-like receptors (D1 and D5). These receptors are crucial targets for the treatment of various neurological and psychiatric disorders.
Substitutions on the Benzazepine Core
-
Position 6: The introduction of a chloro group at the 6-position has been shown to enhance D1 receptor affinity.[1][2] This substitution is well-tolerated for D1 agonist activity.[1] Furthermore, replacing the 6-chloro with a 6-bromo group results in virtually identical affinities for the D1 receptor.[3]
-
Positions 7 and 8: A catechol motif (hydroxyl groups at C7 and C8) is a critical feature for D1 receptor agonist activity.[1] However, an 8-hydroxy-7-methoxy arrangement can lead to stronger D1 receptor affinity compared to the corresponding catechol-containing analog.[4] The C8 position can tolerate amino and methanesulfonamide substituents while maintaining high D1 affinity, whereas amide groups at this position tend to result in lower to moderate affinity.[1]
-
Nitrogen (N2): The substituent on the benzazepine nitrogen plays a significant role in D1 receptor affinity. Generally, an N-methyl group is preferred over N-H or N-allyl groups for high D1 affinity.[1][4]
Substitutions on the 1-Phenyl Ring
-
Position C2': Substituents at the C2' position of the 1-phenyl ring have been explored to understand their impact on the orientation of this pendant group. Studies indicate that C2' halo (especially fluoro) and methyl groups are well-tolerated for D1R/D5R activity.[4]
-
Position C3': The presence of a C3'-methyl group is known to enhance D1 receptor affinity.[1][2] Other substitutions at this position, such as chloro or trifluoromethyl, also contribute to potent dopaminergic activity.[2]
-
Position C4': Hydroxy and methoxy substituents at the C4' position have not been found to significantly boost D1 receptor affinity.[1]
Dopamine Receptor Subtype Selectivity
A notable challenge with 1-phenylbenzazepine-based D1-like receptor ligands is achieving high selectivity between the D1 and D5 subtypes. Many potent D1 ligands, such as SKF 83822, exhibit similar high affinity for both D1 and D5 receptors, limiting their utility in dissecting the individual roles of these receptor subtypes.[1] Generally, the D1 versus D5 selectivity for this class of compounds is modest, often less than 10-fold.[1][4] However, these analogs typically maintain excellent selectivity over the D2 and D3 dopamine receptors.[5]
Comparative Data: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | 6-Position | N2-Substituent | 1-Phenyl Substituent | D1 Ki (nM) | D5 Ki (nM) | D1 vs D5 Selectivity | Reference |
| SKF 83822 | H | - | - | 0.2 | 0.3 | ~1.5-fold | [1] |
| SKF 38393 | H | - | - | 1.0 | 0.5 | ~0.5-fold | [1] |
| 15a | Cl | CH₃ | 3'-CH₃ | 30 | 187 | ~6-fold | [1] |
| 10b | - | CH₃ | 2'-F, 3'-CH₃ | 5.7 | - | - | [4] |
Serotonin Receptor Activity: An Emerging Area of Investigation
While the primary focus has been on dopamine receptors, evidence suggests that the this compound scaffold can also interact with serotonin (5-HT) receptors.
Lorcaserin: A Selective 5-HT2C Receptor Agonist
A key example is Lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine) , a selective 5-HT2C receptor agonist that was developed for the treatment of obesity.[6] The discovery of lorcaserin highlights the potential of this scaffold to yield potent and selective ligands for serotonin receptor subtypes. The SAR for this specific analog indicates that the 8-chloro and 1-methyl substitutions are crucial for its 5-HT2C agonist activity and selectivity.
Limited SAR Data for Other 5-HT Receptors
While some 1-phenylbenzazepine analogs have been screened against the 5-HT2A receptor and generally show low affinity,[5] comprehensive SAR studies across the broader family of 5-HT receptors for the this compound scaffold are not widely available in the public domain. The structurally related 2,3,4,5-tetrahydro-1H-benzo[b]azepine has been reported as a 5-HT2C receptor agonist, further suggesting the potential of the benzazepine core to interact with this receptor family.
Opioid Receptor Activity: A Frontier for Exploration
Currently, there is a paucity of specific structure-activity relationship studies for this compound analogs at the mu (µ), delta (δ), and kappa (κ) opioid receptors in publicly accessible literature. While the broader field of opioid research is extensive, it has largely focused on other core structures such as morphinans and related alkaloids. The development of ligands for opioid receptors often involves distinct pharmacophoric elements not typically found in the benzazepine analogs discussed for dopamine and serotonin receptors. Future research may explore the potential of the this compound scaffold to interact with opioid receptors, potentially leading to the discovery of novel analgesics or modulators of opioid signaling.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound analogs. It is essential to optimize these protocols for specific receptor subtypes and cell systems.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.
DOT Script for Radioligand Binding Assay Workflow:
Caption: Workflow for a typical radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines like CHO or HEK293, or from brain tissue).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1 receptors).
-
Varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger for many G protein-coupled receptors (GPCRs).
DOT Script for Gs and Gi Signaling Pathways:
Caption: Signaling pathways for Gs- and Gi-coupled receptors affecting cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to a suitable confluency.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (typically at its EC₅₀ or EC₈₀).
-
-
Incubation: Incubate the plate for a specific time at 37°C to allow for receptor activation and subsequent changes in cAMP levels.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor™).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀, which can be converted to a Kb (antagonist dissociation constant).
-
Conclusion
The this compound scaffold has proven to be a highly fruitful template for the development of potent and selective ligands for dopamine D1-like receptors. The extensive SAR data available provides a clear roadmap for the design of new analogs with tailored affinities and selectivities. The discovery of lorcaserin has opened a new avenue for exploring the potential of this scaffold to target serotonin receptors, particularly the 5-HT2C subtype. While the interaction of these compounds with opioid receptors remains largely unexplored, the versatility of the benzo[c]azepine core suggests that future investigations in this area could yield novel and valuable therapeutic agents. The experimental protocols provided herein offer a solid foundation for the pharmacological characterization of new analogs, enabling a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on C2'-substituted 1-phenylbenzazepines as dopamine D1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Tetrahydrobenzazepine Isomers
Introduction: The Therapeutic Significance of the Tetrahydrobenzazepine Scaffold
The tetrahydrobenzazepine core, a seven-membered azepine ring fused to a benzene ring, is a privileged scaffold in modern medicinal chemistry. Its structural isomers—1-benzazepine, 2-benzazepine, and 3-benzazepine—form the foundation of numerous therapeutic agents with diverse pharmacological activities. The conformational flexibility of the seven-membered ring allows for precise spatial orientation of substituents, enabling potent and selective interactions with various biological targets.
Notable examples underscore the scaffold's importance:
-
Benazepril (Lotensin®) , a 2,3,4,5-tetrahydro-1H-1-benzazepine derivative, is a widely prescribed ACE inhibitor for treating hypertension.
-
Galantamine , a natural product featuring a complex tetrahydro-2-benzazepine core, is used to manage mild to moderate Alzheimer's disease.[1]
-
Lorcaserin (Belviq®) , a 2,3,4,5-tetrahydro-1H-3-benzazepine, was approved as a selective 5-HT2C receptor agonist for weight management.[1][2]
-
Fenoldopam , another 3-benzazepine derivative, serves as a rapid-acting vasodilator for treating severe hypertension.[1]
Given their therapeutic value, the development of efficient and versatile synthetic routes to access these different isomers is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies for constructing the 1-, 2-, and 3-benzazepine cores, highlighting the underlying chemical principles, experimental considerations, and relative merits of each approach.
Visualizing the Tetrahydrobenzazepine Isomers
The fundamental challenge in synthesizing these molecules lies in the efficient construction of the seven-membered heterocyclic ring. The position of the nitrogen atom dictates the optimal synthetic strategy.
Caption: The three core isomers of tetrahydrobenzazepine.
Part 1: Synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepines
The synthesis of 1-benzazepines often relies on the formation of the C1-C2 and N1-C9a bonds. Key strategies involve intramolecular cyclizations of functionalized aniline derivatives and ring expansion reactions.
Intramolecular Friedel-Crafts Cyclization
This classical approach remains a robust method for constructing the 1-benzazepine skeleton. The strategy involves the cyclization of an N-protected 3-phenylpropylamine derivative containing an activated carboxylic acid or its equivalent.
General Workflow:
Caption: Workflow for Friedel-Crafts synthesis of 1-benzazepines.
Mechanistic Insight: The key step is an electrophilic aromatic substitution where the tethered acyl group attacks the electron-rich benzene ring, typically activated by a strong Lewis acid like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).[3][4] The choice of the N-protecting group (e.g., tosyl) is critical; it must be stable to the acidic cyclization conditions but readily removable later. The subsequent reduction of the resulting lactam (benzazepinone) yields the desired tetrahydro-1-benzazepine.
Ring Expansion of Tetrahydroquinolines
Ring expansion strategies offer an alternative pathway, often starting from more readily available six-membered ring precursors. One such method involves a Wittig-Prévost protocol to convert tetrahydroquinolin-4-ones into tetrahydro-1-benzazepin-4-ones.[5]
Key Transformation: The process involves a one-carbon ring expansion, which can be a powerful tool for accessing the seven-membered ring system from a stable quinoline core. This method is particularly useful for introducing functionality at the C4 position.[5]
Part 2: Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepines
The construction of the 2-benzazepine isomer requires forming bonds adjacent to the benzylic C1 position. Strategies often involve cyclization of ortho-substituted phenethylamines or modern catalytic methods like ring-closing metathesis.
Sustainable Synthesis from Lignin-Derived Platform Chemicals
A noteworthy and sustainable approach utilizes platform chemicals derived from lignin depolymerization.[6] This strategy leverages the inherent phenylpropanoid structure of these renewable starting materials to construct the benzazepine core in a highly efficient, three-step process. This method stands out for its green chemistry principles, minimizing waste and utilizing benign reagents.[6]
Ring-Closing Metathesis (RCM)
RCM is a powerful and versatile tool for the formation of cyclic olefins, including the seven-membered ring of benzazepines.[7] The strategy relies on the intramolecular reaction of a diene precursor catalyzed by a ruthenium complex, such as a Grubbs catalyst.
General Workflow:
Caption: General workflow for Ring-Closing Metathesis (RCM).
Mechanistic Insight: The reaction proceeds via a metallacyclobutane intermediate, with the expulsion of ethylene gas driving the reaction to completion.[7] The power of RCM lies in its exceptional functional group tolerance and its ability to form medium-sized rings that are often challenging to access via traditional cyclization methods.[8][9] Subsequent reduction of the newly formed double bond yields the saturated tetrahydro-2-benzazepine ring.
Part 3: Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepines
The 3-benzazepine isomer is arguably the most explored in medicinal chemistry, leading to a rich variety of synthetic approaches. Key methods include intramolecular cyclizations of phenethylamines and modern asymmetric techniques.
Intramolecular Friedel-Crafts Alkylation/Acylation
Similar to the 1-benzazepine synthesis, Friedel-Crafts reactions are a cornerstone for 3-benzazepine synthesis. The two main variants are:
-
Cyclization of an Amine (Alkylation): A phenethylamine bearing a leaving group (e.g., a chloroamine) is treated with a strong Lewis acid like AlCl₃. The resulting carbocationic intermediate undergoes intramolecular electrophilic attack on the benzene ring. This route was successfully employed in the synthesis of Lorcaserin.[2]
-
Cyclization of an Amide (Acylation): A phenethylamine is first acylated (e.g., with 2-chloropropionyl chloride). The resulting amide is then cyclized under Friedel-Crafts conditions to form a benzazepinone, which is subsequently reduced (e.g., with borane) to the final product.[2]
Causality in Route Selection: The choice between direct amine cyclization and the amide cyclization/reduction pathway often depends on the substrate and desired substitution pattern. The amide route is frequently higher yielding and more reliable for a broader range of substrates.[2]
Beckmann Rearrangement
The Beckmann rearrangement provides a classic yet powerful method for ring expansion to form the 3-benzazepine core.[10][11] This reaction transforms an α-tetralone oxime into a seven-membered lactam (a dihydro-1H-benzo[d]azepin-2(3H)-one), which is then reduced.
Mechanistic Insight: The reaction is initiated by acid-catalyzed activation of the oxime's hydroxyl group, converting it into a good leaving group.[12] A concerted 1,2-shift of the alkyl group anti-periplanar to the leaving group occurs, leading to a nitrilium ion intermediate. Trapping with water and subsequent tautomerization yields the lactam. The stereochemistry of the oxime is crucial as it dictates which group migrates.[10]
Detailed Protocol: Beckmann Rearrangement for 3-Benzazepine Synthesis
-
Step 1: Oxime Formation: To a solution of α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material. Cool the reaction, pour it into water, and collect the precipitated oxime by filtration.
-
Step 2: Rearrangement: Add the dried α-tetralone oxime (1.0 eq) portion-wise to polyphosphoric acid (PPA) at 100-120 °C with stirring. Maintain the temperature for 30-60 minutes. Carefully pour the hot mixture onto crushed ice. The resulting lactam will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Step 3: Lactam Reduction: Suspend the lactam (1.0 eq) in dry THF under a nitrogen atmosphere. Add lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF) (1.5-2.0 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-8 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting salts and concentrate the filtrate under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-3-benzazepine.
Asymmetric Hydrogenation
For the synthesis of chiral 3-benzazepines, asymmetric hydrogenation has emerged as a state-of-the-art method. This approach involves the hydrogenation of a prochiral cyclic ene-carbamate precursor using a chiral iridium-based catalyst.[13][14] This method provides direct access to enantioenriched products with excellent enantioselectivity (often >95% ee) and high yields.[13] This strategy was elegantly applied to the enantioselective syntheses of the D1 receptor antagonist trepipam and the antihypertensive agent fenoldopam.[13]
Comparative Summary of Synthetic Routes
| Isomer | Synthetic Strategy | Key Reaction | Typical Starting Materials | Advantages | Disadvantages | References |
| 1-Benzazepine | Intramolecular Cyclization | Friedel-Crafts Acylation | N-protected 3-phenylpropylamines | Robust, well-established | Requires strong acids, multi-step | [3],[4] |
| Ring Expansion | Wittig-Prévost Protocol | Tetrahydroquinolin-4-ones | Access from common precursors | Can be low yielding, limited scope | [5] | |
| 2-Benzazepine | Modern Catalysis | Ring-Closing Metathesis (RCM) | ortho-Vinyl N-allyl anilines | High functional group tolerance, mild | Expensive Ru catalyst, requires diene | [8],[9],[7] |
| Green Chemistry | Catalytic Amination/Cyclization | Lignin-derived phenols | Sustainable, atom-economical | Dependent on specific feedstocks | [6] | |
| 3-Benzazepine | Intramolecular Cyclization | Friedel-Crafts Alkylation | Functionalized phenethylamines | Direct, effective for certain substrates | Harsh conditions (AlCl₃), potential side reactions | [2] |
| Ring Expansion | Beckmann Rearrangement | α-Tetralones | Uses readily available starting materials | Stoichiometric strong acid, oxime stereochem | [10],[11] | |
| Asymmetric Catalysis | Asymmetric Hydrogenation | Cyclic ene-carbamates | High enantioselectivity, high yield | Requires specialized chiral catalyst | [13],[14] |
Conclusion
The synthesis of tetrahydrobenzazepine isomers is a rich and evolving field, driven by the scaffold's immense therapeutic potential. While classic methods like the Friedel-Crafts reaction and Beckmann rearrangement remain valuable and robust tools, modern catalytic strategies such as ring-closing metathesis and asymmetric hydrogenation offer unparalleled efficiency, selectivity, and functional group tolerance. The choice of synthetic route is ultimately dictated by the target isomer, the desired substitution pattern, scalability requirements, and the availability of starting materials. For drug development professionals, a thorough understanding of these diverse synthetic pathways is essential for the rapid and efficient generation of novel chemical matter and the optimization of lead candidates.
References
- 1. Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry | Indian Institute of Technology Madras [iitm.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Azabenzocycloheptenones. Part 20. Synthesis and utilisation of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine: A Comparative Analysis of In Silico and Experimental Property Data
In the landscape of modern drug discovery, the 2,3,4,5-Tetrahydro-1H-benzo[c]azepine scaffold represents a privileged structure, serving as the foundation for a variety of pharmacologically active agents. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics, including antidepressants, antipsychotics, and sedatives.[1] The journey from a core scaffold to a clinical candidate is a meticulous process, demanding a deep understanding of the molecule's physicochemical and biological properties. This guide provides a comparative analysis of in silico and experimental data for this compound, offering researchers and drug development professionals a critical perspective on the predictive power of computational models versus the ground truth of empirical testing.
The Dichotomy of Prediction and Practice in Drug Development
The imperative to accelerate drug discovery timelines and reduce costs has led to the widespread adoption of computational, or in silico, methods for property prediction. These approaches, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated molecular dynamics simulations, offer rapid screening of virtual libraries and prioritization of candidates for synthesis. However, the ultimate arbiter of a compound's viability remains experimental validation. This guide will dissect the methodologies and outcomes of both approaches, using the this compound core as a case study to illustrate the synergies and discrepancies between predicted and measured data.
Part 1: In Silico Characterization - The Power of Predictive Science
Computational tools provide a powerful lens through which to examine a molecule's likely behavior. For this compound, a variety of properties can be calculated based on its two-dimensional structure alone. These predictions are crucial for early-stage decision-making, guiding synthetic efforts toward compounds with a higher probability of success.
Key Physicochemical Descriptors
Databases such as PubChem offer a wealth of computed data for this compound and its hydrochloride salt.[2] These descriptors are fundamental to predicting a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
-
Molecular Weight: A simple yet critical parameter, it influences diffusion and transport across biological membranes.
-
XLogP3: An estimate of the octanol-water partition coefficient, this value indicates the lipophilicity of the molecule. Lipophilicity is a key determinant of solubility, permeability, and metabolic stability.
-
Topological Polar Surface Area (TPSA): This descriptor quantifies the surface area of a molecule contributed by polar atoms. It is a strong predictor of a drug's ability to permeate cell membranes.
-
Hydrogen Bond Donors and Acceptors: The capacity to form hydrogen bonds is vital for molecular recognition at the target site and for aqueous solubility.
Advanced Computational Modeling
Beyond simple descriptors, more complex computational methods are employed to predict the pharmacological and toxicological properties of derivatives of the this compound scaffold.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. These models are invaluable for predicting the activity of novel analogs and for understanding the structural features that drive potency and selectivity.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is instrumental in virtual screening campaigns and for elucidating the molecular basis of ligand-receptor interactions. For instance, docking studies have been used to understand the binding of benzazepine derivatives to targets like the 5-HT6 receptor.[3][]
-
ADMET Prediction: Specialized software suites can predict a wide range of ADMET properties, including metabolic pathways, potential for hERG channel inhibition, and carcinogenicity. These predictions are essential for identifying potential liabilities early in the drug discovery process.
Caption: Workflow for in silico property prediction.
Part 2: Experimental Validation - The Ground Truth
While in silico methods provide valuable guidance, experimental data is the gold standard for characterizing a compound. For the this compound scaffold, this involves both the synthesis of the compound and the empirical measurement of its properties.
Synthesis and Physicochemical Characterization
The synthesis of this compound and its derivatives is a well-established area of medicinal chemistry. Following synthesis and purification, a battery of analytical techniques is employed to confirm the structure and purity of the compound and to measure its key physicochemical properties.
-
Spectroscopic Analysis (NMR, IR, MS): These techniques confirm the chemical structure of the synthesized molecule.
-
Melting Point Determination: The melting point is a fundamental physical property that provides an indication of purity.
-
Solubility and pKa Measurement: These properties are critical for understanding a drug's biopharmaceutical characteristics, including its absorption and distribution.
-
LogP/LogD Determination: The experimental measurement of the octanol-water partition coefficient provides a definitive value for a compound's lipophilicity under specific pH conditions.
Caption: Workflow for experimental property validation.
Part 3: A Head-to-Head Comparison
| Property | In Silico (Predicted) Value | Experimental Value | Source (Experimental) |
| Molecular Weight | 183.68 g/mol | - | [2] |
| Melting Point | Not typically predicted by standard tools | 181-184 °C | [5] |
| XLogP3 | 2.13 | Not available | [5] |
| H-Bond Donor Count | 2 | - | [2] |
| H-Bond Acceptor Count | 1 | - | [2] |
| TPSA | 24.1 Ų | - | [6] |
Analysis of the Comparison:
-
Melting Point: This is a key piece of experimental data that is not readily predicted by simple computational models. The experimental value of 181-184 °C for the hydrochloride salt provides a solid benchmark for this physical property.[5]
-
Lipophilicity (XLogP3): The predicted value of 2.13 suggests that the free base form of the molecule has moderate lipophilicity, which is often a desirable trait for orally bioavailable drugs. The lack of a publicly available experimental LogP value for the parent compound highlights a common gap in data for non-commercial scaffolds.
-
Other Descriptors: The computed values for hydrogen bond donors/acceptors and TPSA are valuable for flagging potential issues with permeability and for guiding the design of analogs with improved properties.
Experimental Protocol: Determination of Melting Point
The determination of a compound's melting point is a fundamental experiment to assess its purity and identity.
Objective: To determine the melting point range of a synthesized batch of this compound hydrochloride.
Materials:
-
Capillary melting point apparatus
-
Melting point capillary tubes (open at one end)
-
Sample of this compound hydrochloride (finely powdered)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry watch glass.
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid initial determination.
-
Approximate Melting Point: Observe the sample through the magnifying lens. Note the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.
-
Accurate Melting Point: Allow the apparatus to cool. Prepare a new capillary tube with the sample. Set the apparatus to heat rapidly to a temperature approximately 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Recording the Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This is the melting point range.
-
Purity Assessment: A pure crystalline solid will have a sharp melting point range of 1-2 °C. A broader melting range may indicate the presence of impurities.
Self-Validation: The protocol is self-validating through the comparison of the determined melting point range with a known literature value for a pure sample. The sharpness of the melting range also serves as an internal control for purity.
Conclusion and Future Directions
The analysis of this compound properties demonstrates the complementary nature of in silico and experimental approaches. Computational tools provide rapid, cost-effective predictions that are invaluable for guiding the early stages of drug discovery. However, experimental validation remains indispensable for confirming these predictions and for providing the definitive data required for regulatory submission.
For researchers working with the this compound scaffold, a hybrid approach is recommended. Leverage the power of in silico tools for virtual screening and ADMET profiling of novel derivatives. Subsequently, prioritize the synthesis and rigorous experimental characterization of the most promising candidates. This integrated strategy will undoubtedly accelerate the journey from a promising scaffold to a life-changing therapeutic.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | 4424-20-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
As researchers and drug development professionals, our work with novel compounds like 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is foundational to scientific advancement. However, our responsibility extends beyond discovery to ensuring the safe and compliant management of these chemicals throughout their lifecycle, including their ultimate disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1][2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. It is designed to empower your laboratory with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a heterocyclic amine with a distinct toxicological profile. All personnel handling this compound must be trained on its specific hazards.[3][4]
Based on available safety data, this compound is classified with the following hazards:
-
Causes skin irritation (H315) or, in some cases, severe skin burns (H314)[5][6][7]
-
Causes serious eye irritation (H319) or damage (H318)[5][6][7]
-
May cause respiratory irritation (H335)[5]
These classifications mandate that this compound be treated as a hazardous waste . Under no circumstances should it be disposed of down the sewer drain or in regular solid waste.[8] Such actions can lead to environmental contamination and are a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
| Hazard Classification | GHS Code | Primary Risk |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H314 / H315 | Can cause chemical burns or irritation upon contact. |
| Serious Eye Damage/Irritation | H318 / H319 | Risk of serious damage if splashed in the eyes. |
| Respiratory Irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract. |
This data is a summary. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using.[3]
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to ensure safety and compliance from the point of waste generation to its final removal from your facility.
Step 1: Immediate Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the waste, ensure you are wearing:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always check the manufacturer's SDS for specific glove recommendations.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation at the Source
The cornerstone of effective waste management is proper segregation.[2][11] Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs.[12]
-
Solid Waste: Collect pure (unwanted or expired) this compound powder, and any grossly contaminated items like weigh boats or spatulas, in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams like halogenated solvents unless your facility's protocol explicitly allows it.[12]
-
Contaminated Labware: Lightly contaminated items such as pipette tips, wipes, and gloves should be collected in a container designated for solid chemical waste.
Step 3: Container Selection and Labeling
Regulatory compliance begins with the right container and a correct label.[1][13]
-
Container Choice: Use only containers that are chemically compatible with the waste.[11][13] High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap.[13]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] The label must include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA).[13]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Waste containers must be kept closed at all times except when adding waste.[12][13] This is a critical safety and compliance requirement to prevent the release of vapors.
-
Store containers within a secondary containment bin or tray to contain any potential leaks.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste across public roads or attempt to dispose of it personally.[8]
-
Once a waste container is full, or if you are approaching storage time limits (typically 6-12 months, check your institutional policy), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8][13]
-
EH&S professionals are trained to handle, transport, and arrange for the final disposal of the waste at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
Decontamination and Management of Empty Containers
-
Glassware Decontamination: Glassware that has come into contact with the compound should be decontaminated before washing. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse can often be collected with the first two or managed as per institutional policy.
-
Empty Containers: An empty container that held this compound can typically be disposed of as regular trash only after all contents have been removed and the label has been thoroughly defaced or removed.[8] However, institutional policies vary, and many require all empty chemical containers to be collected by EH&S. Always follow your site-specific procedures.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial.
-
For a Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Carefully collect the absorbent material using non-sparking tools and place it in your solid hazardous waste container.
-
Wipe the area with a damp cloth and decontaminate. Dispose of cleaning materials as hazardous waste.
-
-
For a Large Spill (or if you feel unsafe):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response number immediately.
-
Prevent others from entering the area.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
References
- 1. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 2. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 3. osha.gov [osha.gov]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Chemical Waste Management Best Practices | Enva [enva.com]
Navigating the Safe Handling of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine: A Guide to Personal Protective Equipment
An In-Depth Guide for Laboratory Professionals
The handling of novel chemical entities is a cornerstone of research and development. Among these, heterocyclic compounds like 2,3,4,5-Tetrahydro-1H-benzo[c]azepine and its analogues are of significant interest in medicinal chemistry. However, their potent biological activity necessitates a robust and well-understood safety protocol. This guide provides a detailed operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
Understanding the specific hazards associated with this compound is the first step in establishing a safe handling procedure. Based on available safety data, this compound presents multiple risks that dictate the required level of personal protection.
According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is considered hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Table 1: Summary of Hazards for this compound
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][4] | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2][4] | H332 |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3] | H314, H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage and irritation.[1][2][3] | H318, H319 |
| Respiratory Irritation | May cause respiratory irritation.[3] | H335 |
The causality behind these classifications lies in the chemical's reactivity. As a heterocyclic amine, it can interact with biological tissues, leading to irritation, burns, and systemic toxicity if absorbed. Therefore, the core principle of the PPE plan is to create a complete barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential. The following components represent the minimum required protection when handling this compound in a laboratory setting.
Hand Protection: The First Line of Defense
Direct skin contact is a primary risk.[3] Therefore, selecting the correct gloves is critical.
-
Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents in which this compound might be dissolved.[5] They also provide a good balance of dexterity and protection.
-
Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.[6]
-
For procedures with a higher risk of splashing or when handling larger quantities, double-gloving is a prudent measure.
-
Remove gloves immediately if they become contaminated, and wash hands thoroughly with soap and water.[6]
-
Never reuse disposable gloves.
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that the compound can cause severe eye damage, robust eye and face protection is non-negotiable.[1][2][3]
-
Primary Protection: Tightly-fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.[7]
-
Secondary Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[8]
Body Protection: Preventing Dermal Absorption
Protective clothing is required to prevent accidental contact with the torso and limbs.[3][6]
-
Laboratory Coat: A clean, buttoned lab coat, preferably made of a chemical-resistant material, should be worn at all times.
-
Apron: For procedures involving larger volumes or a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: Mitigating Inhalation Risks
The risk of inhaling dust or aerosols is a significant concern, especially when handling the solid form of the compound or preparing solutions.[3][6]
-
Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All handling of solid this compound and any procedure that could generate aerosols should be performed within a certified chemical fume hood.[3]
-
Respirator Use: If engineering controls are insufficient or during a large-scale spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask or full-face respirator) should be used.[6][7] All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Plan: PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Position goggles securely on the face, followed by a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.
Doffing (Taking Off) Sequence: This procedure should be performed in a designated area to contain any potential contamination.
-
Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat: Unfasten and remove the lab coat by rolling it down from the shoulders, touching only the inside surface.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if required): Remove without touching the front of the respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
PPE Selection Workflow
The specific tasks being performed will dictate the necessary level of PPE. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.[9]
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated weighing paper, and pipette tips should be placed in a dedicated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal Protocol: All waste must be disposed of through an approved hazardous waste management program, following all institutional, local, and national regulations.[3][6]
Emergency Response: In Case of Exposure
Immediate and correct first aid is crucial in mitigating harm from an accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[1][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[3][6] Do not induce vomiting.[1] Seek immediate medical attention.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the advancement of scientific discovery.
References
- 1. echemi.com [echemi.com]
- 2. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
